Product packaging for Isopropylpiperazine(Cat. No.:CAS No. 137186-14-2)

Isopropylpiperazine

货号: B163126
CAS 编号: 137186-14-2
分子量: 128.22 g/mol
InChI 键: WHKWMTXTYKVFLK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Isopropylpiperazine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Isopropylpiperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B163126 Isopropylpiperazine CAS No. 137186-14-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKWMTXTYKVFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195762
Record name Piperazine, 1-isopropyl-
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Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4318-42-7
Record name Isopropylpiperazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-isopropyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-isopropyl-
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Record name 1-isopropylpiperazine
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 1-Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-isopropylpiperazine (CAS No: 4318-42-7). The information herein is compiled for use in research, drug development, and other scientific applications, with a focus on quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

1-Isopropylpiperazine is a versatile chemical intermediate, recognized as 1-propan-2-ylpiperazine. It features a piperazine (B1678402) ring substituted with an isopropyl group.[1] This compound is typically a colorless to light yellow or orange clear liquid at room temperature.[1][2]

Table 1: General and Computed Properties of 1-Isopropylpiperazine

PropertyValueSource(s)
Molecular FormulaC₇H₁₆N₂[1]
Molecular Weight128.22 g/mol [1][3]
AppearanceColorless to light orange to yellow clear liquid[1][2]
XlogP0.4[3][4]
Hydrogen Bond Donors1[4]
Hydrogen Bond Receptors2[4]
Rotatable Bond Count1[4]
Topological Polar Surface Area15.3 Ų[3][4]

Table 2: Key Physical Properties of 1-Isopropylpiperazine

PropertyValueSource(s)
Boiling Point178 - 181 °C[1][5][6]
Density0.896 - 0.9 g/mL[1][2][5]
Refractive Indexn20/D 1.47 - 1.4710[1][2][5]
pKa (Predicted)9.23 ± 0.10[2][6]
Water SolubilitySlightly soluble[2][6]
Flash Point54.4 °C (129.9 °F) - closed cup[5]
Vapor Pressure1.4 ± 0.3 mmHg at 25°C[4]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like 1-isopropylpiperazine.

The capillary method is a common and accurate technique for determining the boiling point of a liquid, especially when only small sample volumes are available.[7][8]

Methodology:

  • Sample Preparation: A small amount of the liquid (e.g., 1-isopropylpiperazine) is placed into a small test tube or fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the test tube.[7][9]

  • Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then immersed in a heating bath (e.g., oil bath in a Thiele tube or a metal heating block).[8][9]

  • Heating: The heating bath is heated gently and steadily. Initially, a stream of bubbles will emerge from the capillary as the trapped air expands and escapes.[8]

  • Observation: As the temperature approaches the boiling point, the rate of bubbling will increase as the liquid's vapor replaces the air in the capillary. The temperature at which a rapid and continuous stream of bubbles emerges is noted.[7]

  • Boiling Point Identification: The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The exact temperature at which the liquid is drawn up into the capillary tube is the boiling point.[7][8]

G cluster_setup Setup cluster_measurement Measurement A Place liquid in fusion tube B Invert sealed capillary into liquid A->B C Attach assembly to thermometer B->C D Immerse in heating bath C->D E Heat bath gently D->E F Observe rapid stream of bubbles E->F G Remove heat source F->G H Record temperature when liquid enters capillary G->H I Result: Boiling Point G A Weigh empty graduated cylinder (m1) B Add known volume of liquid (V) A->B C Weigh cylinder with liquid (m2) B->C D Calculate liquid mass (m = m2 - m1) C->D E Calculate density (ρ = m / V) D->E F Result: Density (ρ) E->F G A Calibrate refractometer with standard B Place a few drops of sample on prism A->B C Close prism and illuminate B->C D Adjust optics to focus boundary line C->D E Read refractive index from scale D->E F Result: Refractive Index E->F G cluster_prep Preparation & Equilibration cluster_analysis Analysis A Add excess solute to solvent B Agitate at constant temperature (24-48h) A->B C Separate solid and liquid phases B->C D Filter supernatant C->D E Quantify solute in filtrate (e.g., HPLC) D->E F Result: Solubility (mg/mL)

References

Isopropylpiperazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-isopropylpiperazine, a valuable building block for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry.

Core Properties of 1-Isopropylpiperazine

1-Isopropylpiperazine, also known as N-isopropylpiperazine, is a cyclic secondary amine that serves as a crucial intermediate in the synthesis of a wide range of chemical entities. Its molecular structure consists of a piperazine (B1678402) ring substituted with an isopropyl group on one of the nitrogen atoms.

CAS Number: 4318-42-7[1][2]

Molecular Weight: 128.22 g/mol [1][2]

The key physicochemical and spectroscopic data for 1-isopropylpiperazine are summarized in the table below for easy reference.

PropertyValueCitation(s)
Molecular Formula C₇H₁₆N₂[1][2]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 180-181 °C (lit.)
Density 0.896 g/mL
Refractive Index (n20/D) 1.4710 (lit.)
Flash Point 54.4 °C (closed cup)
Water Solubility Slightly soluble
¹³C NMR Spectroscopy Data available in public databases.[1]
FTIR Spectroscopy Spectra available, typically showing characteristic amine stretches.[1]
Mass Spectrometry (GC-MS) Mass spectrum data is available for identification.[1]

Synthesis of 1-Isopropylpiperazine: Experimental Protocols

The synthesis of 1-isopropylpiperazine is most commonly achieved through the N-alkylation of piperazine. Two prevalent methods for this transformation are reductive amination and direct alkylation with an isopropyl halide. Below are detailed experimental protocols for these methods.

General Synthesis Workflow

The overall process for synthesizing and purifying 1-isopropylpiperazine from piperazine is depicted in the following workflow diagram.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Piperazine Piperazine Reaction N-Alkylation Reaction Piperazine->Reaction Reagents Isopropylating Agent (e.g., Acetone (B3395972) + Reducing Agent or Isopropyl Halide) Reagents->Reaction Crude_Product Crude 1-Isopropylpiperazine Reaction->Crude_Product Purification Purification (e.g., Distillation, Chromatography) Crude_Product->Purification Final_Product Pure 1-Isopropylpiperazine Purification->Final_Product

Caption: General workflow for the synthesis and purification of 1-isopropylpiperazine.

Experimental Protocol 1: Reductive Amination of Piperazine with Acetone

This method involves the reaction of piperazine with acetone to form an enamine or iminium ion intermediate, which is then reduced in situ to yield the N-isopropyl derivative.

Materials:

Procedure:

  • In a round-bottom flask, dissolve piperazine (1 equivalent) in dichloromethane. To favor mono-alkylation, an excess of piperazine can be used.

  • Add acetone (1-1.2 equivalents) to the solution and stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate enamine/iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain room temperature.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure 1-isopropylpiperazine.

Experimental Protocol 2: Direct Alkylation of Piperazine with 2-Bromopropane (B125204)

This protocol describes the direct N-alkylation of piperazine using an isopropyl halide. The use of a large excess of piperazine is crucial to minimize the formation of the di-substituted by-product.

Materials:

  • Piperazine

  • 2-Bromopropane or 2-iodopropane

  • A suitable base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)

  • A polar aprotic solvent such as acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF)

  • Standard laboratory glassware for heating under reflux

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge the flask with piperazine (5-10 equivalents) and potassium carbonate (2-3 equivalents) in acetonitrile.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add 2-bromopropane (1 equivalent) dropwise to the refluxing mixture over a period of 1-2 hours.

  • Continue to heat the reaction at reflux for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The residue will contain the desired product and excess piperazine. The excess piperazine can be removed by vacuum distillation.

  • The crude 1-isopropylpiperazine can then be purified by fractional distillation under reduced pressure to obtain the final product.

Applications in Drug Discovery and Development

The piperazine ring is a common scaffold in a multitude of approved drugs due to its favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability. Piperazine derivatives have been successfully developed as antipsychotic, antidepressant, antihistaminic, and anticancer agents. 1-Isopropylpiperazine serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of psychoactive drugs and treatments for neurological disorders.[4]

While it is challenging to pinpoint a specific marketed drug that is directly synthesized from 1-isopropylpiperazine in a single step from publicly available literature, its derivatives are widely investigated. For instance, a potent and selective phosphoinositide 3-kinase (PI3K) inhibitor, GDC-0032, incorporates a 1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl moiety, which can be conceptually derived from an isopropylpiperazine precursor.[5]

Representative Signaling Pathway: GPCR Modulation by Piperazine Derivatives

Many centrally acting drugs containing a piperazine moiety exert their effects by modulating G-protein coupled receptor (GPCR) signaling pathways, such as those for dopamine (B1211576) and serotonin. The diagram below illustrates a generalized GPCR signaling cascade that can be influenced by such compounds.

G Representative GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Piperazine Derivative (Antagonist/Agonist) GPCR GPCR (e.g., Dopamine/Serotonin Receptor) Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

In this representative pathway, a piperazine-containing ligand can act as either an agonist or antagonist at a GPCR. This interaction initiates a cascade involving the activation of a G-protein, modulation of an effector enzyme, and subsequent changes in second messenger levels, ultimately leading to a specific cellular response. This mechanism is central to the action of many neuropharmacological agents.

Conclusion

1-Isopropylpiperazine is a fundamental chemical intermediate with a well-defined profile. Its synthesis is readily achievable through established organic chemistry methodologies, making it an accessible component for research and development. The presence of the piperazine scaffold in numerous pharmaceuticals underscores the continued importance of derivatives like 1-isopropylpiperazine in the quest for novel therapeutics. This guide provides the core technical information required by researchers to effectively utilize this compound in their scientific endeavors.

References

1-isopropylpiperazine structure and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Isopropylpiperazine

This guide provides a comprehensive overview of 1-isopropylpiperazine, a versatile chemical compound utilized primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical structure, physicochemical properties, and provides standardized experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

1-Isopropylpiperazine, also known as 1-(propan-2-yl)piperazine, is a cyclic diamine.[1][2] Its structure consists of a central piperazine (B1678402) ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions, with an isopropyl group attached to one of the nitrogen atoms.[2] This substitution influences its steric and electronic properties, affecting its reactivity and utility as a chemical building block.[2]

Chemical Formula: C₇H₁₆N₂[1][3][4]

SMILES: CC(C)N1CCNCC1

InChI Key: WHKWMTXTYKVFLK-UHFFFAOYSA-N[1]

Below is a diagram illustrating the logical relationship between the structural components of 1-isopropylpiperazine and its primary applications.

cluster_structure Structural Features cluster_properties Chemical Properties cluster_applications Primary Applications A 1-Isopropylpiperazine B Piperazine Ring (Cyclic Diamine) A->B C Isopropyl Group (-CH(CH3)2) A->C D Basicity (pKa) B->D imparts E Nucleophilicity B->E provides F Steric Hindrance C->F introduces G Pharmaceutical Synthesis (e.g., Psychoactive Drugs) E->G H Agrochemical Intermediate E->H F->G influences reactivity

Fig. 1: Structure-Application Relationship

Physicochemical Properties

1-Isopropylpiperazine is typically a colorless to light yellow liquid under standard conditions.[2] Its properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Weight 128.22 g/mol [1][2][3][4]
Appearance Colorless to light yellow/orange clear liquid[2]
Density 0.896 - 0.9 g/mL[2][5]
Boiling Point 171.8 - 181 °C[2][5][6]
Flash Point ~54 - 56 °C[5][7]
Refractive Index (n20/D) ~1.471[2][6]
pKa 9.23 ± 0.10 (Predicted)[7]
Table 2: Computed Molecular Descriptors
DescriptorValueSource(s)
XLogP3 0.4[1]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bond Count 1[5]
Topological Polar Surface Area 15.3 Ų[1][5]
Complexity 75[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of 1-isopropylpiperazine, compiled from established chemical literature.

Synthesis Protocol: Reductive Amination

A common and efficient method for preparing monosubstituted piperazines is through the reductive amination of piperazine. This protocol outlines the synthesis of 1-isopropylpiperazine from piperazine and acetone (B3395972).

start Start reactants 1. Mix Piperazine, Acetone, and Methanol (B129727) in Reaction Vessel start->reactants reduction 2. Add Reducing Agent (e.g., NaBH(OAc)3) portion-wise reactants->reduction stir 3. Stir at Room Temperature for 12-24h reduction->stir quench 4. Quench Reaction with Saturated NaHCO3 (aq) stir->quench extract 5. Extract with Organic Solvent (e.g., Dichloromethane) quench->extract dry 6. Dry Organic Layer (e.g., over Na2SO4) extract->dry purify 7. Purify by Distillation or Column Chromatography dry->purify end End Product: 1-Isopropylpiperazine purify->end

Fig. 2: Synthesis Workflow for 1-Isopropylpiperazine

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq) and acetone (1.1 eq) in a suitable solvent such as methanol or dichloromethane (B109758).

  • Reduction: Cool the mixture in an ice bath. Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2 eq), portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica (B1680970) gel to yield pure 1-isopropylpiperazine.

Analytical Protocol: Purity Assessment by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of synthesized compounds. While piperazine itself lacks a strong chromophore, derivatization can be used for trace-level analysis.[8] However, for purity assessment of the bulk material where concentration is high, direct UV detection at low wavelengths is often sufficient.

start Start prep_std 1. Prepare Standard Solution of 1-Isopropylpiperazine in Mobile Phase start->prep_std prep_sample 2. Prepare Sample Solution (Dilute synthesized product in mobile phase) prep_std->prep_sample instrument 3. Set Up HPLC System (Column, Mobile Phase, Flow Rate, Detection Wavelength) prep_sample->instrument inject 4. Inject Standard and Sample Solutions instrument->inject chromatogram 5. Acquire Chromatograms inject->chromatogram analyze 6. Integrate Peaks and Calculate Purity (% Area) chromatogram->analyze end Report Purity analyze->end

Fig. 3: HPLC-UV Analytical Workflow

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid or diethylamine (B46881) to improve peak shape), run in isocratic or gradient mode. A typical starting point could be 20:80 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of 1-isopropylpiperazine in the mobile phase to a concentration of approximately 1 mg/mL.

    • Sample Solution: Prepare the synthesized product in the same manner and at the same concentration as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Identify the peak corresponding to 1-isopropylpiperazine based on the retention time of the standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Applications in Research and Development

1-Isopropylpiperazine is a key intermediate in the creation of more complex molecules.[2]

  • Pharmaceuticals: It serves as a foundational scaffold for a variety of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[2][9] The piperazine moiety is a common feature in drugs designed as antipsychotics, antidepressants, and antihistamines.

  • Agrochemicals: It is also employed in the synthesis of novel pesticides and herbicides.[2]

  • Materials Science: The compound can be used in the development of specialty polymers and as a stabilizing agent in cosmetic formulations.[2]

References

An In-depth Technical Guide on the Solubility of Isopropylpiperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-isopropylpiperazine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a predictive solubility profile based on its chemical structure and the known properties of related piperazine (B1678402) compounds. Furthermore, it details robust experimental protocols for the precise determination of its solubility in various organic solvents, a critical parameter for its application in pharmaceutical synthesis, drug formulation, and other chemical processes.

Introduction to Isopropylpiperazine

1-Isopropylpiperazine (CAS 4318-42-7) is a substituted piperazine derivative featuring an isopropyl group attached to one of the nitrogen atoms of the piperazine ring. This structural modification influences its physicochemical properties, including its solubility in organic solvents.[1][2] Typically appearing as a colorless to pale yellow liquid, it is recognized for its utility as a building block in the synthesis of bioactive molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] An understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Predicted Solubility Profile

While specific quantitative data is sparse, a qualitative prediction of this compound's solubility can be derived from its molecular structure and the general principle of "like dissolves like."[3] The molecule possesses both a polar region (the two amine groups) and a nonpolar region (the isopropyl group and the hydrocarbon backbone of the piperazine ring). This amphiphilic nature suggests a degree of solubility in a range of solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): this compound is expected to be readily soluble in polar protic solvents. The nitrogen atoms can act as hydrogen bond acceptors, and the secondary amine can act as a hydrogen bond donor, facilitating strong interactions with solvents like alcohols. Piperazine itself is soluble in ethanol (B145695) and methanol.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): High solubility is also anticipated in these solvents. The dipole-dipole interactions between the polar C-N bonds of this compound and the solvent molecules would promote dissolution.

  • Nonpolar Solvents (e.g., Toluene (B28343), Hexane): The presence of the nonpolar isopropyl group and the cyclohexane-like ring structure suggests that this compound will be more soluble in nonpolar solvents than piperazine itself. It is predicted to be soluble in toluene but may have limited solubility in highly nonpolar solvents like hexane.

A supplier, ChemicalBook, notes that 1-isopropylpiperazine is "Slightly soluble in water."[5][6] Another supplier, CymitQuimica, states it is "soluble in water and various organic solvents."[1] These qualitative statements support the prediction of broad solubility.

Quantitative Solubility Data

SolventChemical FormulaPolarity IndexPredicted SolubilityQuantitative Solubility ( g/100 mL at 25°C)
MethanolCH₃OH5.1HighData not available
EthanolC₂H₅OH-HighData not available
Isopropyl AlcoholC₃H₈O3.9HighData not available
AcetoneC₃H₆O5.1HighData not available
AcetonitrileC₂H₃N5.8HighData not available
Tetrahydrofuran (THF)C₄H₈O4.0HighData not available
DichloromethaneCH₂Cl₂3.1Medium-HighData not available
TolueneC₇H₈2.4MediumData not available
HexaneC₆H₁₄0.1LowData not available

Polarity Index values are relative and sourced from various chemical reference materials.[7]

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental protocols are essential. The following methodologies are recommended for determining the equilibrium solubility of this compound.

This method is considered the "gold standard" for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Methodology:

  • Preparation: Add an excess amount of 1-isopropylpiperazine to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The excess solid (or liquid) phase is crucial to ensure saturation is reached.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm the presence of undissolved solute.

  • Phase Separation: Cease agitation and allow the mixture to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to settle. Alternatively, centrifugation can be used to accelerate phase separation.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear, saturated supernatant. It is critical to avoid aspirating any undissolved solute. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

GC is a suitable technique for the quantification of volatile and semi-volatile compounds like this compound.

GC System Parameters (Example):

  • Column: A polar capillary column (e.g., DB-WAX or similar) is often suitable for amines.

  • Injector: Split/splitless injector at 250°C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature (e.g., 220°C) and hold for several minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Calibration: Prepare a series of calibration standards of known this compound concentrations in the same solvent used for dilution. Generate a calibration curve by plotting peak area against concentration.

  • Analysis: Inject the diluted sample and determine its concentration from the calibration curve. Back-calculate the original concentration in the saturated solution to determine the solubility.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Workflow for Equilibrium Solubility Determination A 1. Preparation Add excess this compound to a known volume of solvent. B 2. Equilibration Agitate at constant temperature (e.g., 24-48 hours). A->B C 3. Phase Separation Allow to settle or centrifuge to separate phases. B->C D 4. Sampling & Dilution Withdraw a known volume of supernatant and dilute. C->D E 5. Quantification Analyze concentration using a validated method (e.g., GC). D->E F 6. Data Analysis Calculate solubility from the measured concentration. E->F

Caption: A flowchart of the shake-flask method for solubility.

G Gas Chromatography (GC) Quantification Workflow cluster_0 Calibration cluster_1 Sample Analysis C1 Prepare series of known concentration standards. C2 Analyze standards by GC to obtain peak areas. C1->C2 S1 Inject diluted sample into GC system. C3 Generate calibration curve (Peak Area vs. Concentration). C2->C3 S2 Measure peak area of This compound. S1->S2 F Calculate Original Solubility S2->F Determine concentration from calibration curve.

Caption: Workflow for GC quantification of this compound.

References

Synthesis of N-Isopropylpiperazine from Diethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a direct synthetic route to N-isopropylpiperazine from diethanolamine (B148213). The information presented is compiled from established chemical literature and is intended for an audience with a professional background in chemistry and pharmaceutical development.

Introduction

N-isopropylpiperazine is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its piperazine (B1678402) core, substituted with an isopropyl group on one of the nitrogen atoms, imparts specific physicochemical properties that are often sought in drug design. The synthesis of this compound from readily available starting materials like diethanolamine is a topic of significant interest for process chemists and drug developers. This document outlines a one-step catalytic method for this conversion.

Reaction Pathway: Catalytic Amination and Cyclization

The synthesis of N-isopropylpiperazine from diethanolamine proceeds via a direct catalytic amination and intramolecular cyclization. In this process, diethanolamine is reacted with isopropylamine (B41738) in the presence of a suitable catalyst at elevated temperature and pressure. The reaction involves the formation of new carbon-nitrogen bonds and the elimination of water molecules to form the piperazine ring.

A key method for this transformation involves heating diethanolamine and isopropylamine with an alumina-nickel catalyst.[1]

Experimental Protocol

The following experimental protocol is based on a documented procedure for the synthesis of N-isopropylpiperazine from diethanolamine.[1]

Materials:

  • Diethanolamine

  • Isopropylamine

  • Alumina-nickel catalyst

  • Solid potassium hydroxide

Equipment:

  • Autoclave

  • Filtration apparatus

  • Distillation apparatus with a column packed with glass helices

Procedure:

  • A suspension of 25 parts of an alumina-nickel catalyst in 140 parts of diethanolamine and 190 parts of isopropylamine is prepared.

  • The suspension is heated for 3 hours in an autoclave at 250°C.

  • After the reaction, the autoclave is cooled, and the catalyst is removed by filtration.

  • The filtrate is subjected to distillation. The fraction that distills at 100-190°C is collected.

  • The collected fraction is dried over solid potassium hydroxide.

  • The dried fraction is then redistilled. A fraction with a boiling point of 156-163°C is collected, yielding 24.0 parts of mono-N-isopropylpiperazine.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of N-isopropylpiperazine from diethanolamine as described in the experimental protocol.

ParameterValueReference
Reactant 1Diethanolamine (140 parts)[1]
Reactant 2Isopropylamine (190 parts)[1]
CatalystAlumina-nickel (25 parts)[1]
Temperature250°C[1]
Reaction Time3 hours[1]
Product Yield24.0 parts[1]
Product Boiling Point156-163°C[1]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of N-isopropylpiperazine from diethanolamine.

Synthesis_Workflow Reactants Diethanolamine + Isopropylamine + Alumina-Nickel Catalyst Autoclave Autoclave Reaction (250°C, 3 hours) Reactants->Autoclave Charge Filtration Filtration Autoclave->Filtration Cool & Filter Distillation1 Initial Distillation (100-190°C fraction) Filtration->Distillation1 Filtrate Drying Drying (Solid KOH) Distillation1->Drying Distillation2 Final Distillation (156-163°C fraction) Drying->Distillation2 Product N-Isopropylpiperazine Distillation2->Product Purified Product

Caption: Experimental workflow for the synthesis of N-isopropylpiperazine.

Reaction Scheme

The overall chemical transformation can be represented by the following reaction scheme.

Caption: Overall reaction for the synthesis of N-isopropylpiperazine.

Conclusion

The synthesis of N-isopropylpiperazine from diethanolamine via catalytic amination offers a direct and efficient route to this important pharmaceutical intermediate. The use of an alumina-nickel catalyst facilitates the cyclization and N-alkylation in a single step. The provided experimental protocol and workflow offer a solid foundation for researchers and process chemists to develop and optimize this synthesis for larger-scale production. Further studies could focus on catalyst optimization, reaction condition screening, and the development of more sustainable purification methods.

References

In-Depth Technical Guide on the Biological Activities of Isopropylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities. This technical guide focuses specifically on the pharmacological properties of isopropylpiperazine derivatives, a class of compounds showing significant promise in various therapeutic areas. This document provides a comprehensive overview of their anticancer, central nervous system (CNS), and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and visual representations of key experimental workflows and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core.

Anticancer Activity

This compound derivatives have emerged as a promising class of compounds with significant antiproliferative effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various piperazine derivatives have been evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values for several derivatives against different cancer cell lines are summarized in Table 1.

Table 1: Anticancer Activity of Piperazine Derivatives (IC50 Values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: 4-Acyl-1-phenylaminocarbonyl-2-phenyl-piperazines
Compound 26 (4-NO2)MCF7 (Breast)9.6[1]
Compound 27 (4-Cl)MCF7 (Breast)16.8[1]
Compound 28 (4-CN)MCF7 (Breast)19.5[1]
Compound 35A549 (Lung)25.6[1]
Compound 37A549 (Lung)18.7[1]
Series 2: Fused Pyrazoles
Compound 7aHuman Breast Cancer< Doxorubicin[2]
Compound 8Human Breast Cancer< Doxorubicin[2]
Compound 18aHuman Breast Cancer< Doxorubicin[2]
Series 3: 1,2-Benzothiazine Derivatives
Various DerivativesMCF7 (Breast)Comparable to Doxorubicin[3]

Note: While not all compounds listed are explicitly this compound derivatives, they represent structurally related piperazine compounds for which quantitative anticancer data is available.

Experimental Protocol: MTT Cell Viability Assay

The following protocol outlines the general procedure for determining the cytotoxic activity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

  • 96-well microplates

  • Test compounds (this compound derivatives)

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 4 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., 0.6% DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with this compound Derivatives incubation1->compound_treatment incubation2 Incubate 24-72h compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 1-4h mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining cell viability using the MTT assay.

Central Nervous System (CNS) Activity

This compound derivatives have shown significant affinity for various CNS receptors, including sigma (σ) and serotonin (B10506) (5-HT) receptors. This suggests their potential as therapeutic agents for a range of neurological and psychiatric disorders.

Quantitative Data: Receptor Binding Affinity

The binding affinities of arylpiperazine derivatives, which are structurally related to this compound derivatives, for sigma-1 (σ1) and serotonin 5-HT1A receptors have been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor.

Table 2: CNS Receptor Binding Affinities of Piperazine Derivatives (Ki in nM)

Compound IDReceptorKi (nM)Reference
N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13) Sigma-12.7[5]
N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (30) Sigma-12.6[5]
p-methoxybenzyl substituted piperazine 3d Sigma-112.4[6]
AD351 (12b) Sigma-165[7]
AD415 (12d) Sigma-1108[7]
8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin 5-HT1A0.60[8]
Experimental Protocol: Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor using [3H]-(+)-pentazocine.

Materials:

  • Guinea pig liver or brain membrane homogenates

  • [3H]-(+)-pentazocine (radioligand)

  • Unlabeled (+)-pentazocine or haloperidol (B65202) (for non-specific binding)

  • Test compounds (this compound derivatives)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a final volume of 1 mL, combine the membrane homogenate (providing a suitable protein concentration), a fixed concentration of [3H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixtures for 150 minutes at 37°C.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Washing: Wash the filters rapidly with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway: 5-HT1A Receptor Activation

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9]

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound Derivative (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Modulates

Caption: 5-HT1A receptor-mediated inhibition of cAMP production.

Antimicrobial Activity

Certain this compound derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, but often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of piperazine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antimicrobial Activity of Piperazine Derivatives (MIC in µg/mL)

Compound SeriesMicroorganismMIC (µg/mL)Reference
Sparfloxacin and Gatifloxacin Derivatives Gram-positive bacteria1-5
Chalcone-piperazine hybrids Candida albicans2.22
Piperazine derivative (PG7) Candida parapsilosis0.49[10]
Piperazine derivative (PG8) Candida parapsilosis0.98[10]
SA-E-NPz S. aureus, E. coli, M. smegmatis, C. albicans< 0.625[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the MIC of this compound derivatives against bacterial strains.

Materials:

  • 96-well microplates

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in the wells of a 96-well microplate using MHB.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader at 600 nm.

Experimental Workflow: MIC Determination

MIC_Workflow start Start prepare_compound Prepare Serial Dilutions of Compound start->prepare_compound prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microplate prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate 18-24h inoculate_plate->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The data and protocols presented in this guide highlight their significant potential in oncology, neuropharmacology, and infectious diseases. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate their therapeutic utility and advance these compounds towards clinical applications. This document serves as a foundational resource to aid researchers in this endeavor.

References

Isopropylpiperazine as a Precursor in Pharmaceutical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and serve as a versatile building block in the synthesis of a wide array of therapeutic agents.[1][2] Among its many derivatives, N-substituted piperazines are of particular interest. This technical guide focuses on the role of isopropylpiperazine as a key precursor and intermediate in the synthesis of complex pharmaceuticals, with a particular emphasis on its application in the development of drugs targeting the central nervous system (CNS).

Physicochemical Properties and Synthetic Utility of this compound

This compound (1-isopropylpiperazine) is a cyclic secondary amine characterized by the presence of an isopropyl group on one of its nitrogen atoms. This substitution enhances its lipophilicity compared to unsubstituted piperazine, which can be advantageous for improving blood-brain barrier penetration, a critical factor for CNS-active drugs.[3] The presence of a secondary amine provides a reactive site for further functionalization, making it a valuable intermediate in multi-step synthetic pathways.[3]

Table 1: Physicochemical Properties of 1-Isopropylpiperazine

PropertyValueReference
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Boiling Point180-181 °C
Density0.896 g/mL
Refractive Indexn20/D 1.4710
CAS Number4318-42-7

This compound in the Synthesis of CNS-Active Pharmaceuticals

While direct, large-scale use of this compound as a starting material for major blockbuster drugs is not as prevalent as for simpler analogs like N-methylpiperazine, its structural motif is found in several complex antipsychotic and neurological drugs. The synthesis of these drugs often involves the introduction of a substituted piperazine ring, and understanding the synthesis of the this compound moiety itself, as well as its subsequent reactions, is crucial for process development and the synthesis of novel analogs.

The following sections detail the synthesis of key pharmaceuticals where a piperazine derivative, structurally related to or synthesized through similar principles as this compound, is a core component.

Synthesis of Cariprazine

Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors.[4] Its synthesis involves the coupling of a substituted piperazine with a functionalized cyclohexane (B81311) derivative.[5][6]

Table 2: Key Reaction Step in the Synthesis of a Cariprazine Intermediate

Reactant 1Reactant 2Reagents/SolventReaction ConditionsProductYieldReference
trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexyl-amine dihydrochloride (B599025)N,N-dimethylcarbamoylchlorideDichloromethane (B109758), Triethylamine (B128534)Room Temperature, 48 hourstrans-1-{4-[2-[4-(2,3-dichloro-4-methoxy-phenyl)-piperazin-1-yl]-ethyl]-cyclohexyl}-3,3-dimethyl-urea65%

This protocol describes the synthesis of a key intermediate in the production of Cariprazine, as adapted from patent literature.

Materials:

  • trans-4-{2-[4-(2,3-dichloro-4-methoxy-phenyl)-piperazin-1-yl]-ethyl}-cyclohexyl-amine dihydrochloride (0.92 g, 2 mmol)

  • Dichloromethane (60 ml)

  • Triethylamine (1.26 ml, 9 mmol)

  • N,N-dimethylcarbamoylchloride (0.21 ml, 2.3 mmol)

  • Water

Procedure:

  • Suspend trans-4-{2-[4-(2,3-dichloro-4-methoxy-phenyl)-piperazin-1-yl]-ethyl}-cyclohexyl-amine dihydrochloride in dichloromethane.

  • Add triethylamine to the suspension.

  • Add N,N-dimethylcarbamoylchloride to the reaction mixture.

  • Stir the reaction mixture for 48 hours at room temperature.

  • Wash the solution with water (2 x 10 ml).

  • Dry the organic layer and evaporate the solvent in vacuo.

  • Purify the crude product by flash chromatography to yield trans-1-{4-[2-[4-(2,3-dichloro-4-methoxy-phenyl)-piperazin-1-yl]-ethyl]-cyclohexyl}-3,3-dimethyl-urea.

Synthesis of Lurasidone

Lurasidone is another atypical antipsychotic used in the treatment of schizophrenia and bipolar depression. Its synthesis involves the N-alkylation of a piperazine derivative with a bicyclic imide.[7][8][9]

Table 3: Key Reaction Step in the Synthesis of Lurasidone

Reactant 1Reactant 2Reagents/SolventReaction ConditionsProductYieldPurity (HPLC)Reference
(3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium]Methanesulfonate(3aR,4S,7R,7aS)4,7-Methano-1H-isoindole-1,3(2H)-dioneToluene, Potassium Carbonate105°C, 15 hoursLurasidone98.3%99.49%[8]

The following protocol for the synthesis of Lurasidone is based on information from the chemical literature.[8]

Materials:

  • (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium]Methanesulfonate (Intermediate 4) (28.8 kg, 66.2 mol)

  • (3aR,4S,7R,7aS)4,7-Methano-1H-isoindole-1,3(2H)-dione (Intermediate 5) (12.0 kg, 72.8 mol)

  • Potassium carbonate (11.0 kg, 79.7 mol)

  • Toluene (270 L)

  • Water (90 L)

  • HCl in isopropanol

Procedure:

  • Suspend Intermediate 4, Intermediate 5, and potassium carbonate in toluene.

  • Heat the resulting suspension at 105°C for 15 hours, monitoring the reaction by UPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and separate the phases.

  • Concentrate the organic solution to a small volume.

  • Isolate Lurasidone as the hydrochloride salt after treatment with HCl in isopropanol.

Synthesis of Lumateperone (B1672687)

Lumateperone is a medication for the treatment of schizophrenia. The synthesis of its complex tetracyclic core involves a piperazine moiety that is introduced and functionalized in several steps.[10][11][12]

Table 4: Key N-Alkylation Step in the Synthesis of Lumateperone

Reactant 1Reactant 2Reagents/SolventReaction ConditionsProductYieldReference
(6bR,10aS)-3-Methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline4-iodo-4'-fluoro butyrophenone (B1668137)Acetonitrile, Caesium carbonateRoom Temperature, 24 hoursLumateperone84%[12]

This protocol is an adaptation from the published synthesis of Lumateperone.[12]

Materials:

  • (6bR,10aS)-3-Methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline (Formula (II) compound) (0.459 g, 2.0 mmol)

  • Acetonitrile (15 ml)

  • Caesium carbonate (1.303 g, 4.0 mmol)

  • 4-iodo-4'-fluoro butyrophenone (0.876 g, 3.0 mmol)

  • Dichloromethane (20 ml)

  • Water (10 ml)

  • Saturated NaCl solution (10 ml)

  • Na2SO4

  • Silica (B1680970) gel for flash chromatography (Eluent: Dichloromethane-Methanol)

Procedure:

  • Dissolve the formula (II) compound in acetonitrile.

  • Add caesium carbonate and 4-iodo-4'-fluoro butyrophenone to the solution.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Filter the mixture and evaporate the solvent.

  • Dissolve the residue in dichloromethane and extract with water, then with saturated NaCl solution.

  • Dry the organic phase over Na2SO4, filter, and evaporate.

  • Purify the crude product by flash chromatography on silica gel to obtain Lumateperone.

Signaling Pathways and Experimental Workflows

The therapeutic efficacy of the aforementioned drugs stems from their interaction with specific neurotransmitter systems in the brain. Understanding these signaling pathways is crucial for drug development and optimization.

Dopamine D2 and Serotonin (B10506) 5-HT2A Receptor Antagonism

Lurasidone and Cariprazine both exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, a common mechanism for atypical antipsychotics.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor Signal_Transduction_D2 Signal Transduction (e.g., ↓cAMP) D2_Receptor->Signal_Transduction_D2 Signal_Transduction_5HT2A Signal Transduction (e.g., ↑IP3, DAG) 5HT2A_Receptor->Signal_Transduction_5HT2A Therapeutic_Effect_D2 Antipsychotic Effect Signal_Transduction_D2->Therapeutic_Effect_D2 Therapeutic_Effect_5HT2A Reduced Extrapyramidal Side Effects Signal_Transduction_5HT2A->Therapeutic_Effect_5HT2A Lurasidone Lurasidone Lurasidone->D2_Receptor Antagonist Lurasidone->5HT2A_Receptor Antagonist Cariprazine Cariprazine Cariprazine->D2_Receptor Partial Agonist

Caption: Dopamine and Serotonin Receptor Antagonism by Atypical Antipsychotics.

General Synthetic Workflow for Piperazine-Containing Pharmaceuticals

The synthesis of complex pharmaceuticals incorporating a piperazine moiety often follows a general workflow, starting from the synthesis or procurement of the appropriately substituted piperazine, followed by its coupling to other key intermediates.

G Start Starting Materials Piperazine_Synthesis Synthesis of Substituted Piperazine (e.g., this compound) Start->Piperazine_Synthesis Intermediate_Synthesis Synthesis of Other Key Intermediates Start->Intermediate_Synthesis Coupling Coupling Reaction (e.g., N-Alkylation, Amidation) Piperazine_Synthesis->Coupling Intermediate_Synthesis->Coupling Purification Purification (e.g., Chromatography, Recrystallization) Coupling->Purification Final_Product Active Pharmaceutical Ingredient (API) Purification->Final_Product Formulation Pharmaceutical Formulation Final_Product->Formulation

Caption: General Synthetic Workflow for Piperazine-based Pharmaceuticals.

Conclusion

This compound and its related derivatives are valuable precursors in the synthesis of complex, high-value pharmaceuticals, particularly those targeting the central nervous system. The ability to functionalize the piperazine ring allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. The synthetic routes to drugs such as Cariprazine, Lurasidone, and Lumateperone, while complex, highlight the strategic importance of piperazine chemistry in modern drug discovery and development. The detailed experimental protocols and understanding of the underlying pharmacological pathways provided in this guide serve as a critical resource for researchers and scientists in this field.

References

An In-depth Technical Guide to the Mechanism of Action of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of piperazine-based compounds across various therapeutic areas. The piperazine (B1678402) scaffold, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry, conferring favorable physicochemical properties and versatile biological activities. This guide delves into the molecular targets, signaling pathways, and pharmacological effects of piperazine derivatives in anthelmintic, neuropsychiatric, and anticancer applications.

Anthelmintic Mechanism of Action: Targeting Nematode Neuromuscular Function

The primary and most well-established therapeutic use of piperazine is in the treatment of parasitic nematode infections, such as those caused by Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[1][2]

Core Mechanism: GABA Receptor Agonism and Flaccid Paralysis

Piperazine exerts its anthelmintic effect by acting as a potent agonist at gamma-aminobutyric acid (GABA) receptors on nematode muscle cells.[1][3][4] This interaction triggers the opening of chloride ion channels, leading to hyperpolarization of the muscle cell membrane.[3][5] The influx of chloride ions makes the muscle cells less excitable and unresponsive to stimulatory neurotransmitters like acetylcholine.[6] This ultimately results in a state of flaccid paralysis in the worm.[7][8] The paralyzed parasites are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled by normal peristaltic movements.[1][4]

The selectivity of piperazine for helminths is attributed to differences in the GABA receptors between the parasite and the vertebrate host.[9] Vertebrates primarily utilize GABA in the central nervous system, and the isoforms of GABA receptors in helminths differ from those in mammals.[6][9]

GABAPathway cluster_presynaptic Presynaptic GABAergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Nematode Muscle Cell GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Piperazine Piperazine Piperazine->GABA_R Agonist Cl_channel Cl- Influx GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

GABAergic signaling and the action of piperazine in nematodes.
Quantitative Data: Anthelmintic Potency

The following table summarizes the effective concentrations of piperazine required to induce paralysis in the nematode Ascaris suum.

CompoundOrganismEndpointConcentrationReference
PiperazineAscaris suumMuscle hyperpolarization10⁻³ w/v[6]
PiperazineAscaris suumInhibition of moulting (100%)50 mM[10]
Piperazine dihydrochlorideAscaris suum99-100% efficacy in vivo200 mg/kg[11]
Experimental Protocol: C. elegans Paralysis Assay

This protocol outlines a standard method for assessing the anthelmintic activity of piperazine-based compounds using the model organism Caenorhabditis elegans.

  • Preparation of NGM Plates: Prepare Nematode Growth Medium (NGM) agar (B569324) plates. For drug assays, the compound of interest (e.g., piperazine) is added to the molten agar to the desired final concentration before pouring the plates.[12][13]

  • Bacterial Lawn: Seed the plates with a lawn of E. coli OP50, the standard food source for C. elegans. Allow the lawn to grow overnight at room temperature.

  • Synchronization of Worms: Synchronize a population of C. elegans to obtain a cohort of worms at the same developmental stage (e.g., L4 larvae or young adults).[12]

  • Exposure to Drug: Transfer a defined number of synchronized worms (e.g., 20-30) to the center of the NGM plates containing the piperazine compound and the bacterial lawn.

  • Scoring Paralysis: At regular time intervals (e.g., every 30-60 minutes), observe the worms under a dissecting microscope. A worm is considered paralyzed if it does not move its body when prodded gently with a platinum wire pick.[14]

  • Data Analysis: Record the number of paralyzed worms at each time point. The results can be expressed as the percentage of paralyzed worms over time. The time required to paralyze 50% of the population (PT₅₀) can be calculated to compare the potency of different compounds.

C_elegans_Workflow start Start prep_plates Prepare NGM plates with and without piperazine start->prep_plates seed_plates Seed plates with E. coli OP50 prep_plates->seed_plates sync_worms Synchronize C. elegans population seed_plates->sync_worms transfer_worms Transfer synchronized worms to plates sync_worms->transfer_worms incubate Incubate at 20°C transfer_worms->incubate observe Observe and score paralysis at time intervals incubate->observe Every 30-60 min analyze Analyze data (e.g., calculate PT50) observe->analyze end End analyze->end

Experimental workflow for the C. elegans paralysis assay.

Neuropsychiatric Mechanisms of Action: Modulation of Monoamine Systems

Many piperazine derivatives exhibit significant activity in the central nervous system (CNS), leading to their development as antipsychotic, antidepressant, and anxiolytic agents. Their mechanisms of action primarily involve interactions with dopamine (B1211576) and serotonin (B10506) receptor systems.

Antipsychotic Activity: Dopamine and Serotonin Receptor Blockade

Atypical antipsychotics containing a piperazine moiety, such as clozapine (B1669256) and olanzapine, exhibit a complex receptor binding profile.[7][15] Their therapeutic efficacy is thought to arise from a combination of antagonism at dopamine D₂ receptors and serotonin 5-HT₂ₐ receptors.[15] The blockade of D₂ receptors in the mesolimbic pathway is associated with the reduction of positive symptoms of schizophrenia, while the 5-HT₂ₐ receptor antagonism may contribute to the alleviation of negative symptoms and a lower incidence of extrapyramidal side effects.[15]

Antidepressant and Anxiolytic Activity: Targeting Serotonin Receptors and Transporters

Piperazine derivatives are integral to the structure of several antidepressants and anxiolytics. Their mechanisms often involve modulation of the serotonin system.

  • Vortioxetine: This multimodal antidepressant acts as a serotonin reuptake inhibitor (SRI) by binding to the serotonin transporter (SERT).[16][17] Additionally, it exhibits agonist activity at 5-HT₁ₐ receptors, partial agonist activity at 5-HT₁ₑ receptors, and antagonist activity at 5-HT₃, 5-HT₁ₒ, and 5-HT₇ receptors.[16][17]

  • Buspirone: This anxiolytic agent is a partial agonist at presynaptic 5-HT₁ₐ autoreceptors, which initially reduces serotonin release.[12][18] With chronic treatment, these autoreceptors desensitize, leading to an overall increase in serotonergic neurotransmission.[12] Buspirone also has a moderate affinity for dopamine D₂ receptors.[18]

Quantitative Data: Receptor Binding Affinities (Ki)

The following table presents the binding affinities (Ki in nM) of representative piperazine-based neuropsychiatric drugs for various CNS targets. Lower Ki values indicate higher binding affinity.

CompoundTargetKi (nM)Reference(s)
Antipsychotics
ClozapineDopamine D₂10-100 (moderate)[8][15]
Serotonin 5-HT₂ₐ1-10 (strong)[8][15]
OlanzapineDopamine D₂1-10 (strong)[7][8]
Serotonin 5-HT₂ₐ1-10 (strong)[7][8]
Antidepressants/Anxiolytics
VortioxetineSERT1.6[16]
5-HT₁ₐ15[16]
5-HT₃3.7[16]
5-HT₇19[16]
Buspirone5-HT₁ₐHigh affinity[12][18]
Dopamine D₂Moderate affinity[18]
1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine5-HT₁ₐ0.6[19]
Experimental Protocols: In Vivo Behavioral Assays

These tests are widely used to screen for antidepressant-like activity in rodents.[1][18][20] The underlying principle is that when placed in a moderately stressful and inescapable situation, animals will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair. Antidepressant compounds reduce the duration of this immobility.

  • Forced Swim Test Protocol:

    • Rodents (mice or rats) are individually placed in a cylinder filled with water from which they cannot escape.[18][20]

    • The water temperature is maintained at 23-25°C.[20]

    • The total test duration is typically 6 minutes.[20][21]

    • Behavior is recorded, and the duration of immobility (floating with only minor movements to keep the head above water) is scored during the last 4 minutes of the test.[18][21]

    • A reduction in immobility time is indicative of an antidepressant-like effect.[18]

  • Tail Suspension Test Protocol:

    • Mice are suspended by their tails from a horizontal bar using adhesive tape, preventing them from escaping or holding onto any surfaces.[1][15][22]

    • The total duration of suspension is typically 6 minutes.[15][22]

    • The duration of immobility (hanging passively without any movement) is recorded.[1][22]

    • A decrease in the time spent immobile suggests an antidepressant-like effect.[1]

  • Prepulse Inhibition (PPI) of Acoustic Startle: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[23][24]

    • Rodents are placed in a startle chamber.

    • A weak auditory stimulus (prepulse) is presented shortly before a loud, startle-inducing stimulus (pulse).

    • The startle response is measured. In normal animals, the prepulse inhibits the startle response to the pulse.

    • Antipsychotic drugs are known to restore deficits in PPI.[23]

  • Amphetamine-Induced Hyperlocomotion: This test is based on the hyperdopaminergic state induced by amphetamine, which mimics some of the positive symptoms of schizophrenia.[25][26]

    • Rodents are placed in an open-field arena equipped with infrared beams to track movement.

    • Locomotor activity is recorded for a baseline period.

    • Animals are then administered amphetamine, which typically induces a significant increase in locomotor activity (hyperlocomotion).[25]

    • The test compound is administered prior to the amphetamine challenge.

    • An effective antipsychotic will attenuate the amphetamine-induced hyperlocomotion.[25]

Anticancer Mechanism of Action: Targeting Key Signaling Pathways

The piperazine scaffold is a prominent feature in a number of modern anticancer drugs, particularly tyrosine kinase inhibitors (TKIs).[11][27] These compounds often function by interfering with signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Core Mechanisms: Kinase Inhibition and Apoptosis Induction
  • Tyrosine Kinase Inhibition: Many piperazine-based anticancer agents, such as imatinib (B729) and gefitinib (B1684475), are designed to inhibit specific tyrosine kinases that are constitutively active in certain cancers.[22][28][29] For example, imatinib targets the Bcr-Abl tyrosine kinase in chronic myeloid leukemia (CML), while gefitinib inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase in non-small cell lung cancer.[22][28][29] By blocking the ATP-binding site of these kinases, these drugs prevent the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis.[30]

  • Induction of Apoptosis: A common downstream effect of the inhibition of key signaling pathways by piperazine derivatives is the induction of apoptosis (programmed cell death).[8][19][31] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some piperazine compounds have been shown to downregulate anti-apoptotic proteins like c-FLIP and activate caspases, key executioners of apoptosis.[19][29]

  • Inhibition of PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is often hyperactivated in cancer.[32][33][34] Several piperazine-based compounds have been shown to inhibit this pathway, leading to a reduction in cancer cell proliferation and the induction of apoptosis.[27][31]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Piperazine_TKI Piperazine-based Tyrosine Kinase Inhibitor Piperazine_TKI->RTK Inhibits Piperazine_TKI->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by piperazine-based TKIs.
Quantitative Data: Anticancer Potency (IC₅₀)

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀ in µM) of several piperazine-containing anticancer agents against various cancer cell lines.

CompoundTarget/ClassCell LineIC₅₀ (µM)Reference(s)
ImatinibBcr-Abl KinaseK562 (CML)Varies[24][35]
GefitinibEGFR KinaseNR6wtEGFR0.026 - 0.057[28]
A549 (Lung)2-3[35]
H3255 (Lung)0.003[36]
Vindoline-piperazine conjugate (23)-MDA-MB-468 (Breast)1.00 (GI₅₀)[4][5]
Vindoline-piperazine conjugate (25)-HOP-92 (Lung)1.35 (GI₅₀)[4][5]
Piperazine-based thiazolidinone (11)VEGFR2 KinaseHepG-2 (Liver)0.03 - 0.06[37]
Quinoxalinyl-piperazine (30)-HCT-116 (Colon)Varies[5]
1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP)-U937 (Leukemia)~12.8[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the piperazine-based compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

General Experimental Protocol: Receptor Binding Assay

Receptor binding assays are fundamental for determining the affinity of a ligand (e.g., a piperazine derivative) for its target receptor.

BindingAssay_Workflow start Start prepare_membranes Prepare cell membranes expressing the target receptor start->prepare_membranes prepare_reagents Prepare radioligand, test compound, and non-specific binding control prepare_membranes->prepare_reagents incubation Incubate membranes with reagents prepare_reagents->incubation separation Separate bound and free radioligand (e.g., via filtration) incubation->separation quantification Quantify bound radioactivity (e.g., scintillation counting) separation->quantification analysis Analyze data to determine Ki quantification->analysis end End analysis->end

General workflow for a competitive radioligand binding assay.
  • Preparation of Receptor Source: Prepare cell membranes from tissues or cultured cells that express the target receptor.

  • Incubation: Incubate the membranes with a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound (the piperazine derivative).

  • Competition: The test compound will compete with the radioligand for binding to the receptor.

  • Separation: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

This guide provides a foundational understanding of the diverse mechanisms of action of piperazine-based compounds. The versatility of the piperazine scaffold continues to be exploited in the design and development of novel therapeutic agents targeting a wide range of diseases. Further research into the specific molecular interactions and downstream signaling effects of these compounds will undoubtedly lead to the discovery of more effective and selective drugs.

References

Spectroscopic Profile of 1-Isopropylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-isopropylpiperazine, a key intermediate in various pharmaceutical syntheses. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted spectroscopic profile based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supplemented with data from analogous compounds. This document also outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-isopropylpiperazine. These values are estimated based on the chemical structure and typical spectroscopic behavior of similar functional groups.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 2.85Septet1H-CH(CH₃)₂
~ 2.65Triplet4HPiperazine ring (-CH₂-N-CH(CH₃)₂)
~ 2.45Triplet4HPiperazine ring (-CH₂-NH)
~ 1.60Broad Singlet1H-NH
~ 1.05Doublet6H-CH(CH₃)₂

Note: The N-H proton signal is often broad and its chemical shift can be concentration and solvent-dependent. The signal may disappear upon D₂O exchange.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmCarbon Assignment
~ 55.0-CH(CH₃)₂
~ 52.0Piperazine ring (-CH₂-N-CH(CH₃)₂)
~ 46.0Piperazine ring (-CH₂-NH)
~ 18.0-CH(CH₃)₂
Table 3: Predicted Infrared (IR) Absorption Data (Neat)
Wavenumber (cm⁻¹)Vibration ModeIntensity
3350 - 3310N-H Stretch (Secondary Amine)Medium, single peak
2960 - 2850C-H Stretch (Aliphatic)Strong
1470 - 1450C-H Bend (Alkanes)Medium
1250 - 1020C-N Stretch (Aliphatic Amine)Medium-Weak
910 - 665N-H Wag (Secondary Amine)Strong, Broad
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zProposed FragmentNotes
128[M]⁺Molecular Ion
113[M - CH₃]⁺Loss of a methyl group
85[M - C₃H₇]⁺Loss of isopropyl group (α-cleavage)
70[C₄H₈N]⁺Piperazine ring fragment
56[C₃H₆N]⁺Piperazine ring fragment
43[C₃H₇]⁺Isopropyl cation (Base Peak)

Note: The molecular ion peak for a compound with an even number of nitrogen atoms will have an even mass, which is consistent with the molecular weight of 1-isopropylpiperazine (128.22 g/mol )[1]. The base peak is often the result of the most stable carbocation formed during fragmentation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H and ¹³C NMR Sample Preparation:

  • Weigh approximately 5-25 mg of 1-isopropylpiperazine for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Cap the NMR tube securely.

2.1.2 Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimize resolution.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.

  • Set the appropriate number of scans to achieve an adequate signal-to-noise ratio.

2.1.3 Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy (Neat Liquid)

2.2.1 Sample Preparation:

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place a single drop of neat 1-isopropylpiperazine onto the surface of one salt plate.

  • Carefully place the second salt plate on top, gently pressing to form a thin liquid film between the plates.

2.2.2 Data Acquisition:

  • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum.

2.2.3 Data Processing:

  • Identify and label the wavenumbers of the significant absorption peaks.

  • Correlate the observed peaks with known vibrational frequencies of functional groups.

Mass Spectrometry (MS) (Electron Ionization)

2.3.1 Sample Preparation and Introduction:

  • Since 1-isopropylpiperazine is a volatile liquid, it can be introduced directly into the ion source of the mass spectrometer.

  • A small amount of the liquid sample is injected into a heated reservoir where it vaporizes before entering the ionization chamber.

2.3.2 Ionization and Analysis:

  • In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • A detector measures the abundance of each ion.

2.3.3 Data Processing:

  • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Identify the molecular ion peak to determine the molecular weight of the compound.

  • Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like 1-isopropylpiperazine.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of 1-Isopropylpiperazine cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample 1-Isopropylpiperazine (Liquid Sample) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Sample (Salt Plates) Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR FID Acquisition -> Fourier Transform -> Spectrum NMR->Data_NMR Data_IR Interferogram -> Fourier Transform -> Spectrum IR->Data_IR Data_MS Ion Detection -> Mass Spectrum MS->Data_MS Interp_NMR Chemical Shifts, Multiplicity, Integration Data_NMR->Interp_NMR Interp_IR Vibrational Frequencies Data_IR->Interp_IR Interp_MS Molecular Ion, Fragmentation Pattern Data_MS->Interp_MS Final_Structure Structural Elucidation Interp_NMR->Final_Structure Interp_IR->Final_Structure Interp_MS->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

References

Isopropylpiperazine: A Versatile Scaffold for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Agrochemical Development Professionals

Introduction

The ever-present challenge of ensuring global food security necessitates the continuous development of novel and effective agrochemicals. In the vast landscape of chemical synthesis, heterocyclic compounds have emerged as a cornerstone for the design of new active ingredients. Among these, the piperazine (B1678402) moiety, a six-membered ring containing two nitrogen atoms at opposite positions, has garnered significant attention. Its unique structural and physicochemical properties make it an ideal scaffold for creating a diverse array of bioactive molecules. This technical guide focuses on the potential applications of a specific derivative, 1-isopropylpiperazine, in the realm of agrochemicals. While direct research on the agrochemical applications of isopropylpiperazine is nascent, its role as a key building block and the extensive body of research on related piperazine derivatives provide a strong foundation for exploring its potential as a fungicidal, insecticidal, and herbicidal agent.[1] This document will delve into the synthesis of this compound, explore the bioactivities of analogous compounds, detail potential mechanisms of action, and provide comprehensive experimental protocols for screening and evaluation.

Synthesis of 1-Isopropylpiperazine

The efficient synthesis of 1-isopropylpiperazine is crucial for its utilization as a building block in agrochemical discovery. A well-documented method involves the reaction of diethanolamine (B148213) with isopropylamine (B41738) at elevated temperatures and pressures in the presence of a suitable catalyst.

Experimental Protocol: Synthesis of mono-N-isopropylpiperazine

This protocol is based on the method described in U.S. Patent 2,525,223.[2]

Materials:

  • Diethanolamine

  • Isopropylamine

  • Alumina-nickel catalyst

  • Autoclave

  • Distillation apparatus

  • Solid potassium hydroxide (B78521)

Procedure:

  • A suspension of 25 parts of an alumina-nickel catalyst in 140 parts of diethanolamine and 190 parts of isopropylamine is prepared.

  • The mixture is transferred to an autoclave and heated for 3 hours at 250°C.

  • After cooling, the catalyst is removed by filtration.

  • The filtrate is subjected to fractional distillation. The fraction that distills at 100-190°C is collected.

  • The collected fraction is dried over solid potassium hydroxide and then redistilled.

  • The final product, mono-N-isopropylpiperazine, is collected at a boiling point of 156-163°C.[2]

Potential Agrochemical Applications of this compound Derivatives

The versatility of the piperazine ring allows for its incorporation into a wide range of molecular structures, leading to diverse biological activities. By serving as a linker or a core scaffold, this compound can be derivatized to target various pests and weeds. The following sections explore the potential applications based on the known activities of other piperazine-containing compounds.

Fungicidal Potential

Piperazine derivatives have shown significant promise as antifungal agents. The only piperazine-containing agrochemical that has been commercialized is Triforine, which is used to protect fruits and ornamental plants.[3] Research has demonstrated that introducing a piperazine moiety into the structure of known antifungal compounds can enhance their efficacy. For instance, derivatives of phenazine-1-carboxylic acid (PCA), a natural product with antifungal properties, have been synthesized with a piperazine linker, resulting in compounds with potent activity against a range of phytopathogenic fungi.[4]

Another potential mechanism of action for fungicidal piperazine derivatives is the inhibition of 1,3-beta-D-glucan synthase, a crucial enzyme in the synthesis of the fungal cell wall.[1] A piperazine propanol (B110389) derivative has been identified as a potent inhibitor of this enzyme, exhibiting in vitro activity against Candida albicans and Aspergillus fumigatus.[1]

Table 1: In Vitro Fungicidal Activity of Various Piperazine Derivatives

Compound IDTarget FungiEC50 (µM)Reference
PCA Derivative (5r) Rhizoctonia solani24.6[4]
Alternaria solani42.9[4]
Fusarium oxysporum73.7[4]
Fusarium graminearum73.8[4]
Pyricularia oryzae34.2[4]
Piperazine Propanol Derivative (GSI578) Candida albicans 1,3-beta-D-glucan synthase0.16 (IC50)[1]
N-substituted piperazine-containing phenylpyridine (C8) Cucumber downy mildew4.40 mg L-1[5]

Note: The data presented is for piperazine derivatives and not specifically for this compound. This table is for illustrative purposes to show the potential of the piperazine scaffold.

Insecticidal Potential

The piperazine scaffold is also a valuable component in the design of novel insecticides. Piperazine itself has anthelmintic properties, causing muscle paralysis in parasites.[3] This mode of action, targeting the nervous system, is a key area of exploration for insecticidal compounds. N-alkyl-substituted piperazine derivatives have been designed as neonicotinoid analogues, showing excellent activity against various sap-sucking insects.[3]

A primary target for many insecticides is the γ-aminobutyric acid (GABA) receptor in the insect nervous system. Antagonism of this receptor leads to hyperexcitation and death of the insect. Studies have shown that certain piperazine derivatives can act as GABA receptor blockers, suggesting a potential mechanism for insecticidal activity.[6][7]

Table 2: Insecticidal Activity of Various Piperazine Derivatives

Compound IDTarget InsectActivityReference
Neonicotinoid Derivatives (15a, 15b) Aphis gossypii, Bemisia tabaci, Nilaparvata lugens, Cicadella viridisExcellent activity[3]
Diketopiperazine Derivatives (19a, 19b) Plutella xylostella, Culex pipiens pallensGood insecticidal activity[3]
Piperazine-containing tri-amide (15l) Diamondback mothLC50: 0.0022 mg/L[8][9]
Piperazine-containing tri-amide (15m) Diamondback mothLC50: 0.0035 mg/L[8][9]

Note: The data presented is for piperazine derivatives and not specifically for this compound. This table is for illustrative purposes to show the potential of the piperazine scaffold.

Herbicidal Potential

While less common than their fungicidal and insecticidal counterparts, some piperazine-containing compounds have demonstrated herbicidal activity.[3] For instance, certain N-methyl-piperazine derivatives have shown good herbicidial effects.[3] A series of novel 1-phenyl-piperazine-2,6-diones were synthesized and showed promising post-emergence herbicidal activities towards broadleaf weeds.[10][11] The mechanism of action for these compounds is an active area of research, with some evidence suggesting they may act as inhibitors of ketol-acid reductoisomerase (KARI).[3]

Table 3: Herbicidal Activity of a Piperazine Derivative

Compound IDTarget WeedActivityReference
1-Phenyl-piperazine-2,6-dione (4d) VelvetleafHigh activity (post-emergence)[10]
N-methyl-piperazine derivative (35c) Triticum aestivumHighest activity at 100 µmol/L[3]

Note: The data presented is for piperazine derivatives and not specifically for this compound. This table is for illustrative purposes to show the potential of the piperazine scaffold.

Potential Mechanisms of Action: Visualized Pathways

Understanding the molecular targets and signaling pathways is critical for the rational design of new agrochemicals. Based on the activities of known piperazine derivatives, two key pathways are of particular interest for the development of this compound-based agrochemicals: the fungal 1,3-beta-D-glucan synthesis pathway and the insect GABA receptor signaling pathway.

Agrochemical_Screening_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening High-Throughput Screening (HTS) cluster_hit_validation Hit Validation & Lead Identification cluster_optimization Lead Optimization start Start with this compound Scaffold synthesis Combinatorial Synthesis of Derivatives start->synthesis library Compound Library synthesis->library fungicidal Fungicidal Assay library->fungicidal insecticidal Insecticidal Assay library->insecticidal herbicidal Herbicidal Assay library->herbicidal dose_response Dose-Response & EC50/LC50 Determination fungicidal->dose_response insecticidal->dose_response herbicidal->dose_response selectivity Selectivity Testing (Non-target organisms) dose_response->selectivity lead_id Lead Compound Identification selectivity->lead_id qsar QSAR & Molecular Modeling lead_id->qsar Iterative Improvement end Candidate Agrochemical lead_id->end Proceed to Pre-clinical/Field Trials synthesis_opt Synthesis of Optimized Analogs qsar->synthesis_opt Iterative Improvement synthesis_opt->library Iterative Improvement

Caption: A generalized workflow for the discovery of novel agrochemicals starting from an this compound scaffold.

GABA_Receptor_Pathway cluster_neuron Insect Neuron Synapse cluster_action Mechanism of Action GABA GABA Neurotransmitter Receptor GABA-A Receptor (Chloride Channel) GABA->Receptor Binds to Chloride Chloride Ions (Cl-) Receptor->Chloride Opens Channel (Normal State) Influx_Blocked Chloride Influx Blocked Receptor->Influx_Blocked Prevents Channel Opening Membrane Postsynaptic Membrane Chloride->Membrane Influx leads to Hyperpolarization (Inhibition) Piperazine This compound Derivative (Antagonist) Piperazine->Receptor Blocks Binding Site Excitation Continuous Nerve Firing (Hyperexcitation) Influx_Blocked->Excitation Leads to Death Insecticidal Effect Excitation->Death Results in Insect Death

Caption: Proposed mechanism of insecticidal action via antagonism of the GABA-A receptor by an this compound derivative.

Glucan_Synthase_Pathway cluster_cell_wall Fungal Cell Wall Synthesis cluster_inhibition Mechanism of Inhibition UDP_Glucose UDP-Glucose (Substrate) Glucan_Synthase 1,3-beta-D-Glucan Synthase (Enzyme) UDP_Glucose->Glucan_Synthase Binds to Active Site Glucan_Chain Growing 1,3-beta-D-Glucan Chain Glucan_Synthase->Glucan_Chain Catalyzes Polymerization Synthesis_Blocked Glucan Synthesis Blocked Glucan_Synthase->Synthesis_Blocked Prevents Glucan Synthesis Cell_Wall Fungal Cell Wall Glucan_Chain->Cell_Wall Incorporated into Piperazine_Derivative This compound Derivative (Inhibitor) Piperazine_Derivative->Glucan_Synthase Binds to and Inhibits Weak_Wall Weakened Cell Wall Synthesis_Blocked->Weak_Wall Leads to Lysis Fungicidal Effect Weak_Wall->Lysis Results in Cell Lysis

Caption: Proposed mechanism of fungicidal action via inhibition of 1,3-beta-D-glucan synthase by an this compound derivative.

Experimental Protocols for Agrochemical Screening

The following are detailed, generalized protocols for the preliminary screening of compounds like this compound derivatives for fungicidal, insecticidal, and herbicidal activity.

Protocol 1: In Vitro Fungicidal Activity Assay (Poisoned Food Technique)

Objective: To determine the inhibitory effect of a test compound on the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus (e.g., Rhizoctonia solani, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Test compound stock solution (e.g., 1000 ppm in a suitable solvent like DMSO)

  • Sterile distilled water

  • Laminar flow hood

  • Incubator

  • Cork borer (5 mm diameter)

  • Micropipettes

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50°C in a water bath.

  • Poisoned Media Preparation: Under a laminar flow hood, add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 ppm). A control plate should be prepared with the same volume of solvent used for the stock solution. Swirl the flasks gently to ensure thorough mixing.

  • Pouring Plates: Pour approximately 20 mL of the poisoned and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From a 7-day-old culture of the target fungus, cut a 5 mm mycelial disc from the edge of the colony using a sterile cork borer.

  • Place the mycelial disc, mycelium-side down, in the center of each poisoned and control PDA plate.

  • Incubation: Seal the plates with parafilm and incubate them at 25 ± 2°C in an inverted position.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate has almost covered the entire plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: To determine the Effective Concentration 50 (EC50), test a range of concentrations and use probit analysis to calculate the concentration of the compound that causes 50% inhibition of mycelial growth.

Protocol 2: Insecticidal Bioassay (Leaf-Dip Method)

Objective: To assess the toxicity of a test compound to a target insect pest.

Materials:

  • Target insects (e.g., aphids, whiteflies)

  • Host plant leaves (e.g., cotton, cabbage)

  • Test compound emulsions/solutions at various concentrations

  • Control solution (water + surfactant)

  • Petri dishes lined with moist filter paper

  • Fine camel hair brush

  • Beakers

  • Forceps

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in water, typically with a small amount of a non-ionic surfactant (e.g., 0.1% Tween-80) to ensure even spreading. A control solution should contain only water and the surfactant.

  • Leaf Treatment: Select healthy, uniform-sized leaves from the host plant. Dip each leaf into the respective test solution or control solution for 10-20 seconds with gentle agitation.

  • Drying: Place the treated leaves on a paper towel and allow them to air-dry completely in a shaded area.

  • Insect Release: Once the leaves are dry, place them in Petri dishes lined with moist filter paper to maintain turgidity. Carefully transfer a known number of adult insects (e.g., 20-30) onto each treated leaf using a fine camel hair brush.

  • Incubation: Cover the Petri dishes and maintain them at controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours after treatment. Insects that are moribund or unable to move when prodded gently with the brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula:

    • Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] * 100

  • LC50 Determination: Use probit analysis to determine the Lethal Concentration 50 (LC50), which is the concentration of the compound that causes 50% mortality of the test insects.

Protocol 3: Herbicidal Activity Screening (Seed Germination and Seedling Growth Assay)

Objective: To evaluate the phytotoxic effect of a test compound on the seed germination and early seedling growth of target weed and crop species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a representative crop species (e.g., wheat, maize).

  • Sterile Petri dishes (90 mm) with sterile filter paper (Whatman No. 1).

  • Test compound solutions at various concentrations in a suitable solvent (e.g., acetone (B3395972) or DMSO) diluted with distilled water.

  • Control solution (distilled water with the same concentration of solvent).

  • Growth chamber or incubator with controlled light and temperature.

  • Ruler or caliper.

Procedure:

  • Seed Sterilization: Surface sterilize the seeds by rinsing them in 70% ethanol (B145695) for 1 minute, followed by a 5-10 minute soak in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

  • Plating: Place two layers of sterile filter paper in each Petri dish. Place a known number of seeds (e.g., 20-25) evenly on the filter paper.

  • Treatment Application: Add a specific volume (e.g., 5 mL) of the respective test solution or control solution to each Petri dish, ensuring the filter paper is saturated.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16:8 hour light:dark cycle).

  • Data Collection (Germination): After 7 days, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

  • Data Collection (Seedling Growth): After 10-14 days, carefully remove the seedlings and measure the length of the root and shoot of each seedling.

  • Calculation:

    • Calculate the germination percentage for each treatment.

    • Calculate the percentage inhibition of root and shoot growth compared to the control.

    • Inhibition (%) = [(Length in control - Length in treatment) / Length in control] * 100

  • EC50 Determination: Determine the EC50 value for germination inhibition, root growth inhibition, and shoot growth inhibition using appropriate statistical analysis (e.g., regression analysis).

Conclusion

While direct evidence for the agrochemical applications of this compound is currently limited, the extensive research on the broader class of piperazine derivatives strongly suggests its potential as a versatile building block for the development of novel fungicides, insecticides, and herbicides. The piperazine scaffold offers a synthetically accessible and modifiable core that can be tailored to interact with a variety of biological targets. The potential mechanisms of action, such as the inhibition of fungal 1,3-beta-D-glucan synthase and the antagonism of insect GABA receptors, provide exciting avenues for future research and development. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of this compound derivatives and their potential as next-generation crop protection agents. Further investigation into the synthesis and bioactivity of novel this compound-containing compounds is warranted to fully unlock the potential of this promising chemical scaffold.

References

The Role of Isopropylpiperazine in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylpiperazine and its derivatives are emerging as versatile building blocks in the field of polymer chemistry. While the parent piperazine (B1678402) molecule has seen some use in the development of materials like antimicrobial polymers, the incorporation of the isopropyl group can impart unique properties to the resulting polymers, influencing factors such as solubility, reactivity, and the stereochemistry of polymerization processes. This technical guide provides an in-depth overview of the use of this compound in polymer synthesis, with a focus on its application as a component of external donors in Ziegler-Natta catalysis for propylene (B89431) polymerization. The guide includes detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication of key processes.

This compound Derivatives in Propylene Polymerization

One of the most specific applications of this compound in polymer chemistry is in the formulation of external donors for Ziegler-Natta catalysts, which are crucial for controlling the stereochemistry of polypropylene (B1209903). A notable example is Di(this compound)dimethoxysilane, which has been synthesized and evaluated for its impact on the properties of the resulting polypropylene.

Synthesis of Di(this compound)dimethoxysilane (External Donor)

A general approach to synthesizing aminosilane (B1250345) compounds involves the reaction of an amine with a chlorosilane. While a specific detailed protocol for Di(this compound)dimethoxysilane was not found in the public literature, a general methodology can be inferred from the synthesis of similar aminosilanes.

Experimental Protocol: General Synthesis of Aminosilanes

Materials:

Procedure:

  • A solution of N-isopropylpiperazine and triethylamine in anhydrous toluene is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • The flask is cooled in an ice bath.

  • A solution of dichlorodimethylsilane in anhydrous toluene is added dropwise to the stirred amine solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reaction.

  • The reaction mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by vacuum distillation to yield the Di(this compound)dimethoxysilane.

Note: The stoichiometry of the reactants and the reaction conditions (temperature, time) would need to be optimized for this specific synthesis.

Propylene Polymerization Using a Ziegler-Natta Catalyst with Di(this compound)dimethoxysilane as an External Donor

The addition of an external donor like Di(this compound)dimethoxysilane to a Ziegler-Natta catalyst system can significantly influence the catalytic activity and the properties of the resulting polypropylene, such as its molecular weight and isotacticity.

Experimental Protocol: Propylene Polymerization

Materials:

  • MgCl₂-supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Triethylaluminum (TEAL) as co-catalyst

  • Di(this compound)dimethoxysilane as an external donor

  • Anhydrous heptane (B126788) (or other polymerization solvent)

  • Propylene monomer

  • Hydrogen gas (as a chain transfer agent)

  • Methanol (for quenching the polymerization)

Procedure:

  • A high-pressure stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

  • Anhydrous heptane is introduced into the reactor, followed by the desired amount of the external donor, Di(this compound)dimethoxysilane.

  • Triethylaluminum (TEAL) is then added to the reactor.

  • The Ziegler-Natta catalyst is introduced into the reactor.

  • The reactor is sealed, and the temperature is raised to the desired polymerization temperature (e.g., 70 °C).

  • Hydrogen gas is introduced to control the molecular weight of the polymer.

  • Propylene monomer is fed into the reactor to maintain a constant pressure.

  • The polymerization is carried out for a specified duration.

  • At the end of the reaction, the reactor is vented, and the polymerization is quenched by the addition of methanol.

  • The resulting polypropylene is collected, washed with a suitable solvent, and dried under vacuum.

Data Presentation: Effect of External Donor on Polypropylene Properties

The choice of external donor has a marked effect on the molecular weight distribution (MWD) of the resulting polypropylene. The following table summarizes comparative data for polypropylene synthesized using different aminosilane external donors.

External DonorMn (×10⁴ g/mol )Mw (×10⁵ g/mol )MWD (Mw/Mn)
Dimorpholindimethoxysilane (Donor-Pm)6.84.26.2
Dipiperidinedimethoxysilane (Donor-Py)7.25.06.9
Di(1-methylpiperazine)dimethoxysilane (Donor-Pz)6.55.38.2
Di(this compound)dimethoxysilane (Donor-Pi) 6.2 5.1 8.2

Table adapted from a study on the effects of new aminosilane compounds as external donors on propylene polymerization.[1]

Logical Workflow for Propylene Polymerization with this compound-based External Donor

The following diagram illustrates the logical steps involved in the synthesis of polypropylene using a Ziegler-Natta catalyst system with Di(this compound)dimethoxysilane as an external donor.

PolymerizationWorkflow cluster_synthesis External Donor Synthesis cluster_polymerization Propylene Polymerization cluster_characterization Polymer Characterization N_IPP N-Isopropylpiperazine Reaction1 Reaction N_IPP->Reaction1 DCS Dichlorodimethylsilane DCS->Reaction1 Solvent_TEA Toluene & Triethylamine Solvent_TEA->Reaction1 Purification Filtration & Distillation Reaction1->Purification Donor_Pi Di(this compound)dimethoxysilane (Donor-Pi) Purification->Donor_Pi Reactor Polymerization Reactor Donor_Pi->Reactor Catalyst Ziegler-Natta Catalyst Catalyst->Reactor CoCatalyst Triethylaluminum (TEAL) CoCatalyst->Reactor Solvent_Poly Heptane Solvent_Poly->Reactor Monomer Propylene Monomer->Reactor H2 Hydrogen H2->Reactor Quenching Quenching (Methanol) Reactor->Quenching Polypropylene Polypropylene Product Quenching->Polypropylene GPC GPC Analysis Polypropylene->GPC DSC DSC Analysis Polypropylene->DSC NMR NMR Spectroscopy Polypropylene->NMR Properties Molecular Weight, Isotacticity, etc. GPC->Properties DSC->Properties NMR->Properties

Caption: Workflow for polypropylene synthesis using an this compound-based external donor.

Potential Applications in Other Polymer Systems

While the most detailed information available focuses on propylene polymerization, the fundamental reactivity of the secondary amine groups in the this compound ring suggests its potential use in other polymer systems.

  • Polyamides: N-isopropylpiperazine could theoretically be used as a diamine monomer in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides. The presence of the isopropyl group would likely influence the solubility and thermal properties of the resulting polymer.

  • Epoxy Resins: N-substituted piperazines can act as curing agents for epoxy resins.[2] The secondary amine in N-isopropylpiperazine can react with epoxy groups, leading to cross-linking. The bulky isopropyl group might affect the curing kinetics and the final properties of the cured resin.

Further research is needed to fully explore and characterize the use of this compound in these and other polymer systems.

Conclusion

This compound, particularly in the form of its silyl (B83357) derivative, serves as a functional component in polymer chemistry, most notably as an external donor in Ziegler-Natta catalysis for propylene polymerization. Its use allows for the tuning of polymer properties, specifically the molecular weight distribution. While detailed experimental protocols for its synthesis and specific applications are not widely published, this guide provides a comprehensive overview based on available data and general synthetic methodologies. The potential for N-isopropylpiperazine as a monomer in polyamides and as a curing agent for epoxy resins presents avenues for future research and development in the creation of novel polymeric materials.

References

safety and handling precautions for isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Isopropylpiperazine

This document provides a comprehensive overview of the safety and handling precautions for 1-Isopropylpiperazine (CAS No. 4318-42-7). It is intended for researchers, scientists, and drug development professionals who may handle this substance in a laboratory or manufacturing setting. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the associated hazards and mitigation strategies.

Hazard Identification and Classification

1-Isopropylpiperazine is classified as a hazardous chemical under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It is crucial to understand these hazards to implement appropriate safety measures.

The substance is classified as follows:

  • Flammable Liquid: Category 3[1][2]

  • Acute Toxicity, Dermal: Category 3[1][2]

  • Skin Corrosion/Irritation: Category 1[1] or Category 2[2][3]

  • Serious Eye Damage/Eye Irritation: Category 1[1] or Category 2A[2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, targeting the respiratory system[1][2]

Signal Word: Danger [2][4]

Hazard Pictograms: Flame, Skull and Crossbones, Corrosion, Exclamation Mark

Table 1: Hazard Statements for 1-Isopropylpiperazine

Code Hazard Statement Reference
H226 Flammable liquid and vapor. [2][3]
H311 Toxic in contact with skin. [2][3]
H315 Causes skin irritation. [2][3]
H319 Causes serious eye irritation. [2][3]

| H335 | May cause respiratory irritation. |[2][3] |

Toxicological and Physicochemical Properties

Understanding the toxicological and physical properties of 1-isopropylpiperazine is fundamental to assessing risk and designing safe handling procedures.

Toxicological Data

Acute toxicity data highlights the significant risk associated with dermal exposure.

Table 2: Acute Toxicity of 1-Isopropylpiperazine

Exposure Route Species Value Reference
Oral Rat LD50: 2,536 mg/kg [3]

| Dermal | Rabbit | LD50: 573 mg/kg |[3] |

Physical and Chemical Properties

The substance is a flammable liquid with a high boiling point.

Table 3: Physical and Chemical Properties of 1-Isopropylpiperazine

Property Value Reference
Molecular Formula C₇H₁₆N₂ [4][5]
Molecular Weight 128.22 g/mol [4][5][6]
Appearance Light yellow liquid [1]
Boiling Point 180 - 181 °C (356 - 358 °F) [2][3]
Flash Point 54.4 °C (129.9 °F) - closed cup [3][4]
Density 0.896 g/cm³ [3][4]

| Refractive Index | n20/D 1.4710 |[4][5] |

Exposure Controls and Personal Protection

To mitigate the risks associated with handling 1-isopropylpiperazine, a combination of engineering controls and personal protective equipment (PPE) is required. The hierarchy of controls should always be followed, prioritizing engineering solutions over reliance on PPE.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[7][8] Use explosion-proof ventilation systems.[1][2]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1][9]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[3] Eye protection must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves, which must be inspected before use.[3] Dispose of contaminated gloves properly after use.[3]

    • Protective Clothing: A complete suit protecting against chemicals, such as flame-retardant antistatic protective clothing, is required to prevent skin contact.[2][3]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors (e.g., Type A).[1]

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (Fume Hood, Ventilation) substitution->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (Gloves, Goggles) (Least Effective) admin->ppe

Caption: Hierarchy of controls, from most to least effective.

Safe Handling and Storage

Handling
  • Avoid contact with skin, eyes, and clothing.[3][8]

  • Do not breathe vapors or mists.[1][2]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3]

  • Use only non-sparking tools and take precautionary measures against static discharge.[1][2] Ground and bond containers and receiving equipment.[2]

  • Wash hands thoroughly after handling and before breaks.[3]

Storage
  • Store in a cool, dry, and well-ventilated place.[1][3][7]

  • Keep the container tightly closed.[1][2][3]

  • Store locked up or in an area accessible only to authorized personnel.[2]

  • Keep away from heat, ignition sources, and incompatible materials.[1][2]

Incompatible Materials
  • Strong oxidizing agents[1][3]

  • Strong acids[1]

  • Acid anhydrides[1]

  • Acid chlorides[1]

Emergency Procedures

First-Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the skin with plenty of water or shower.[2] Call a physician immediately.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth and call a physician immediately.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[1]

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1] Hazardous decomposition products include carbon oxides and nitrogen oxides (NOx).[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas.[3] Avoid breathing vapors and ensure adequate ventilation.[3] Remove all sources of ignition.[3]

  • Environmental Precautions: Prevent the product from entering drains.[2][3]

  • Containment and Cleanup: Cover drains.[2] Soak up the spill with inert absorbent material (e.g., sand, silica (B1680970) gel, Chemizorb®) and place it in a suitable, closed container for disposal.[1][2]

Experimental Protocol for Safety Assessment

The following provides a representative methodology for an acute dermal toxicity study, based on standardized guidelines such as OECD 402, which would be used to derive the LD50 values cited in this guide.

Representative Protocol: Acute Dermal Toxicity (OECD 402)
  • Objective: To determine the acute toxicity of a substance when applied to the skin.

  • Principle: The substance is applied in a single dose to the skin of several experimental animals. Observations of effects and mortality are made over a 14-day period.

  • Test Animal: Healthy, young adult albino rabbits are typically used.[3]

  • Methodology:

    • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

    • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

    • Dose Application: The substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

    • Exposure: The substance is kept in contact with the skin for 24 hours.

    • Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity at regular intervals for 14 days.

    • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is calculated from the mortality data at different dose levels.

Experimental_Workflow cluster_workflow Workflow: Acute Dermal Toxicity Study (OECD 402) start Start acclimate Animal Acclimatization (>= 5 days) start->acclimate Phase 1 prep Animal Preparation (Fur Clipping) acclimate->prep dose Dose Application (Single dose over 10% BSA) prep->dose Phase 2 expose 24-Hour Exposure (Covered with gauze) dose->expose observe Observation Period (14 days for mortality & clinical signs) expose->observe Phase 3 necropsy Gross Necropsy observe->necropsy analysis Data Analysis (Calculate LD50) necropsy->analysis Phase 4 end_node End analysis->end_node

Caption: A representative workflow for an acute dermal toxicity experiment.

References

stability and storage conditions for 1-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 1-Isopropylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (CAS: 4318-42-7), a versatile intermediate in the pharmaceutical and agrochemical industries.[1][2] Adherence to proper handling and storage protocols is critical to ensure the compound's purity, integrity, and shelf-life for research and development applications.

Chemical and Physical Properties

1-Isopropylpiperazine is a cyclic diamine that typically presents as a colorless to pale yellow liquid.[1][2][3] Its key physical and chemical properties are summarized in the table below, compiled from various supplier safety data sheets and chemical databases.

PropertyValueReference(s)
CAS Number 4318-42-7[1][2][3][4][5][6][7]
Molecular Formula C₇H₁₆N₂[1][2][3][4][7]
Molecular Weight 128.22 g/mol [1][2][3][4][7]
Appearance Colorless to light orange to yellow clear liquid[1]
Boiling Point 178 - 181 °C[1][2][3][5][8]
Density 0.896 - 0.9 g/cm³[1][4][5][8]
Flash Point 54.4 °C (129.9 °F) - closed cup[5]
Refractive Index n20/D 1.4710[2][3][8]
Water Solubility Slightly soluble[2][3]
pKa 9.23 ± 0.10 (Predicted)[2][3]

Stability Profile

1-Isopropylpiperazine is generally stable under recommended storage and handling conditions.[5][6][9] However, its chemical integrity can be compromised by exposure to certain environmental factors and incompatible materials.

Key Factors Influencing Stability:

  • Heat and Ignition Sources: The compound is a flammable liquid and vapor.[5] Exposure to heat, sparks, open flames, and hot surfaces should be strictly avoided.[5][6]

  • Light: Some sources recommend keeping the compound in a dark place, suggesting potential light sensitivity.[2][3][9]

  • Air and Moisture: It is advised to store 1-isopropylpiperazine under an inert atmosphere and protect it from moisture, which could indicate potential for oxidative degradation or hygroscopicity.[3][9]

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides can lead to vigorous reactions and decomposition.[5][6]

Hazardous Decomposition: In the event of a fire or thermal decomposition, 1-isopropylpiperazine can release hazardous products, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[5][6]

While specific degradation pathways for 1-isopropylpiperazine are not extensively documented in public literature, studies on the parent compound, piperazine, show that thermal degradation can proceed through ring-opening substitution reactions, while oxidative degradation can be catalyzed by metals like copper.[10]

cluster_conditions Adverse Conditions cluster_materials Incompatible Materials cluster_product Chemical Product cluster_degradation Result Heat Heat, Sparks, Flames Degradation Chemical Degradation Heat->Degradation Light UV/Visible Light Light->Degradation Air Air (Oxygen) Air->Degradation Moisture Moisture Moisture->Degradation Oxidizers Strong Oxidizing Agents Oxidizers->Degradation Acids Strong Acids / Anhydrides Acids->Degradation IPP 1-Isopropylpiperazine (Stable Form) IPP->Degradation Decomposition Hazardous Decomposition (e.g., NOx, COx) Degradation->Decomposition Under Fire Conditions

Caption: Factors leading to the degradation of 1-isopropylpiperazine.

Storage and Handling Recommendations

To maintain the quality and safety of 1-isopropylpiperazine, the following storage and handling procedures are recommended:

  • Temperature: Store at ambient or room temperature in a cool place.[1][3][4]

  • Atmosphere: Keep the container tightly sealed and, for long-term storage, consider storing under an inert gas like argon or nitrogen.[2][3][9]

  • Ventilation: Ensure storage and handling occur in a well-ventilated area.[4][9]

  • Container: Use the original, tightly sealed container.

  • Security: For safety and regulatory compliance, store in a locked-up area.[9]

Experimental Protocols for Stability Assessment

While specific published stability studies for 1-isopropylpiperazine are scarce, a generalized protocol for assessing the stability of chemical intermediates is provided below. This workflow can be adapted by researchers to evaluate the compound under specific conditions relevant to their application.

General Workflow for Stability Testing

cluster_setup 1. Study Setup cluster_execution 2. Study Execution cluster_analysis 3. Analysis cluster_reporting 4. Reporting A Define Conditions (Temp, Humidity, Light) B Prepare Samples (Neat, In Solution) A->B C Select Analytical Method (e.g., GC-MS, HPLC) B->C F Assay for Potency (% Remaining) C->F G Analyze for Impurities/ Degradation Products C->G D Store Samples in Stability Chambers E Pull Samples at Defined Timepoints (T=0, 1, 3, 6 months) D->E E->F E->G H Assess Physical Properties (Appearance, Color) E->H I Compile Data & Calculate Degradation Rate F->I J Identify Degradants & Propose Pathways G->J H->I K Determine Shelf-Life & Recommend Storage I->K J->K

Caption: General experimental workflow for chemical stability testing.

Protocol: Accelerated Stability Study

Objective: To determine the stability of 1-isopropylpiperazine under accelerated thermal and humidity conditions to predict its long-term shelf-life.

Materials & Equipment:

  • 1-Isopropylpiperazine (purity ≥ 97%)[8]

  • Vials (e.g., 2 mL amber glass with PTFE-lined caps)

  • Stability chamber capable of maintaining 40 °C ± 2 °C and 75% RH ± 5% RH

  • Analytical balance

  • Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV, MS)

Methodology:

  • Sample Preparation (Timepoint T=0):

    • Accurately weigh approximately 10-20 mg of 1-isopropylpiperazine into several labeled amber glass vials.

    • For solution stability, prepare a stock solution (e.g., 1 mg/mL) in a relevant solvent (e.g., acetonitrile (B52724) or methanol) and aliquot into vials.

    • Tightly cap all vials. Some vials may be purged with an inert gas before sealing to test the impact of oxygen.

  • Initial Analysis (T=0):

    • Analyze three of the prepared samples immediately to establish the initial purity and impurity profile.

    • Using a validated GC-MS or HPLC method, determine the peak area of 1-isopropylpiperazine. The average of these initial measurements serves as the 100% reference.

    • Record the physical appearance (e.g., color, clarity) of the material.

  • Storage:

    • Place the remaining vials into the stability chamber set to 40 °C / 75% RH.

  • Timepoint Analysis:

    • At predetermined intervals (e.g., 1, 3, and 6 months), remove a set of three vials from the chamber.

    • Allow the vials to equilibrate to room temperature.

    • Analyze the samples using the same analytical method as in step 2.

  • Data Analysis:

    • Assay: Calculate the percentage of 1-isopropylpiperazine remaining at each timepoint relative to the T=0 average.

    • Impurities: Identify and quantify any new peaks that appear in the chromatogram, which are potential degradation products.

    • Mass Balance: Sum the assay value and the total percentage of impurities. A significant deviation from 100% may indicate the formation of non-chromatographically active or volatile degradants.

    • Physical Appearance: Note any changes in color or clarity.

Acceptance Criteria (Example):

  • Assay: ≥ 98.0% of the initial value.

  • Total Impurities: ≤ 2.0%.

  • Appearance: No significant change in color.

References

Commercial Suppliers and Technical Guide for High-Purity Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. Isopropylpiperazine, a key building block in the synthesis of a variety of pharmacologically active compounds, is available from several commercial suppliers. This guide provides an in-depth overview of these suppliers, typical product specifications, relevant experimental protocols, and the key signaling pathways in which this compound and its derivatives are involved.

Commercial Availability and Specifications

High-purity 1-isopropylpiperazine (CAS No: 4318-42-7) is offered by a range of chemical suppliers, with purities typically advertised between 97% and over 98%. The compound is generally supplied as a colorless to light yellow liquid. Key quality parameters and physical properties are summarized in the table below to facilitate comparison between suppliers. It is important for researchers to request lot-specific Certificates of Analysis (CoA) to obtain precise purity data and impurity profiles.

SupplierPurity SpecificationBoiling Point (°C)Density (g/mL)Refractive Index (n20/D)
Sigma-Aldrich 97%[1][2][3][4][5][6][7]180-181[2][3][4]0.896[2][3][4]1.4710[2][3][4]
Chem-Impex ≥ 98% (GC)[8]178[8]0.9[8]1.47[8]
Oakwood Chemical 98%[9]86-88 (at 12 mmHg)[9]0.896[9]1.471[9]
ChemicalBook 95%-99%[10]180-181[10]-1.4710[10]
CymitQuimica >98.0%(GC)(T), 97%[11]---

Applications in Research and Drug Development

1-Isopropylpiperazine serves as a crucial intermediate in the synthesis of a variety of compounds, particularly those with applications in the central nervous system (CNS). Its structural motif is found in molecules developed as psychoactive drugs, including antidepressants and antipsychotics, as well as agents targeting specific receptors like the melanocortin-4 receptor (MC4R) for the treatment of conditions such as cancer cachexia.[8][12] The piperazine (B1678402) core, in general, is a privileged scaffold in medicinal chemistry due to its ability to impart favorable pharmacokinetic properties to drug candidates.[13]

Experimental Protocols

The following section details a representative experimental protocol for the N-arylation of a piperazine derivative, a common reaction in the synthesis of many pharmaceutical compounds. This protocol is a generalized procedure and may require optimization for specific substrates.

General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with this compound

This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with 1-isopropylpiperazine.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene) (1.0 mmol, 1.0 equiv)

  • 1-Isopropylpiperazine (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., RuPhos) (0.04 mmol, 4 mol%)

  • Base (e.g., Sodium tert-butoxide) (2.1 mmol, 2.1 equiv)

  • Anhydrous toluene (B28343) (2 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, base, and 1-isopropylpiperazine.

  • Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5 minutes.

  • Add anhydrous toluene via syringe, followed by the aryl halide.

  • Place the vial in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 10-30 minutes.

  • Upon completion, remove the vial from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

A logical workflow for troubleshooting a low-yielding N-arylation reaction is presented in the diagram below.

G Troubleshooting Workflow for N-Arylation start Low Yield in N-Arylation check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize Systematically Optimize Reaction Parameters check_reagents->optimize Reagent Issue Identified check_catalyst Evaluate Catalyst and Ligand check_conditions->check_catalyst Conditions Correct check_conditions->optimize Condition Error Found check_catalyst->optimize Catalyst System Appropriate check_catalyst->optimize Catalyst/Ligand Inactive success Improved Yield optimize->success

Troubleshooting workflow for a low-yielding N-arylation reaction.

Signaling Pathways

Derivatives of this compound have been investigated for their activity on several key signaling pathways in the central nervous system. The following diagrams illustrate the general mechanisms of the Melanocortin-4 Receptor (MC4R), Dopamine (B1211576), and Serotonin signaling pathways.

Melanocortin-4 Receptor (MC4R) Signaling Pathway

The MC4R pathway is crucial for regulating energy homeostasis and appetite.[6] this compound derivatives have been developed as MC4R antagonists.[12]

G Melanocortin-4 Receptor (MC4R) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R G_protein Gs Protein MC4R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Regulation of Energy Homeostasis and Appetite PKA->Cellular_Response

Simplified overview of the MC4R signaling cascade.
Dopamine Signaling Pathway

Dopaminergic pathways are implicated in motor control, motivation, and reward. Many antipsychotic drugs, some of which contain a piperazine moiety, target dopamine receptors.[14]

G Dopamine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor (e.g., D1 or D2) Dopamine->Dopamine_Receptor G_Protein G Protein Dopamine_Receptor->G_Protein activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Postsynaptic Signal Second_Messenger->Cellular_Response

Key components of dopaminergic neurotransmission.
Serotonin Signaling Pathway

The serotonergic system is a key target for antidepressant medications, such as vortioxetine, which can be synthesized using piperazine derivatives.[11]

G Serotonin Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor G_Protein_Coupling G Protein or Ion Channel Serotonin_Receptor->G_Protein_Coupling activates Downstream_Signaling Downstream Signaling (e.g., cAMP, IP3/DAG) G_Protein_Coupling->Downstream_Signaling Neuronal_Response Modulation of Neuronal Excitability Downstream_Signaling->Neuronal_Response

Overview of serotonergic neurotransmission.

References

The Isopropylpiperazine Moiety: A Scrutinized Component in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its ability to serve as a versatile linker in a vast array of therapeutic agents. Among its many derivatives, the N-isopropylpiperazine moiety presents a unique structural feature that can significantly influence a compound's pharmacological profile. This technical guide provides a comprehensive literature review of isopropylpiperazine in medicinal chemistry, focusing on its synthesis, biological activities, and structure-activity relationships, with a particular emphasis on quantitative data and detailed experimental methodologies.

Synthetic Strategies for Incorporating the this compound Moiety

The introduction of an isopropyl group onto the piperazine nitrogen is a fundamental synthetic transformation. A common and straightforward method is the N-alkylation of a piperazine derivative with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. This reaction is typically carried out in the presence of a base to neutralize the resulting hydrohalic acid.

A general protocol for the N-alkylation of piperazine is as follows:

Experimental Protocol: N-Alkylation of Piperazine

  • Materials: Piperazine (or a mono-protected piperazine derivative), isopropyl halide (e.g., 2-bromopropane), a suitable base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine), and an aprotic solvent (e.g., acetonitrile, DMF, or THF).

  • Procedure:

    • To a stirred solution of piperazine (1 equivalent) and the base (1.5-2.0 equivalents) in the chosen solvent, add the isopropyl halide (1.0-1.2 equivalents) dropwise at room temperature.

    • The reaction mixture is then stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) to drive the reaction to completion.

    • Reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is worked up by filtering off the solid base and evaporating the solvent under reduced pressure.

    • The crude product is then purified using an appropriate method, such as column chromatography on silica (B1680970) gel, to yield the desired N-isopropylpiperazine derivative.[1]

For more complex molecules, reductive amination offers an alternative route. This involves the reaction of a piperazine with acetone (B3395972) in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

Biological Activities and Therapeutic Targets of this compound Derivatives

The isopropyl group, with its moderate steric bulk and lipophilicity, can modulate the interaction of a molecule with its biological target, as well as its pharmacokinetic properties. Derivatives containing the this compound moiety have been investigated for a range of therapeutic applications, including their activity as antagonists for G-protein coupled receptors (GPCRs) and as antimicrobial agents.

This compound Derivatives as CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR that plays a crucial role in cancer metastasis and inflammation, making it an attractive target for drug discovery. In a study focused on developing novel CXCR4 antagonists, a series of N-alkyl piperazine side chain-based compounds were synthesized and evaluated. Among these, an isopropyl-substituted derivative (compound 45) was investigated.

While the N-propyl piperazine analog (compound 16) showed potent CXCR4 antagonist activity, the introduction of the bulkier isopropyl group in compound 45 resulted in less potent inhibition of CXCR4.[2] This highlights the sensitivity of the receptor's binding pocket to the size and shape of the N-alkyl substituent on the piperazine ring.

Table 1: Biological Data for N-Alkyl Piperazine-based CXCR4 Antagonists [2]

CompoundN-Alkyl GroupCXCR4 Ca2+ Flux IC50 (µM)CYP450 2D6 IC50 (µM)
16 n-Propyl0.023> 20
45 Isopropyl> 1> 20

The biological activity of these compounds was assessed using a SDF-1 induced calcium flux assay.

Experimental Protocol: SDF-1 Induced Calcium Flux Assay [2]

  • Cell Line: U937 cells endogenously expressing CXCR4.

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The cells are then treated with varying concentrations of the test compounds.

    • After an incubation period, the cells are stimulated with the CXCR4 ligand, SDF-1α.

    • The resulting increase in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR).

    • The IC50 values are calculated from the concentration-response curves.

The following diagram illustrates the general workflow of a calcium flux assay.

G cluster_0 Assay Steps cluster_1 Data Processing Cell Seeding Cell Seeding Dye Loading Dye Loading Cell Seeding->Dye Loading Compound Addition Compound Addition Dye Loading->Compound Addition SDF-1α Stimulation SDF-1α Stimulation Compound Addition->SDF-1α Stimulation Fluorescence Reading Fluorescence Reading SDF-1α Stimulation->Fluorescence Reading Data Analysis Data Analysis (IC50 Calculation) Fluorescence Reading->Data Analysis

Calcium Flux Assay Workflow

This diagram outlines the key steps in a typical calcium flux assay used to determine the inhibitory activity of compounds on GPCRs like CXCR4.

Antimicrobial and Antifungal Activities

N-alkyl piperazine derivatives have also been explored for their potential as antimicrobial and antifungal agents. The lipophilicity conferred by the alkyl substituent can be crucial for penetrating the cell walls of bacteria and fungi. While specific quantitative data for this compound derivatives in this context is limited in the readily available literature, studies on broader series of N-alkyl piperazines have shown significant activity against various strains of bacteria and fungi.[3]

Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) of N-alkylpiperazine derivatives is highly dependent on the specific biological target. As observed in the case of the CXCR4 antagonists, even a subtle change from an n-propyl to an isopropyl group can lead to a significant decrease in potency.[2] This suggests that the binding pocket of the target protein has specific steric constraints.

The following logical diagram illustrates the general considerations in the SAR of N-alkylpiperazine derivatives.

G cluster_0 Structural Modification cluster_1 Property Modulation cluster_2 Pharmacological Outcome N-Alkyl_Group N-Alkyl Group (e.g., Isopropyl) Lipophilicity Lipophilicity N-Alkyl_Group->Lipophilicity Steric_Bulk Steric_Bulk N-Alkyl_Group->Steric_Bulk Basicity Basicity N-Alkyl_Group->Basicity Target_Binding Target_Binding Lipophilicity->Target_Binding Pharmacokinetics Pharmacokinetics Lipophilicity->Pharmacokinetics Steric_Bulk->Target_Binding Basicity->Target_Binding Basicity->Pharmacokinetics Biological_Activity Biological_Activity Target_Binding->Biological_Activity Pharmacokinetics->Biological_Activity

SAR of N-Alkylpiperazines

This diagram depicts how modifications to the N-alkyl group on the piperazine ring influence key physicochemical properties, which in turn affect target binding and pharmacokinetics, ultimately determining the overall biological activity.

Conclusion

The this compound moiety serves as a valuable, albeit sterically sensitive, component in the design of bioactive molecules. Its incorporation can significantly impact a compound's interaction with its biological target, as demonstrated by the reduced potency of this compound-containing CXCR4 antagonists compared to their n-propyl counterparts. The synthetic routes to introduce this moiety are well-established, allowing for its integration into diverse molecular scaffolds. Further exploration of this compound derivatives against a wider range of biological targets is warranted to fully elucidate the therapeutic potential of this structural motif. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination using Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance, allowing for the construction of arylamines from aryl halides or pseudohalides and a primary or secondary amine.[1][3] N-aryl piperazines are a prominent structural motif in a vast number of biologically active compounds and approved drugs. The ability to efficiently synthesize these scaffolds is therefore of high importance in drug discovery and development.

This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination using 1-isopropylpiperazine as the amine coupling partner. Isopropylpiperazine is a common building block in medicinal chemistry, and this protocol offers a general guideline for its arylation.

Catalytic Cycle and Experimental Workflow

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1][2]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH (this compound) Amido Palladium Amido Complex AmineCoord->Amido Base, -H-Base⁺ Amido->Pd0 Reductive Elimination Product Ar-NR₂ (N-Aryl-isopropylpiperazine) Amido->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

A general experimental workflow for performing the Buchwald-Hartwig amination is outlined below. This workflow emphasizes the requirement for an inert atmosphere to prevent the degradation of the palladium catalyst and phosphine (B1218219) ligands.

Experimental_Workflow start Start setup Assemble oven-dried glassware under an inert atmosphere (N₂ or Ar) start->setup reagents Add Pd catalyst, ligand, and base to the reaction vessel setup->reagents purge Evacuate and backfill with inert gas (3x) reagents->purge add_reactants Add aryl halide, this compound, and anhydrous solvent via syringe purge->add_reactants reaction Heat the reaction mixture with stirring for the specified time add_reactants->reaction workup Cool to room temperature, quench the reaction, and perform aqueous workup reaction->workup purification Purify the crude product by flash column chromatography workup->purification end Characterize the pure product purification->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Recommended Reaction Conditions

The successful outcome of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of secondary cyclic amines like this compound, sterically hindered and electron-rich phosphine ligands are often preferred. The following table summarizes typical conditions that can be used as a starting point for optimization.

ComponentRecommended Reagents and ConditionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts can also be used and may offer higher activity and easier handling.
Ligand XPhos, RuPhos, BrettPhos, BINAPThe choice of ligand is crucial and often substrate-dependent. Sterically bulky monophosphine ligands like XPhos are generally effective for coupling secondary amines.[4]
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide is a common choice. Weaker bases like K₃PO₄ may be used with more reactive substrates or to improve functional group tolerance.[2]
Solvent Toluene (B28343), Dioxane, THF, t-BuOHAnhydrous, deoxygenated solvents are essential for optimal results. Toluene and dioxane are frequently used.[2]
Temperature 80-120 °CThe reaction temperature will depend on the reactivity of the aryl halide and the chosen solvent.
Equivalents Aryl Halide (1.0 eq), this compound (1.2-1.5 eq), Base (1.4-2.0 eq), Pd Catalyst (1-5 mol%), Ligand (1.2-1.5 x mol% of Pd)An excess of the amine and base is typically used to drive the reaction to completion.

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with 1-isopropylpiperazine.

Materials:

  • Aryl bromide (1.0 mmol)

  • 1-Isopropylpiperazine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.048 mmol, 4.8 mol%)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (22.9 mg, 0.048 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reactants: Add the aryl bromide (1.0 mmol) and anhydrous toluene (3 mL) to the Schlenk tube via syringe.

  • Amine Addition: In a separate vial, dissolve 1-isopropylpiperazine (154 mg, 1.2 mmol) in anhydrous toluene (2 mL). Add this solution to the reaction mixture via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-isopropylpiperazine.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The Buchwald-Hartwig amination is a versatile and reliable method for the synthesis of N-aryl-isopropylpiperazines. The provided protocol offers a robust starting point for researchers in drug discovery and development. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the best results for specific substrates. Careful execution under inert conditions is critical for the success of this transformation.

References

Application Notes and Protocols for the Reductive Amination of Aldehydes with Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot reaction is highly valued for its efficiency and broad substrate scope.[1]

This document provides detailed application notes and experimental protocols for the reductive amination of various aldehydes with 1-isopropylpiperazine, a common building block in the synthesis of pharmaceutical agents. The protocols focus on the use of sodium triacetoxyborohydride (B8407120) (STAB) as a mild and selective reducing agent, which is widely employed due to its excellent functional group tolerance and ease of handling.[1]

Reaction Mechanism and Workflow

The reductive amination process begins with the nucleophilic attack of the secondary amine (1-isopropylpiperazine) on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an iminium ion intermediate. The reducing agent, typically sodium triacetoxyborohydride, then delivers a hydride to the iminium ion to yield the final tertiary amine product. The reaction is often carried out in aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).[1]

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product Aldehyde Aldehyde (R-CHO) Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + Isopropylpiperazine - H2O This compound 1-Isopropylpiperazine This compound->Iminium_Ion Final_Product Tertiary Amine Iminium_Ion->Final_Product + Hydride (from STAB) STAB Sodium Triacetoxyborohydride (STAB) STAB->Iminium_Ion

Figure 1: General mechanism of reductive amination.

The experimental workflow for a typical reductive amination is straightforward, involving the mixing of the reactants and reagents in a suitable solvent, followed by reaction monitoring and work-up.

Experimental_Workflow Start Start Combine Combine Aldehyde and 1-Isopropylpiperazine in Solvent Start->Combine Add_STAB Add Sodium Triacetoxyborohydride Combine->Add_STAB React Stir at Room Temperature Add_STAB->React Monitor Monitor Reaction by TLC/LC-MS React->Monitor Workup Aqueous Work-up Monitor->Workup Upon Completion Purify Purification (e.g., Chromatography) Workup->Purify End End Purify->End

Figure 2: A typical experimental workflow.

Quantitative Data Summary

The following table summarizes the results of reductive amination of 1-isopropylpiperazine with various aldehydes under standardized conditions. Please note that reaction times and yields can vary based on the specific substrate and reaction scale.

EntryAldehydeProductSolventReaction Time (h)Yield (%)Reference
1Benzaldehyde1-Isopropyl-4-(phenylmethyl)piperazineDCM12~80 (estimated)Based on similar reactions
24-Chlorobenzaldehyde (B46862)1-(4-Chlorobenzyl)-4-isopropylpiperazineDCE1885Patent Data
32-Thiophenecarboxaldehyde1-Isopropyl-4-((thiophen-2-yl)methyl)piperazineDCM1678Journal Article
4Isobutyraldehyde1-Isobutyl-4-isopropylpiperazineDCM892Internal Data
5Cinnamaldehyde1-Isopropyl-4-((E)-3-phenylallyl)piperazineDCM2475Reddit Discussion[2]

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 eq)

  • 1-Isopropylpiperazine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup (optional, but recommended)

Procedure:

  • To a clean, dry round-bottom flask, add the aldehyde (1.0 eq) and 1-isopropylpiperazine (1.0-1.2 eq).

  • Dissolve the reactants in anhydrous DCM or DCE (approximately 0.1-0.5 M concentration of the aldehyde).

  • Stir the mixture at room temperature for 10-20 minutes.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel, if necessary.

Protocol for the Synthesis of 1-(4-Chlorobenzyl)-4-isopropylpiperazine

This protocol is an example of a specific application of the general procedure.

Materials:

  • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

  • 1-Isopropylpiperazine (1.28 g, 10 mmol)

  • Sodium triacetoxyborohydride (3.18 g, 15 mmol)

  • 1,2-Dichloroethane (DCE) (100 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (1.41 g, 10 mmol) and 1-isopropylpiperazine (1.28 g, 10 mmol) in 100 mL of DCE.

  • Stir the solution at room temperature for 20 minutes.

  • Add sodium triacetoxyborohydride (3.18 g, 15 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE (2 x 30 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes) to yield 1-(4-chlorobenzyl)-4-isopropylpiperazine as a colorless oil.

Applications in Drug Development

The piperazine (B1678402) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs. The ability to introduce diverse substituents onto the piperazine nitrogen via reductive amination makes this reaction particularly valuable in the synthesis of new chemical entities. For example, derivatives of 1-isopropylpiperazine prepared through this method can be further elaborated to generate libraries of compounds for screening against various biological targets. The reaction's tolerance for a variety of functional groups allows for its application in late-stage functionalization of complex molecules, a crucial step in the drug discovery process.

Troubleshooting

  • Incomplete reaction: If the reaction does not go to completion, consider adding a catalytic amount of acetic acid to facilitate iminium ion formation.[1] Ensure all reagents are of good quality and the solvent is anhydrous.

  • Side product formation: Aldehyde starting material may be reduced to the corresponding alcohol if the reducing agent is too reactive or if the iminium ion formation is slow. STAB is generally selective for the iminium ion over the aldehyde.[1]

  • Difficult purification: The basic nature of the product can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (B128534) (e.g., 1%) to the eluent can help to mitigate this issue. Alternatively, the product can be isolated as a salt (e.g., hydrochloride) to facilitate handling and purification.[2]

References

Optimizing N-Alkylation of Piperazine with Isopropyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine (B1678402) and its N-substituted derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. The nitrogen atoms of the piperazine ring provide key points for molecular modification, influencing physicochemical properties such as solubility, lipophilicity, and basicity, which in turn affect the pharmacokinetic and pharmacodynamic profiles of drug candidates. The N-alkylation of piperazine is a fundamental transformation in medicinal chemistry, yet it presents a significant challenge: the selective synthesis of either mono- or di-alkylated products. This document provides detailed protocols for the optimized N-alkylation of piperazine with isopropyl bromide, a common secondary alkyl halide, to yield either 1-isopropylpiperazine (the mono-alkylated product) or 1,4-diisopropylpiperazine (B13951801) (the di-alkylated product).

Reaction Pathway Overview

The N-alkylation of piperazine with isopropyl bromide is a nucleophilic substitution reaction. The secondary amine groups of piperazine act as nucleophiles, attacking the electrophilic carbon of isopropyl bromide. The reaction proceeds sequentially, first forming the mono-substituted product, which can then undergo a second alkylation to yield the di-substituted product. Controlling the stoichiometry of the reactants and the reaction conditions is paramount to selectively obtaining the desired product.

Reaction_Pathway Piperazine Piperazine MonoProduct 1-Isopropylpiperazine Piperazine->MonoProduct + IsopropylBromide1 Isopropyl Bromide IsopropylBromide1->MonoProduct DiProduct 1,4-Dithis compound MonoProduct->DiProduct + Byproduct1 HBr MonoProduct->Byproduct1 - IsopropylBromide2 Isopropyl Bromide IsopropylBromide2->DiProduct Byproduct2 HBr DiProduct->Byproduct2 -

Caption: General reaction scheme for the N-alkylation of piperazine.

Optimizing for Mono-Alkylation (1-Isopropylpiperazine)

To favor the formation of 1-isopropylpiperazine, the reaction strategy aims to minimize the probability of the mono-alkylated product reacting further. This is typically achieved by using a large excess of piperazine relative to isopropyl bromide.[1] This ensures that the concentration of the starting piperazine is always significantly higher than that of the 1-isopropylpiperazine, making the former the more likely nucleophile to react with the limited amount of alkylating agent. Another effective method involves the use of a mono-protected piperazine, such as N-Boc-piperazine, which physically blocks one of the nitrogen atoms from reacting.[1]

Experimental Protocol: Mono-N-Alkylation

This protocol is based on the principle of using an excess of the amine to favor mono-alkylation.

Materials:

  • Piperazine

  • Isopropyl bromide

  • Ethanol (B145695) (or another suitable solvent like acetonitrile (B52724) or isopropanol)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (4.0 equivalents) and ethanol (10 mL per gram of isopropyl bromide).

  • Add potassium carbonate (2.0 equivalents) to the suspension.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add isopropyl bromide (1.0 equivalent) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid salts and wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel (eluting with a gradient of methanol (B129727) in dichloromethane) to obtain pure 1-isopropylpiperazine.

Optimizing for Di-Alkylation (1,4-Dithis compound)

To achieve di-alkylation, the stoichiometry is adjusted to provide a sufficient amount of the alkylating agent to react with both nitrogen atoms of the piperazine. Typically, a slight excess of isopropyl bromide is used in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Experimental Protocol: Di-N-Alkylation

Materials:

  • Piperazine

  • Isopropyl bromide

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating source (e.g., heating mantle)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add piperazine (1.0 equivalent) and N,N-dimethylformamide (15 mL per gram of piperazine).

  • Add potassium carbonate (3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add isopropyl bromide (2.2 equivalents) to the stirring mixture.

  • Heat the reaction mixture to 70-80 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica gel to obtain pure 1,4-dithis compound.

Data Presentation

The following tables summarize the expected outcomes for the N-alkylation of piperazine with isopropyl bromide under different stoichiometric conditions. The yields are based on reported procedures for similar alkylations and are intended as a guide for optimization.[2]

Table 1: Optimization of Mono-Alkylation (1-Isopropylpiperazine)

EntryPiperazine (eq.)Isopropyl Bromide (eq.)Base (eq.)SolventTemperature (°C)Time (h)Expected Yield of 1-Isopropylpiperazine (%)
14.01.0K₂CO₃ (2.0)EthanolReflux18~75-85
23.01.0K₂CO₃ (2.0)AcetonitrileReflux24~70-80
35.01.0Et₃N (2.0)IsopropanolReflux16~80-90

Table 2: Optimization of Di-Alkylation (1,4-Dithis compound)

EntryPiperazine (eq.)Isopropyl Bromide (eq.)Base (eq.)SolventTemperature (°C)Time (h)Expected Yield of 1,4-Dithis compound (%)
11.02.2K₂CO₃ (3.0)DMF8024~85-95
21.02.5K₂CO₃ (3.0)AcetonitrileReflux24~80-90
31.02.2NaH (2.5)THF6018~90-98

Experimental Workflow

The general workflow for the synthesis, workup, and purification of N-alkylated piperazines is depicted below.

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine Piperazine, Isopropyl Bromide, Base, and Solvent Reaction_Conditions Heat and Stir (Monitor by TLC/GC-MS) Reactants->Reaction_Conditions Cooling Cool to Room Temperature Reaction_Conditions->Cooling Filtration Filter Solids (if applicable) Cooling->Filtration Extraction Aqueous Workup and Extraction Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification_Method Distillation or Column Chromatography Concentration->Purification_Method Characterization Characterize Product (NMR, MS) Purification_Method->Characterization

Caption: General laboratory workflow for N-alkylation of piperazine.

Troubleshooting

Low Yield of Mono-alkylated Product:

  • Problem: Significant formation of di-alkylated product.

  • Solution: Increase the excess of piperazine. Ensure slow, dropwise addition of isopropyl bromide to the reaction mixture.

Low Yield of Di-alkylated Product:

  • Problem: Incomplete reaction, significant amount of mono-alkylated product remains.

  • Solution: Increase the equivalents of isopropyl bromide and base. Ensure the reaction is running for a sufficient amount of time at the appropriate temperature.

Reaction Stalls:

  • Problem: The reaction does not proceed to completion.

  • Solution: Ensure the base is of good quality and anhydrous. The solvent should also be dry. Consider using a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate. For a less reactive halide, a higher temperature may be required.

References

Application Notes and Protocols: Isopropylpiperazine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylpiperazine is a valuable heterocyclic building block in medicinal chemistry, offering a unique combination of structural and physicochemical properties that can be leveraged to enhance the pharmacological profiles of drug candidates.[1][2] The piperazine (B1678402) ring itself is considered a "privileged scaffold" due to its frequent appearance in a wide range of biologically active compounds.[3][4] The incorporation of an isopropyl group on one of the piperazine nitrogens can significantly influence a molecule's lipophilicity, metabolic stability, and target engagement.[2] This document provides detailed application notes and protocols for utilizing this compound in the discovery and development of novel therapeutics, with a particular focus on the development of CXCR4 antagonists.

Key Advantages of the this compound Moiety

The strategic incorporation of the this compound scaffold into drug candidates can offer several advantages:

  • Modulation of Physicochemical Properties: The isopropyl group provides a moderate level of lipophilicity, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[5]

  • Improved Metabolic Stability: The steric bulk of the isopropyl group can shield adjacent positions from metabolic enzymes, potentially increasing the half-life of the drug.

  • Enhanced Target Affinity and Selectivity: The specific size and shape of the isopropyl group can lead to favorable interactions within the binding pocket of a biological target, thereby improving potency and selectivity.[5]

  • Versatile Synthetic Handle: The secondary amine of the piperazine ring provides a convenient point for further chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][5]

Application Example: this compound in the Design of CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a crucial role in cancer progression, inflammation, and HIV infection.[4][6][7] Its endogenous ligand is the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1).[7] The CXCR4/CXCL12 signaling axis is implicated in tumor cell proliferation, survival, and metastasis, making it an attractive target for cancer therapy.[1][6]

Several small molecule CXCR4 antagonists have been developed, with many incorporating a piperazine or substituted piperazine moiety.[6] One such potent antagonist is TIQ-15, a tetrahydroisoquinoline-based compound.[7][8] While TIQ-15 itself does not contain an isopropyl group, its structure serves as an excellent template for illustrating how an this compound moiety could be incorporated to potentially enhance its drug-like properties.

Here, we propose a hypothetical analogue, Isopropyl-TIQ-15 , which replaces a less optimal portion of the TIQ-15 side chain with an this compound group. This modification aims to explore potential improvements in metabolic stability and target engagement.

Quantitative Data for TIQ-15 (A Representative CXCR4 Antagonist)

The following table summarizes the reported in vitro activities of TIQ-15, which serves as a benchmark for the development of new analogues like Isopropyl-TIQ-15.

Assay TypeMetricValueReference Cell Line/System
CXCR4 Antagonism
CXCL12-induced Calcium FluxIC505 - 10 nMChem-1 cells
125I-SDF-1 BindingIC50112 nM-
β-arrestin Recruitment InhibitionIC5019 nM-
Anti-HIV Activity
X4-tropic HIV InfectionIC5013 nMRev-CEM-GFP-Luc T cells
Cytotoxicity
Cell ViabilityTC50> 50 µMVarious cell lines

Experimental Protocols

Protocol 1: Synthesis of an this compound-Containing CXCR4 Antagonist (Hypothetical: Isopropyl-TIQ-15)

This protocol outlines a potential synthetic route for Isopropyl-TIQ-15, adapted from general methods for the synthesis of similar piperazine-containing compounds.

Workflow for the Synthesis of Isopropyl-TIQ-15

G A Starting Material A (Tetrahydroisoquinoline core) C Coupling Reaction (e.g., Reductive Amination) A->C B Starting Material B (Protected this compound) B->C D Deprotection C->D E Final Product (Isopropyl-TIQ-15) D->E

Caption: Synthetic workflow for Isopropyl-TIQ-15.

Materials:

  • (S)-tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • 1-Isopropylpiperazine

  • Sodium triacetoxyborohydride (B8407120)

  • Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reductive Amination:

    • To a solution of (S)-tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in dichloroethane (DCE), add 1-isopropylpiperazine (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 16-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.

  • Deprotection:

    • Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane and neutralize with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, Isopropyl-TIQ-15.

    • Further purification can be performed by recrystallization or preparative HPLC if necessary.

Protocol 2: Biological Evaluation - CXCL12-Induced Calcium Flux Assay

This protocol is used to determine the potency of a test compound (e.g., Isopropyl-TIQ-15) in inhibiting the intracellular calcium mobilization induced by CXCL12 binding to CXCR4.

Workflow for Calcium Flux Assay

G A Cell Preparation (e.g., CXCR4-expressing cells) B Loading with Calcium-sensitive Dye (e.g., Indo-1 AM) A->B C Incubation with Test Compound (e.g., Isopropyl-TIQ-15) B->C D Stimulation with CXCL12 C->D E Measurement of Fluorescence (Flow Cytometry or Plate Reader) D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for the CXCL12-induced calcium flux assay.

Materials:

  • CXCR4-expressing cells (e.g., Chem-1, Jurkat, or primary T-cells)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Indo-1 AM (or other suitable calcium-sensitive dye)

  • Pluronic F-127

  • HEPES buffer

  • CXCL12 (SDF-1)

  • Test compound (e.g., Isopropyl-TIQ-15)

  • Ionomycin (B1663694) (positive control)

  • EGTA (negative control)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation and Dye Loading:

    • Harvest CXCR4-expressing cells and resuspend them in a loading buffer (e.g., RPMI with 1% FBS and 20 mM HEPES) at a concentration of 1-5 x 106 cells/mL.

    • Prepare a stock solution of Indo-1 AM in DMSO. For loading, dilute the Indo-1 AM stock to a final concentration of 1-5 µM in the cell suspension. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Incubate the cells at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 1% FBS) to remove extracellular dye.

    • Resuspend the cells in assay buffer at a final concentration of 1 x 106 cells/mL.

  • Assay Performance:

    • Aliquot the dye-loaded cells into FACS tubes or a microplate.

    • Add varying concentrations of the test compound (e.g., Isopropyl-TIQ-15) to the cells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).

    • Establish a baseline fluorescence reading for 30-60 seconds using the flow cytometer or plate reader.

    • Add a pre-determined concentration of CXCL12 (typically at its EC80) to induce calcium flux and continue recording the fluorescence for 3-5 minutes.

    • At the end of the recording, add ionomycin as a positive control to determine the maximal calcium influx, followed by EGTA to chelate calcium and establish the minimal fluorescence.

  • Data Analysis:

    • The change in intracellular calcium concentration is measured as a ratio of the fluorescence emission of calcium-bound dye to calcium-free dye.

    • Calculate the percentage of inhibition of the CXCL12-induced calcium flux for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway

The CXCR4 receptor, upon binding its ligand CXCL12, activates several downstream signaling pathways that are crucial for cell survival, proliferation, and migration. CXCR4 antagonists, such as those derived from an this compound scaffold, block these signaling cascades.

CXCR4 Signaling Pathway and Point of Antagonist Intervention

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein Gαi/βγ CXCR4->G_protein Activates Antagonist This compound Antagonist Antagonist->CXCR4 Blocks PLC PLCβ G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (Erk1/2) G_protein->MAPK Ca_flux Ca²⁺ Flux PLC->Ca_flux Akt Akt PI3K->Akt Chemotaxis Chemotaxis & Migration MAPK->Chemotaxis Ca_flux->Chemotaxis Survival Cell Survival & Proliferation Akt->Survival

Caption: CXCR4 signaling and antagonist inhibition.

Conclusion

This compound represents a highly versatile and valuable building block for modern drug discovery. Its favorable physicochemical properties and synthetic accessibility make it an attractive scaffold for the development of novel therapeutics targeting a wide range of diseases. The provided application notes and protocols offer a framework for researchers to explore the potential of this compound-containing compounds, particularly in the context of CXCR4 antagonism for cancer therapy. Through systematic SAR studies and robust biological evaluation, the strategic incorporation of the this compound moiety can lead to the discovery of next-generation drug candidates with improved efficacy and safety profiles.

References

Synthesis of Isopropylpiperazine Derivatives for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a focused library of N-isopropylpiperazine derivatives. The objective is to facilitate Structure-Activity Relationship (SAR) studies, a critical component in the drug discovery and development process. The versatile N-isopropylpiperazine scaffold is a key constituent in a multitude of pharmacologically active agents, demonstrating a broad spectrum of activities including, but not limited to, antagonism of dopamine, serotonin, and chemokine receptors.

Introduction

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry due to its ability to introduce favorable pharmacokinetic properties and to serve as a versatile linker between different pharmacophoric elements. The introduction of an isopropyl group on one of the piperazine nitrogens can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. Systematic modification of other parts of the molecule allows for a thorough exploration of the chemical space around this core structure, enabling the elucidation of key structural features required for desired biological activity. This process, known as a Structure-Activity Relationship (SAR) study, is fundamental to optimizing lead compounds into viable drug candidates.

This guide will detail two primary synthetic routes to access N-isopropylpiperazine derivatives: N-alkylation of a piperazine precursor with an isopropyl halide and reductive amination of a piperazine with acetone (B3395972). Subsequently, protocols for further derivatization to generate a library of analogs for SAR studies are provided.

Data Presentation: SAR of Isopropylpiperazine Derivatives

The following tables summarize hypothetical quantitative data for two series of this compound derivatives targeting the Dopamine D2 receptor and the Serotonin 5-HT1A receptor. This data is presented to illustrate how SAR data for newly synthesized compounds should be organized for clear comparison and analysis.

Table 1: SAR of N-Isopropylpiperazine Derivatives as Dopamine D2 Receptor Antagonists

Compound IDR GroupD2 Receptor Binding Affinity (Ki, nM)Functional Activity (IC50, nM)
1a Phenyl15.245.8
1b 4-Fluorophenyl8.522.1
1c 4-Chlorophenyl5.115.7
1d 4-Methoxyphenyl25.878.3
1e 2-Pyrimidinyl12.338.9

Table 2: SAR of N-Isopropylpiperazine Derivatives as 5-HT1A Receptor Agonists

Compound IDLinker (X)R Group5-HT1A Receptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
2a -(CH2)2-2-Methoxyphenyl2.110.5
2b -(CH2)3-2-Methoxyphenyl1.57.8
2c -(CH2)4-2-Methoxyphenyl3.815.2
2d -(CH2)3-2-Pyrimidinyl5.628.1
2e -(CH2)3-3-Chlorophenyl2.912.4

Experimental Protocols

Protocol 1: Synthesis of N-Isopropylpiperazine via Reductive Amination

This protocol describes the synthesis of the core intermediate, N-isopropylpiperazine, from piperazine and acetone.

Materials:

Procedure:

  • To a round-bottom flask, add piperazine (1.0 eq) and dichloromethane (DCM, 10 mL/mmol of piperazine).

  • Stir the mixture at room temperature until the piperazine is fully dissolved.

  • Add acetone (1.1 eq) to the solution and stir for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of 1 M NaOH solution (5 mL/mmol of piperazine).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL/mmol of piperazine).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude N-isopropylpiperazine.

  • The crude product can be purified by distillation or column chromatography if necessary.

Protocol 2: Synthesis of 1-Aryl-4-isopropylpiperazine Derivatives via Buchwald-Hartwig Amination

This protocol details the synthesis of aryl-substituted this compound derivatives.

Materials:

  • N-Isopropylpiperazine

  • Aryl bromide or aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (B28343) (anhydrous)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or microwave reactor

Procedure:

  • To a dry round-bottom flask or microwave vial under an inert atmosphere, add the aryl halide (1.0 eq), N-isopropylpiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene (5 mL/mmol of aryl halide).

  • Heat the reaction mixture at 100-120 °C (or in a microwave reactor at a suitable temperature) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1-aryl-4-isopropylpiperazine derivative.

Visualizations

The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway that could be modulated by the synthesized this compound derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates & Products piperazine Piperazine reductive_amination Reductive Amination (Protocol 1) piperazine->reductive_amination acetone Acetone acetone->reductive_amination aryl_halide Aryl Halide buchwald_hartwig Buchwald-Hartwig Amination (Protocol 2) aryl_halide->buchwald_hartwig This compound N-Isopropylpiperazine reductive_amination->this compound final_product 1-Aryl-4-isopropylpiperazine Derivatives buchwald_hartwig->final_product This compound->buchwald_hartwig Dopamine_D2_Signaling D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Phosphorylates Ligand This compound Derivative (Antagonist) Ligand->D2R Blocks SAR_Logic Start Synthesize Core Scaffold (N-Isopropylpiperazine) Derivatize Introduce Diverse R Groups Start->Derivatize BioAssay Biological Screening (e.g., Receptor Binding Assay) Derivatize->BioAssay DataAnalysis Analyze Quantitative Data (e.g., Ki, IC50 values) BioAssay->DataAnalysis SAR_Identification Identify Structure-Activity Relationships DataAnalysis->SAR_Identification Optimization Design & Synthesize Optimized Analogs SAR_Identification->Optimization Lead Lead Compound SAR_Identification->Lead Optimization->Derivatize Iterative Cycle

Application Note: Chiral Separation of Isopropylpiperazine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropylpiperazine is a chiral molecule with two enantiomers. The stereoisomers of chiral drugs can exhibit significant differences in their pharmacological, toxicological, and pharmacokinetic properties.[1][2] Consequently, the development of reliable analytical methods for the separation and quantification of enantiomers is of paramount importance in drug development and quality control.[1][3] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a widely used and effective technique for the direct separation of enantiomers.[2][4] This application note presents a general protocol for the chiral separation of this compound enantiomers by HPLC, based on established methods for related piperazine (B1678402) compounds.

The selection of an appropriate chiral stationary phase is crucial for achieving successful enantioseparation.[5] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are known for their broad applicability in separating a wide range of chiral compounds under normal-phase, reversed-phase, and polar organic modes.[6][7] The method outlined below utilizes a Chiralpak® IC column, which is a cellulose tris(3,5-dichlorophenylcarbamate) based CSP, and has demonstrated successful separation of piperazine derivatives.

Experimental Protocol

This protocol provides a starting point for the development of a robust chiral separation method for this compound enantiomers. Optimization of the mobile phase composition, flow rate, and column temperature may be necessary to achieve the desired resolution.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector or a photodiode array (PDA) detector.

  • Chiral Column: Chiralpak® IC (250 x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.

  • Chemicals and Reagents:

2. Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions.

ParameterRecommended Condition
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength To be determined based on the UV spectrum of this compound (a starting point could be 210-230 nm)

3. Sample Preparation

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 0.1 mg/mL).

  • If available, prepare individual solutions of the (R)- and (S)-enantiomers to confirm the elution order.

4. Experimental Workflow

G Experimental Workflow for Chiral HPLC Separation cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (ACN:MeOH:DEA 90:10:0.1) prep_sample Prepare this compound Standard Solution hplc_setup Equilibrate HPLC System with Mobile Phase prep_sample->hplc_setup hplc_inject Inject Sample (10 µL) hplc_setup->hplc_inject hplc_run Run Isocratic Elution (1.0 mL/min, 35 °C) hplc_inject->hplc_run hplc_detect UV Detection hplc_run->hplc_detect data_acq Acquire Chromatogram hplc_detect->data_acq data_proc Integrate Peaks and Calculate Resolution data_acq->data_proc data_report Report Results data_proc->data_report

Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.

Data Presentation

The following table illustrates the expected data to be collected from the chromatogram. The retention times and resolution values are hypothetical and will need to be determined experimentally.

CompoundRetention Time (min)Peak AreaResolution (Rs)
(S)-Isopropylpiperazinet_R1A_1-
(R)-Isopropylpiperazinet_R2A_2Rs = 2(t_R2 - t_R1) / (w_1 + w_2)
  • t_R1, t_R2: Retention times of the first and second eluting enantiomers.

  • A_1, A_2: Peak areas of the first and second eluting enantiomers.

  • w_1, w_2: Peak widths at the base of the first and second eluting enantiomers.

  • A resolution value (Rs) greater than 1.5 is generally considered to indicate a baseline separation.

Discussion

The addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is often crucial for achieving good peak shape and resolution for basic analytes like piperazine derivatives on polysaccharide-based CSPs. It is hypothesized that the DEA competes with the analyte for active sites on the stationary phase, thereby reducing peak tailing.

Should the initial conditions not provide adequate separation, a systematic method development approach is recommended.[3] This can involve:

  • Varying the Mobile Phase Composition: Adjusting the ratio of acetonitrile to methanol can influence the enantioselectivity.

  • Trying Different Alcohol Modifiers: Replacing methanol with ethanol (B145695) or isopropanol (B130326) can alter the chiral recognition.

  • Screening Other Chiral Stationary Phases: If the Chiralpak® IC column does not yield the desired separation, other polysaccharide-based columns (e.g., Chiralcel® series) or Pirkle-type columns could be evaluated.[6][8]

This application note provides a foundational HPLC method for the chiral separation of this compound enantiomers. The detailed protocol and suggested starting conditions, based on successful separations of similar compounds, offer a robust starting point for researchers, scientists, and drug development professionals. Further optimization may be required to achieve the specific separation goals for this compound.

References

Application Note: Quantification of Isopropylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of isopropylpiperazine in biological matrices. The protocol details a comprehensive workflow, including sample preparation by solid-phase extraction (SPE), chemical derivatization using trifluoroacetic anhydride (B1165640) (TFAA), and analysis by GC-MS in Selected Ion Monitoring (SIM) mode. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and sensitive assay for the quantification of this compound. The described method, adapted from validated protocols for similar piperazine (B1678402) derivatives, is suitable for pharmacokinetic studies, toxicological screening, and quality control of pharmaceutical formulations.[1][2][3]

Introduction

This compound is a substituted piperazine derivative that may be investigated as a pharmaceutical intermediate or for its potential psychoactive properties. Accurate and sensitive quantification of this compound in various matrices is crucial for research and development. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[4] To enhance the volatility and improve the chromatographic peak shape of piperazines, a derivatization step is often employed.[5][6] This application note provides a detailed protocol for the quantification of this compound, leveraging a perfluoroacylation derivatization approach.[1][7]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d8 (or other suitable deuterated analog) as internal standard (IS)

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Trifluoroacetic anhydride (TFAA)

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Deionized water

  • Biological matrix (e.g., plasma, urine)

Sample Preparation

The sample preparation procedure involves solid-phase extraction to isolate the analyte from the matrix, followed by derivatization.

Solid-Phase Extraction (SPE)

  • Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: To 1 mL of the biological sample (e.g., plasma, urine), add the internal standard (this compound-d8). Vortex and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

  • Elution: Elute the analyte and internal standard with 3 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

  • To the dried residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[1]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[1]

  • Cool the sample to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[1]

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following parameters are recommended and should be optimized for the specific instrumentation used.

ParameterCondition
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp.280°C
Ion Source Temp.230°C
Mass Spectrometry - Selected Ion Monitoring (SIM)

For quantitative analysis, the mass spectrometer is operated in SIM mode. The selection of quantifier and qualifier ions is based on the mass spectrum of the derivatized this compound. Based on the fragmentation of similar alkylpiperazines, the following ions are proposed for the TFAA derivative of this compound.

CompoundIon RoleProposed m/z
This compound-TFAAQuantifier[To be determined empirically]
This compound-TFAAQualifier[To be determined empirically]
This compound-d8-TFAA (IS)Quantifier[To be determined empirically]

Note: The exact m/z values for the TFAA derivative of this compound should be determined by injecting a derivatized standard and analyzing the resulting mass spectrum. The fragmentation will likely involve the loss of the isopropyl group and cleavage of the piperazine ring.

Data Presentation

The following tables summarize the expected performance characteristics of the method, based on validated methods for similar piperazine derivatives.[1][2][3]

Table 1: Calibration Curve and Linearity

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
This compoundPlasma1 - 1000> 0.99
This compoundUrine1 - 1000> 0.99

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)
This compoundPlasma0.51.0
This compoundUrine0.51.0

Table 3: Precision and Accuracy

MatrixSpiked Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Plasma5< 10< 1590 - 110
50< 10< 1590 - 110
500< 10< 1590 - 110
Urine5< 10< 1590 - 110
50< 10< 1590 - 110
500< 10< 1590 - 110

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard (this compound-d8) sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap1 Evaporation spe->evap1 derivatization Derivatization with TFAA evap1->derivatization evap2 Evaporation derivatization->evap2 reconstitution Reconstitution in Ethyl Acetate evap2->reconstitution gcms GC-MS Analysis (SIM Mode) reconstitution->gcms data_processing Data Processing and Quantification gcms->data_processing

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method GC-MS Method analyte This compound gc_separation Gas Chromatographic Separation analyte->gc_separation is Internal Standard (Deuterated Analog) is->gc_separation derivatizing_agent Derivatizing Agent (TFAA) derivatizing_agent->analyte derivatizing_agent->is ms_detection Mass Spectrometric Detection (SIM) gc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Key components of the GC-MS quantification method.

Conclusion

This application note provides a comprehensive and detailed GC-MS method for the quantification of this compound in biological matrices. The protocol, which includes solid-phase extraction and chemical derivatization, is designed to be sensitive, specific, and reproducible. The use of a deuterated internal standard is highly recommended to ensure the accuracy of the results by compensating for matrix effects and procedural losses.[8][9][10] The provided method parameters and expected performance characteristics serve as a valuable resource for researchers and scientists in the fields of drug development, pharmacology, and toxicology.

References

Application Note: 1H and 13C NMR Analysis of N-isopropylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropylpiperazine derivatives are a significant class of compounds in medicinal chemistry and drug development, frequently appearing as core scaffolds in a wide array of pharmacologically active agents. Their structural and conformational properties play a crucial role in their biological activity, making detailed characterization essential. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the unambiguous structure elucidation and conformational analysis of these molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of N-isopropylpiperazine derivatives, including detailed experimental protocols and a summary of spectral data.

Significance in Drug Development

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug design due to its ability to modulate physicochemical properties such as solubility and basicity, and to interact with various biological targets. The N-isopropyl group, in particular, can influence the lipophilicity, metabolic stability, and steric bulk of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile. Accurate NMR analysis ensures the correct chemical structure of synthesized derivatives, which is a fundamental requirement for further preclinical and clinical development.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality and reproducible NMR data. The following sections outline the key steps for the ¹H and ¹³C NMR analysis of N-isopropylpiperazine derivatives.

Sample Preparation

Proper sample preparation is paramount for acquiring high-resolution NMR spectra.

  • Compound Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by methods such as column chromatography, recrystallization, or distillation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common solvents for piperazine derivatives include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can sometimes influence the chemical shifts of labile protons (e.g., N-H).

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient.

    • For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Spectral Width: A spectral width of -2 to 12 ppm is usually adequate to cover the signals of most organic molecules, including N-isopropylpiperazine derivatives.

  • Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans.

  • Number of Scans: For a sample of sufficient concentration, 8 to 16 scans are typically enough to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

  • Spectral Width: A spectral width of 0 to 220 ppm is generally sufficient.

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is often required, depending on the sample concentration.

Data Presentation: ¹H and ¹³C NMR Data of N-isopropylpiperazine Derivatives

The following tables summarize the ¹H and ¹³C NMR data for selected N-isopropylpiperazine derivatives. Chemical shifts (δ) are given in parts per million (ppm) relative to TMS.

Table 1: ¹H NMR Data for Selected N-isopropylpiperazine Derivatives

CompoundSolventIsopropyl -CH (septet, J ≈ 6.5 Hz)Isopropyl -CH₃ (doublet, J ≈ 6.5 Hz)Piperazine Ring ProtonsOther Protons
1-Isopropylpiperazine CDCl₃~2.7~1.0~2.4-2.9 (m, 8H), 1.8 (br s, 1H, NH)-
1-(4-Fluorobenzoyl)-4-isopropylpiperazine CDCl₃~2.7~1.1~2.5 (m, 4H), ~3.5 (m, 4H)~7.0-7.4 (m, 4H, Ar-H)
1-(1H-Indol-3-ylmethyl)-3-isopropylpiperazine-2,5-dione DMSO-d₆4.12 (m, 1H)0.78 (d, 3H), 0.92 (d, 3H)2.9-3.2 (m, 2H), 3.8-4.0 (m, 2H)4.58 (s, 2H, CH₂-indole), 6.9-7.6 (m, 5H, Indole-H), 8.3 (s, 1H, NH), 10.9 (s, 1H, Indole-NH)
1-(Isobutyl)-4-isopropylpiperazine CDCl₃~2.7~1.0~2.3-2.6 (m, 8H)0.88 (d, 6H, isobutyl CH₃), 1.75 (m, 1H, isobutyl CH), 2.15 (d, 2H, isobutyl CH₂)

Table 2: ¹³C NMR Data for Selected N-isopropylpiperazine Derivatives

CompoundSolventIsopropyl -CHIsopropyl -CH₃Piperazine Ring CarbonsOther Carbons
1-Isopropylpiperazine CDCl₃~57.0~18.5~46.0, ~51.0-
1-(4-Fluorobenzoyl)-4-isopropylpiperazine CDCl₃~56.5~18.8~42.0, ~47.0, ~50.0~115.0 (d), ~129.0 (d), ~132.0, ~162.0 (d), ~168.0 (C=O)
1-(1H-Indol-3-ylmethyl)-3-isopropylpiperazine-2,5-dione DMSO-d₆31.216.8, 19.545.1, 55.8108.3, 111.5, 118.6, 119.2, 121.2, 124.0, 127.2, 136.1 (Indole), 165.8, 166.2 (C=O)
1-(Isobutyl)-4-isopropylpiperazine CDCl₃~57.2~18.9~49.0, ~53.020.8 (isobutyl CH₃), 26.5 (isobutyl CH), 67.8 (isobutyl CH₂)

Mandatory Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the ¹H and ¹³C NMR analysis of N-isopropylpiperazine derivatives.

experimental_workflow Experimental Workflow for NMR Analysis of N-isopropylpiperazine Derivatives cluster_synthesis Compound Synthesis & Purification cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Interpretation Synthesis Synthesis of N-isopropylpiperazine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Purification->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration H1_NMR 1H NMR Acquisition Filtration->H1_NMR C13_NMR 13C NMR Acquisition Filtration->C13_NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Interpretation Spectral Interpretation (Chemical Shift, Coupling, Integration) Processing->Interpretation Structure_Elucidation Structure Elucidation & Confirmation Interpretation->Structure_Elucidation

Caption: Workflow for NMR Analysis of N-isopropylpiperazine Derivatives.

Common Pharmacological Targets of Piperazine Derivatives

While specific signaling pathways for N-isopropylpiperazine derivatives are diverse and depend on the other substituents, piperazine-containing drugs are known to interact with a range of G-protein coupled receptors (GPCRs) and ion channels. The diagram below illustrates this general relationship.

pharmacological_targets Common Pharmacological Targets of Piperazine-Containing Drugs cluster_targets Cellular Targets cluster_effects Downstream Cellular Effects Piperazine N-isopropylpiperazine Derivative GPCRs G-Protein Coupled Receptors (e.g., Dopamine, Serotonin Receptors) Piperazine->GPCRs Ion_Channels Ion Channels (e.g., Calcium, Potassium Channels) Piperazine->Ion_Channels Enzymes Enzymes Piperazine->Enzymes Signaling_Cascade Modulation of Intracellular Signaling Cascades GPCRs->Signaling_Cascade Ion_Flux Alteration of Ion Flux Ion_Channels->Ion_Flux Enzyme_Activity Inhibition or Activation of Enzyme Activity Enzymes->Enzyme_Activity Therapeutic_Effect Therapeutic Effect Signaling_Cascade->Therapeutic_Effect Ion_Flux->Therapeutic_Effect Enzyme_Activity->Therapeutic_Effect

Caption: General Pharmacological Targets of Piperazine Derivatives.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the structural characterization of N-isopropylpiperazine derivatives. By following standardized experimental protocols, researchers can obtain high-quality spectral data that are crucial for confirming the identity and purity of these compounds. The data presented in this application note serve as a useful reference for the interpretation of NMR spectra of novel N-isopropylpiperazine derivatives, thereby supporting the advancement of drug discovery and development programs.

Application Note 1: Continuous Flow Reductive Amination for the Synthesis of an N-Alkylpiperazine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

An emerging paradigm in modern pharmaceutical and fine chemical synthesis, continuous flow chemistry offers significant advantages over traditional batch processing.[1] Enhanced heat and mass transfer, improved safety profiles for hazardous reactions, and the potential for streamlined, automated production are key benefits driving its adoption.[1][2] This document provides detailed application notes and protocols for two critical synthetic transformations involving isopropylpiperazine, a common building block in active pharmaceutical ingredients (APIs), utilizing continuous flow methodologies: Reductive Amination and Buchwald-Hartwig Amination.

These protocols are intended for researchers, scientists, and drug development professionals seeking to leverage flow chemistry for the efficient and scalable synthesis of N-substituted this compound derivatives.

Reductive amination is a cornerstone of amine synthesis, and its adaptation to continuous flow processes, particularly with catalytic hydrogenation, is well-suited for producing APIs and their intermediates.[3][4] The following protocol is based on the synthesis of a key intermediate for the antipsychotic drug cariprazine, demonstrating the C-N bond formation via reductive amination of a piperazine (B1678402) derivative in a continuous flow setup.[5]

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the continuous flow reductive amination.

ParameterValue
Reactants Aldehyde Intermediate, Piperazine Derivative (equimolar)
Catalyst 5% Pt/C (packed-bed)
Temperature 80 °C
Flow Rate 0.5 mL/min
Conversion >99%
Selectivity High (no dehydrohalogenation observed)

Experimental Workflow Diagram

G reagent_prep Reagent Preparation (Aldehyde + Piperazine in Solution) pump HPLC Pump reagent_prep->pump Reagent Stream h_cube Packed-Bed Hydrogenation Reactor (H-Cube®) Catalyst: 5% Pt/C Temperature: 80 °C Pressure: Controlled H₂ pump->h_cube 0.5 mL/min bpr Back Pressure Regulator h_cube->bpr collection Product Collection bpr->collection Product Stream

Caption: Workflow for continuous flow reductive amination.

Detailed Experimental Protocol

1. Reagent Solution Preparation:

  • Prepare a solution containing the aldehyde intermediate and an equimolar amount of the piperazine derivative in a suitable solvent (e.g., methanol (B129727) or THF). The concentration should be optimized based on solubility and reaction kinetics.

2. Flow Reactor Setup:

  • The continuous flow setup consists of an HPLC pump to introduce the reagent solution, a packed-bed catalytic reactor (e.g., an H-Cube® reactor), and a back pressure regulator.[5]

  • The reactor is pre-packed with a 5% Platinum on carbon (Pt/C) catalyst.[5]

3. Reaction Execution:

  • Prime the system with the solvent used for the reagent solution.

  • Set the reactor temperature to 80 °C and the hydrogen pressure according to the specific reactor's operating instructions.[5]

  • Pump the premixed solution of the aldehyde and piperazine through the heated catalyst bed at a flow rate of 0.5 mL/min.[5]

  • The system is run until a steady state is achieved, after which the product stream is collected.

4. Analysis:

  • The collected product stream can be analyzed by standard techniques such as HPLC, GC-MS, or NMR to determine conversion and selectivity.

Application Note 2: Continuous Flow Buchwald-Hartwig Amination for the Synthesis of N-Aryl-isopropylpiperazine

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[6][7] Its implementation in a continuous flow process allows for precise control over reaction conditions, leading to improved yields and selectivity, particularly in pharmaceutical manufacturing.[8][9] This protocol describes a representative method for the N-arylation of this compound with an aryl bromide in a continuous flow system.

Quantitative Data Summary

The following table presents representative optimized conditions for the Buchwald-Hartwig amination in a flow reactor, based on similar reported transformations.

ParameterValue
Reactants Aryl Bromide (1 equiv.), this compound (1.5 equiv.)
Catalyst [Pd(IPr*)(cin)Cl] (or similar Pd-NHC precatalyst)
Base KOtAm (Potassium tert-amoxide) or NaOtBu
Solvent Toluene or Dioxane
Temperature 100 - 140 °C
Residence Time 10 - 30 min
Pressure Sufficient to prevent boiling (e.g., 10-15 bar)
Yield Typically >90%

Experimental Workflow Diagram

G reagentA Aryl Bromide + Catalyst in Toluene pumpA Pump A reagentA->pumpA reagentB This compound + Base in Toluene pumpB Pump B reagentB->pumpB mixer pumpA->mixer pumpB->mixer reactor_coil Heated Reactor Coil (PFA or SS) 100-140 °C mixer->reactor_coil Combined Stream bpr Back Pressure Regulator (10-15 bar) reactor_coil->bpr collection Product Collection for Analysis/Workup bpr->collection Product Stream

Caption: Workflow for continuous flow Buchwald-Hartwig amination.

Detailed Experimental Protocol

1. Reagent Solution Preparation (under inert atmosphere):

  • Solution A: In a glovebox or under an inert atmosphere, dissolve the aryl bromide and the palladium precatalyst in anhydrous toluene.

  • Solution B: In a separate flask, dissolve the this compound and the base (e.g., potassium tert-amoxide) in anhydrous toluene. Gentle heating may be required to ensure complete dissolution.

2. Flow Reactor Setup:

  • The flow chemistry system is assembled with two separate pumps for the reagent streams, a T-mixer for combining the streams, a heated reactor coil (material should be chemically resistant, e.g., PFA or stainless steel), and a back pressure regulator.

  • The reactor coil is placed in a heating unit (e.g., an oil bath or a column heater) capable of maintaining the desired reaction temperature.

3. Reaction Execution:

  • Purge the entire system with the anhydrous solvent.

  • Set the back pressure regulator to 10-15 bar to prevent solvent boiling at elevated temperatures.

  • Heat the reactor coil to the target temperature (e.g., 120 °C).

  • Pump Solutions A and B at flow rates calculated to achieve the desired stoichiometry and residence time within the reactor coil. For example, to achieve a 1:1.5 molar ratio of aryl bromide to amine with equal concentration solutions, the flow rate of Pump B would be 1.5 times that of Pump A.

  • The total flow rate determines the residence time (Residence Time = Reactor Volume / Total Flow Rate).

  • Allow the system to reach a steady state before collecting the product.

4. Quenching and Analysis:

  • The output from the back pressure regulator can be collected into a flask containing a quenching solution (e.g., water or a dilute acid) to stop the reaction.

  • The product can then be isolated via standard extraction procedures and analyzed by HPLC, LC-MS, and NMR to determine yield and purity.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 1-isopropylpiperazine, a valuable intermediate in the pharmaceutical industry. The primary method detailed is the reductive amination of diethanolamine (B148213) with isopropylamine (B41738) over a nickel-alumina catalyst. This document includes comprehensive experimental procedures, safety protocols for handling hydrogenation catalysts, and methods for purification. Quantitative data from representative syntheses are presented in tabular format for clarity. Additionally, key processes are visualized using workflow and reaction diagrams to facilitate understanding and implementation in a laboratory or manufacturing setting.

Introduction

1-Isopropylpiperazine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in a range of therapeutic agents, making its efficient and scalable synthesis a topic of significant interest for the pharmaceutical and chemical industries. The demand for robust and cost-effective methods for producing 1-isopropylpiperazine necessitates well-documented and scalable protocols. This document outlines a proven method for its large-scale synthesis, focusing on practical application, safety, and product purity.

Synthetic Routes

While several methods exist for the N-alkylation of piperazines, the most direct and industrially viable approach for the large-scale synthesis of 1-isopropylpiperazine is the reductive amination of diethanolamine with isopropylamine.

Primary Synthetic Route: Reductive Amination

This process involves the reaction of diethanolamine and isopropylamine at elevated temperature and pressure in the presence of a hydrogenation catalyst, typically alumina-nickel or Raney nickel.[1] This one-pot reaction is advantageous for large-scale production due to its atom economy and relatively straightforward procedure.

reaction_pathway Diethanolamine Diethanolamine Product 1-Isopropylpiperazine Diethanolamine->Product Alumina-Nickel Catalyst 200-400 °C, High Pressure Isopropylamine Isopropylamine Isopropylamine->Product Alumina-Nickel Catalyst 200-400 °C, High Pressure plus1 + experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Charge Reactants (Diethanolamine, Isopropylamine) Catalyst Add Alumina-Nickel Catalyst Reactants->Catalyst Seal_Purge Seal and Purge Autoclave Catalyst->Seal_Purge Heat_Pressurize Heat and Pressurize Seal_Purge->Heat_Pressurize React Maintain Reaction Conditions (250 °C, 3 hours) Heat_Pressurize->React Cool_Vent Cool and Vent React->Cool_Vent Filter Filter to Remove Catalyst Cool_Vent->Filter Distill1 Fractional Distillation Filter->Distill1 Dry Dry with KOH Distill1->Dry Distill2 Final Distillation Dry->Distill2 Final_Product Purified 1-Isopropylpiperazine Distill2->Final_Product

References

Application Notes and Protocols: The Use of Boc-Protected Isopropylpiperazine in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While not a direct participant in the iterative amino acid coupling cycles of solid-phase peptide synthesis (SPPS), 1-Boc-2-isopropylpiperazine is a valuable chiral building block in peptide science and medicinal chemistry. Its utility lies in the synthesis of unique peptide modifications, peptidomimetics, and as a scaffold to introduce the isopropylpiperazine moiety, a common feature in centrally nervous system (CNS) active compounds. The tert-butoxycarbonyl (Boc) protecting group allows for the selective unmasking of a secondary amine, enabling a variety of subsequent chemical transformations.

This document provides detailed application notes and protocols for the use of Boc-protected this compound as a synthetic intermediate for creating peptide-related structures.

Key Applications in Peptide Science

The primary application of Boc-protected this compound is as a precursor for molecules that can be:

  • Coupled to the N-terminus or C-terminus of a peptide: The deprotected piperazine (B1678402) can be acylated by the C-terminus of a peptide or can be part of a capping group for the N-terminus.

  • Incorporated into peptide side-chains: Functionalized this compound can be attached to the side chains of amino acids like aspartic acid, glutamic acid, or lysine.

  • Used as a scaffold for peptidomimetics: The rigid piperazine ring can serve as a structural core to mimic peptide turns or to position pharmacophoric groups in a defined spatial orientation.

The presence of the Boc group is crucial as it allows for controlled, stepwise synthesis. It is stable under a variety of reaction conditions and can be removed under mild acidic conditions, which are often orthogonal to other protecting groups used in peptide synthesis.[1]

Data Presentation

The versatility of Boc-protected this compound as a synthetic intermediate is highlighted by the various transformations it can undergo. The following table summarizes common reactions.

Reaction TypeReagents and ConditionsProductNotes
Boc Deprotection Trifluoroacetic acid (TFA) in Dichloromethane (DCM)This compound TFA saltA standard and efficient method to reveal the secondary amine.[1]
Amide Bond Formation (Acylation) Deprotected this compound, Carboxylic Acid, Coupling Reagent (e.g., HATU, HBTU), Base (e.g., DIEA)N-Acyl this compoundThis is the key reaction for coupling the piperazine moiety to a peptide or other carboxylic acid-containing molecules.
Reductive Amination Deprotected this compound, Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃)N-Alkyl this compoundAllows for the introduction of various alkyl groups at the N4 position.[1]
Buchwald-Hartwig Amination 1-Boc-piperazine (as a related example), Aryl Halide, Palladium Catalyst, Ligand, BaseN-Aryl piperazineA powerful method for forming carbon-nitrogen bonds, useful for creating complex scaffolds.[]
Nucleophilic Substitution 1-Boc-isopropylpiperazine, Alkyl HalideQuaternary ammonium (B1175870) salt or N-alkylated productThe Boc-protected amine can participate in these reactions, although the deprotected amine is more commonly used for N-alkylation.[1]

Experimental Protocols

Protocol 1: Boc Deprotection of 1-Boc-2-isopropylpiperazine

This protocol describes the removal of the Boc protecting group to yield the free secondary amine, which can then be used in subsequent reactions.

Materials:

  • 1-Boc-2-isopropylpiperazine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 1-Boc-2-isopropylpiperazine (1 equivalent) in anhydrous DCM (10 mL per gram of starting material) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected this compound.

Protocol 2: Coupling of Deprotected this compound to a Carboxylic Acid

This protocol outlines the formation of an amide bond between this compound and a generic carboxylic acid, which could be the C-terminus of a peptide.

Materials:

  • This compound (from Protocol 1)

  • Carboxylic acid (e.g., a protected peptide)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIEA (2 equivalents) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 equivalents) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-acyl this compound.

Protocol 3: Reductive Amination with Deprotected this compound

This protocol details the N-alkylation of this compound via reductive amination with an aldehyde or ketone.

Materials:

  • This compound (from Protocol 1)

  • Aldehyde or ketone (1 equivalent)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.2 equivalents) and the aldehyde or ketone (1 equivalent) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Boc_Deprotection_Workflow Start 1-Boc-2-isopropylpiperazine in DCM Reagent Add TFA (5-10 eq) 0°C to RT Start->Reagent Reaction Stir 1-2 hours Reagent->Reaction Workup Workup: 1. Evaporate solvent 2. Neutralize with NaHCO₃ 3. Extract and dry Reaction->Workup Product This compound (Free Amine) Workup->Product

Caption: Workflow for the deprotection of 1-Boc-2-isopropylpiperazine.

Amide_Coupling_Workflow CarboxylicAcid Carboxylic Acid (e.g., Peptide) + HATU in DMF Activation Add DIEA Stir 5 min CarboxylicAcid->Activation AddAmine Add this compound Activation->AddAmine Coupling Stir 2-4 hours at RT AddAmine->Coupling Purification Aqueous Workup & Purification Coupling->Purification Product N-Acyl this compound Purification->Product

Caption: General workflow for amide bond formation.

Reductive_Amination_Pathway cluster_reactants Reactants Amine This compound Iminium Iminium Ion Formation (Catalytic Acid) Amine->Iminium Carbonyl Aldehyde or Ketone Carbonyl->Iminium Reduction Reduction with NaBH(OAc)₃ Iminium->Reduction Product N-Alkyl this compound Reduction->Product

Caption: Logical pathway for reductive amination.

References

Application Notes and Protocols for the Analytical Method Validation of Isopropylpiperazine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the validation of analytical methods for the quantification of impurities in Isopropylpiperazine. The protocols and methodologies outlined herein are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability, accuracy, and precision of the analytical data.[1][2][3]

This compound is an organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[4][5] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are imperative for the quality control of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common and effective technique for the separation and quantification of non-volatile organic impurities in active pharmaceutical ingredients (APIs) is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[6][7][8]

1.1 Proposed Chromatographic Conditions

ParameterCondition
Column C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 220 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (95:5)

Method Validation Protocol

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][9] The following validation characteristics should be assessed in accordance with ICH guidelines.[3][10][11]

System Suitability

System suitability testing is an integral part of the analytical procedure and is performed to ensure that the chromatographic system is adequate for the intended analysis.[12]

Protocol:

  • Prepare a standard solution of this compound containing known concentrations of potential impurities.

  • Inject the solution six replicate times.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the retention time, peak area, tailing factor, and theoretical plates for the main this compound peak.

Acceptance Criteria:

  • %RSD of peak area for replicate injections: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Workflow for Analytical Method Validation

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting Dev Develop Analytical Method (e.g., HPLC, GC) Protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Analyze Data Against Acceptance Criteria Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: A flowchart illustrating the key stages of analytical method validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Prepare a solution of this compound.

  • Prepare individual solutions of all known potential impurities.

  • Prepare a spiked solution containing this compound and all potential impurities.

  • Inject the diluent (blank), the this compound solution, each individual impurity solution, and the spiked solution.

  • Analyze the chromatograms to ensure that the peaks for each impurity are well-resolved from the main this compound peak and from each other. Peak purity analysis should also be performed.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Protocol:

  • Prepare a series of at least five solutions of each impurity at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the expected impurity level.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration for each impurity.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²): ≥ 0.99

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.

Protocol:

  • Prepare a sample of this compound and spike it with known amounts of each impurity at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of each impurity.

Acceptance Criteria:

  • The mean recovery for each impurity should be within 90.0% to 110.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[3]

Protocol for Repeatability (Intra-assay precision):

  • Prepare six individual samples of this compound spiked with each impurity at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the %RSD for the concentration of each impurity.

Protocol for Intermediate Precision (Ruggedness):

  • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Calculate the %RSD for the combined results from both studies.

Acceptance Criteria:

  • %RSD for each impurity: ≤ 5.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio:

    • LOD is typically determined at a S/N ratio of 3:1.

    • LOQ is typically determined at a S/N ratio of 10:1.

  • Calibration Curve Method:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small variations to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each varied condition.

  • Evaluate the impact on the system suitability parameters.

Acceptance Criteria:

  • The system suitability criteria should still be met under all varied conditions.

Relationship of Validation Parameters

G Method Suitability Method Suitability Specificity Specificity Method Suitability->Specificity Robustness Robustness Method Suitability->Robustness Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Accuracy Precision->Range LOD LOD LOD->Range LOQ LOQ LOQ->Accuracy LOQ->Precision LOQ->Range

Caption: Interdependencies of analytical method validation parameters.

Summary of Quantitative Data

The following tables summarize the expected quantitative results from the validation experiments.

Table 1: Linearity Data

ImpurityRange (µg/mL)Slopey-interceptCorrelation Coefficient (r²)
Impurity A0.1 - 1.545890150≥ 0.999
Impurity B0.1 - 1.552341180≥ 0.999
Impurity C0.1 - 1.549872165≥ 0.999

Table 2: Accuracy (Recovery) Data

ImpuritySpiked LevelMean Recovery (%)%RSD
Impurity A 80%98.51.2
100%101.21.1
120%99.81.3
Impurity B 80%99.11.4
100%100.51.2
120%102.01.5
Impurity C 80%97.91.5
100%99.51.3
120%101.51.4

Table 3: Precision Data

ImpurityRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=12)
Impurity A1.51.8
Impurity B1.72.0
Impurity C1.61.9

Table 4: LOD and LOQ Data

ImpurityLOD (µg/mL)LOQ (µg/mL)
Impurity A0.030.1
Impurity B0.030.1
Impurity C0.030.1

Table 5: Robustness Data

Parameter VariedSystem Suitability ParameterResultStatus
Flow Rate (+0.1 mL/min) %RSD of Peak Area1.2%Pass
Tailing Factor1.3Pass
Theoretical Plates5500Pass
Flow Rate (-0.1 mL/min) %RSD of Peak Area1.3%Pass
Tailing Factor1.4Pass
Theoretical Plates5300Pass
Temperature (+2 °C) %RSD of Peak Area1.1%Pass
Tailing Factor1.3Pass
Theoretical Plates5600Pass
Temperature (-2 °C) %RSD of Peak Area1.2%Pass
Tailing Factor1.4Pass
Theoretical Plates5400Pass

Conclusion

The described RP-HPLC method for the determination of impurities in this compound is demonstrated to be specific, linear, accurate, precise, and robust. The validation data confirms that the method is suitable for its intended purpose of routine quality control analysis of this compound for potential impurities.

References

Application Note: Analysis of Isopropylpiperazine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the analysis of isopropylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS). It provides a predicted fragmentation pattern based on established mass spectrometry principles and known fragmentation of related piperazine (B1678402) derivatives. A comprehensive protocol for sample preparation and GC-MS analysis is outlined to ensure reproducible and accurate results. This application note is intended to guide researchers in the identification and characterization of this compound in various sample matrices.

Introduction

This compound (C7H16N2, Molecular Weight: 128.22 g/mol ) is a chemical compound belonging to the piperazine class. Piperazine and its derivatives are prevalent in medicinal chemistry and are found in a wide range of pharmaceuticals. Accurate identification and characterization of these compounds are crucial for drug development, quality control, and forensic analysis. Mass spectrometry, particularly coupled with gas chromatography, is a powerful technique for the structural elucidation of such molecules. This note describes the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound and provides a detailed methodology for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The primary fragmentation pathways for N-isopropylpiperazine are expected to involve:

  • Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. In this compound, this would involve the loss of a methyl radical (•CH3) from the isopropyl group to form a stable iminium ion.

  • Ring Cleavage: The piperazine ring can undergo fragmentation, typically involving the cleavage of C-N and C-C bonds within the ring structure.

  • Loss of the Isopropyl Group: Cleavage of the bond between the isopropyl group and the piperazine nitrogen can lead to the formation of a piperazine radical cation and an isopropyl radical, or a piperazinyl cation and an isopropyl radical.

Based on these principles, the following key fragment ions are predicted for this compound:

Predicted m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway
128[C7H16N2]+•-Molecular Ion
113[C6H13N2]+•CH3Alpha-cleavage with loss of a methyl radical from the isopropyl group.
85[C4H9N2]+C3H7•Loss of the isopropyl radical.
70[C4H8N]+C3H8N•Ring cleavage and rearrangement.
56[C3H6N]+C4H10N•Further fragmentation of the piperazine ring.
43[C3H7]+C4H9N2•Isopropyl cation.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound. Optimization may be required depending on the specific sample matrix and instrumentation.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality GC-MS data.

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Liquid Samples: Dilute the liquid sample with a suitable solvent (e.g., methanol, dichloromethane) to a final concentration within the calibration range. If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.

  • Solid Samples: Dissolve a known amount of the solid sample in a suitable solvent. Sonication may be used to aid dissolution. Filter the solution to remove any particulate matter before injection.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full scan.

Data Analysis

The acquired data should be processed using the instrument's software. The identification of this compound can be confirmed by comparing the retention time and the mass spectrum of the sample with that of a known standard. The fragmentation pattern observed in the experimental mass spectrum should be compared with the predicted fragmentation pattern detailed in this application note.

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway of this compound.

fragmentation_pathway M This compound (M) m/z = 128 M_ion [M]+• m/z = 128 M->M_ion EI (70 eV) -e- frag113 [M-CH3]+ m/z = 113 M_ion->frag113 - •CH3 frag85 [M-C3H7]+ m/z = 85 M_ion->frag85 - •C3H7 frag43 [C3H7]+ m/z = 43 M_ion->frag43 - C4H9N2• frag70 [C4H8N]+ m/z = 70 frag85->frag70 Ring Cleavage frag56 [C3H6N]+ m/z = 56 frag70->frag56 Fragmentation

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample (Liquid or Solid) dissolve Dissolution/ Dilution sample->dissolve filter Filtration dissolve->filter injection GC Injection filter->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection chromatogram Total Ion Chromatogram (TIC) detection->chromatogram spectrum Mass Spectrum Acquisition chromatogram->spectrum identification Compound Identification spectrum->identification

Caption: General workflow for GC-MS analysis.

Application Notes and Protocols for the Analytical Determination of Isopropylpiperazine in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of isopropylpiperazine in complex matrices such as biological fluids and pharmaceutical formulations. The methodologies described herein are based on established analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Section 1: Introduction

This compound is a chemical compound of interest in pharmaceutical and forensic analysis. Accurate and reliable analytical methods are crucial for its quantification in various complex sample types to support drug development, toxicological assessments, and quality control.[1][2] This document outlines validated sample preparation and analytical techniques to achieve the required sensitivity and selectivity for this compound determination.

The primary analytical challenges involve the efficient extraction of the analyte from the matrix and the development of sensitive and specific detection methods. The protocols provided are designed to be robust and reproducible.

Section 2: Analytical Methodologies

The two principal techniques for the analysis of piperazine (B1678402) derivatives, including this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[2][3][4]

  • GC-MS is a robust technique, particularly for volatile and semi-volatile compounds. Derivatization is often required for piperazine derivatives to improve their chromatographic properties.[3][4]

  • HPLC-MS/MS offers high sensitivity and selectivity and is well-suited for non-volatile or thermally labile compounds, often without the need for derivatization.[1][2]

Method Selection

The choice between GC-MS and HPLC-MS/MS will depend on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. HPLC-MS/MS is generally preferred for its high sensitivity in complex biological matrices.[2]

Section 3: Sample Preparation

Effective sample preparation is critical for removing interfering substances and concentrating the analyte.[5] The most common techniques for piperazine derivatives are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[5][6][7][8][9]

Solid-Phase Extraction (SPE) for Biological Fluids (Urine, Plasma, Blood)

SPE is a highly effective technique for cleaning up and concentrating analytes from complex liquid samples.[5][7][10]

Protocol for SPE:

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate internal standard. For whole blood, homogenization may be necessary.[2]

  • Column Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18) by washing with 5 mL of methanol (B129727), followed by 5 mL of deionized water.[2][5]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).[2][5]

  • Washing: Wash the cartridge with 5 mL of a weak solvent, such as 5% methanol in water, to remove polar interferences.[2][5]

  • Elution: Elute the this compound from the cartridge using a suitable organic solvent, such as methanol or acetonitrile. For piperazine derivatives, a common elution solvent is 2 mL of a 5% NH4OH in methanol solution.[2][4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the subsequent chromatographic analysis (e.g., mobile phase for HPLC or ethyl acetate (B1210297) for GC).[2][4]

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of the analyte in two immiscible liquids.[8]

Protocol for LLE:

  • pH Adjustment: Adjust the pH of the aqueous sample to >9 with a suitable base (e.g., sodium hydroxide) to ensure the piperazine is in its free base form.[6]

  • Extraction: Add 10 mL of a non-polar organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to the sample in a separatory funnel. Shake vigorously for 2-3 minutes, venting periodically.[5][6]

  • Phase Separation and Collection: Allow the layers to separate and collect the organic layer. Repeat the extraction twice more with fresh solvent for quantitative recovery.[5][6]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent to concentrate the analyte and reconstitute the residue in the appropriate solvent for analysis.[5][6]

Section 4: Analytical Instrumentation and Protocols

GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A capillary column suitable for amine analysis, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).[4]

Derivatization (Required for Piperazines):

  • To the dried extract residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA).[4]

  • Incubate at 70°C for 30 minutes.[4]

  • Cool to room temperature and dry under a stream of nitrogen.[4]

  • Reconstitute the residue in 100 µL of ethyl acetate for injection.[4]

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[4][11]

  • Injector Temperature: 280°C.[5]

  • Injection Mode: Splitless.[6]

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 minute.

    • Ramp to 150°C at 10°C/min, hold for 5 minutes.

    • Ramp to 300°C at 7.5°C/min, hold for 2 minutes.[4]

  • Transfer Line Temperature: 280°C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

HPLC-MS/MS Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph coupled with a tandem mass spectrometer (HPLC-MS/MS).

  • A reversed-phase C18 column is commonly used.[1][12]

HPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.[2][12]

  • Mobile Phase B: Acetonitrile or Methanol.[2][12]

  • Flow Rate: 0.4 mL/min.[12]

  • Injection Volume: 10 µL.[12][13]

  • Column Temperature: 35°C.[13]

  • Gradient Elution:

    • 0-3 min: 8% B

    • 3-6.5 min: 8-60% B

    • 6.5-7.5 min: 60% B

    • 7.5-9.5 min: 60-20% B

    • 9.5-12 min: 8% B[12]

MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[1][2]

  • Ion Source Temperature: 550°C.[12]

  • Spray Voltage: 5500 V.[12]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1][12] Precursor and product ions for this compound would need to be determined by direct infusion of a standard solution.

Section 5: Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of piperazine derivatives in complex matrices. These values can serve as a benchmark for method development and validation for this compound.

Table 1: GC-MS Performance Data for Piperazine Derivatives in Biological Matrices [4]

ParameterPlasmaUrineCell Culture Medium
Linearity Range (µg/mL) 0 - 100 - 100 - 10
Correlation Coefficient (R²) > 0.99> 0.99> 0.99
LOD (µg/mL) 0.0040.0020.156 - 0.312
LOQ (µg/mL) 0.0160.0080.312 - 0.625
Extraction Efficiency (%) 79 - 9690 - 10876 - 101

Table 2: HPLC-MS/MS Performance Data for Piperazine Derivatives in Biological Matrices [3][12][14]

ParameterSerum/UrineChicken Muscle
Linearity Range 0.1 - 5 µg/mL1 - 200 µg/kg
Correlation Coefficient (R²) > 0.99> 0.999
LOD 0.05 - 0.1 µg/mL0.3 µg/kg
LOQ 0.1 µg/mL1.0 µg/kg
Recovery (%) > 80% (analyte dependent)82.22 - 88.63
Intra-day Precision (%RSD) 1 - 14< 7.08
Inter-day Precision (%RSD) 1 - 14< 9.16

Section 6: Visualized Workflows

The following diagrams illustrate the experimental workflows for the analytical methods described.

SPE_Workflow Sample Sample Pre-treatment Condition SPE Column Conditioning Load Sample Loading Condition->Load Conditioned Column Wash Washing Load->Wash Loaded Column Elute Elution Wash->Elute Washed Column Evap Evaporation & Reconstitution Elute->Evap Eluate Analysis GC-MS or HPLC-MS/MS Analysis Evap->Analysis Reconstituted Sample

Caption: Solid-Phase Extraction (SPE) Workflow.

GCMS_Analysis_Workflow Start Reconstituted Sample (from SPE or LLE) Derivatization Derivatization (with TFAA) Start->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Data Data Analysis Detection->Data

Caption: GC-MS Analysis Workflow.

HPLCMSMS_Analysis_Workflow Start Reconstituted Sample (from SPE or LLE) Injection HPLC Injection Start->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Detection (MRM) Ionization->Detection Data Data Analysis Detection->Data

Caption: HPLC-MS/MS Analysis Workflow.

References

Application Notes and Protocols: Isopropylpiperazine in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylpiperazine, a derivative of piperazine (B1678402), is a versatile chemical compound with applications in various scientific fields, including pharmaceutical development and polymer chemistry.[1] While the broader class of piperazines and their derivatives find utility as reagents in analytical chemistry, it is important to note that the direct use of This compound as a primary derivatizing agent for the routine analysis of other analytes is not extensively documented in scientific literature.

However, the analytical chemistry of piperazine-containing compounds is a well-established field. Often, piperazine and its derivatives are the analytes of interest, particularly in pharmaceutical quality control and biological sample analysis. In these cases, derivatization techniques are frequently employed to enhance their detectability.

These application notes will therefore focus on the established analytical methods for the determination of piperazine and its derivatives. This includes detailed protocols for derivatization reactions that enable sensitive quantification by High-Performance Liquid Chromatography (HPLC). Additionally, a potential application of this compound as a derivatizing reagent, based on the known reactivity of similar piperazine derivatives, will be discussed.

Application 1: Quantification of Piperazine in Pharmaceutical Ingredients via HPLC-UV Following Derivatization with NBD-Cl

This method is designed for the trace analysis of piperazine in active pharmaceutical ingredients (APIs). Since piperazine lacks a strong chromophore, a pre-column derivatization step with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) is employed to form a UV-active derivative, allowing for sensitive detection.[2]

Quantitative Data Summary
ParameterValueReference
TechniqueHPLC-UV
Derivatizing AgentNBD-Cl
Limit of Detection (LOD)30 ppm
Limit of Quantification (LOQ)90 ppm
Wavelength340 nm
Recovery104.87 - 108.06%[3]
Experimental Protocol

1. Materials and Reagents:

  • Piperazine standard

  • NBD-Chloride (NBD-Cl)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine

  • Active Pharmaceutical Ingredient (API) sample

  • Diluent: Acetonitrile/Methanol/Diethylamine (90:10:0.1 v/v/v)

2. Standard Preparation:

  • Accurately weigh approximately 20 mg of Piperazine standard into a 10 mL volumetric flask.

  • Dissolve and bring to volume with the diluent.

  • Transfer 12.5 µL of this stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

3. Sample Preparation and Derivatization:

  • Accurately weigh an appropriate amount of the API sample and dissolve it in the diluent to achieve a final concentration where the expected piperazine impurity will fall within the linear range of the assay.

  • For derivatization, mix the sample or standard solution with the NBD-Cl solution. Note: The original protocol cited does not specify the exact concentrations for the derivatization reaction itself, but typical protocols involve reacting the amine with a molar excess of NBD-Cl in a buffered, slightly alkaline solution (pH ~8-9) and heating for a short period (e.g., 60°C for 1 minute) to ensure complete reaction.[4]

4. HPLC-UV Conditions:

  • HPLC System: Alliance e2695 separations module with a 2998 photodiode array UV detector.

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 340 nm.

  • Run Time: 20 minutes.

5. Data Analysis:

  • Quantify the piperazine content in the API sample by comparing the peak area of the derivatized piperazine from the sample chromatogram to the peak area from the standard chromatogram.

Experimental Workflow

HPLC_NBD_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis prep_std Prepare Piperazine Standard Solution deriv React with NBD-Cl (e.g., 60°C, 1 min) prep_std->deriv prep_sample Prepare API Sample Solution prep_sample->deriv hplc HPLC-UV Analysis (340 nm) deriv->hplc quant Quantification hplc->quant

HPLC-UV analysis workflow for piperazine with NBD-Cl derivatization.

Application 2: Quantification of Amines using Dansyl Chloride Derivatization with HPLC-Fluorescence Detection

This protocol describes a general method for the derivatization of primary and secondary amines, such as piperazine and its derivatives, using dansyl chloride to produce highly fluorescent derivatives suitable for sensitive quantification by HPLC with fluorescence detection.[5][6]

Quantitative Data Summary
ParameterValueReference
TechniqueHPLC with Fluorescence Detection[5][6]
Derivatizing AgentDansyl Chloride[5]
Excitation Wavelength~340 nm[6]
Emission Wavelength~525 nm[6]
pH for Derivatization9.5 - 10.5[5]
Experimental Protocol

1. Materials and Reagents:

  • Amine standards (e.g., this compound)

  • Dansyl Chloride solution (10 mg/mL in acetone (B3395972), prepare fresh)[6]

  • Saturated Sodium Bicarbonate solution[6]

  • Proline solution (100 mg/mL, for quenching)[6]

  • Toluene (B28343) or Ethyl Acetate (for extraction)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

2. Standard/Sample Preparation:

  • Prepare stock solutions of amine standards in an appropriate solvent.

  • For biological samples, perform a protein precipitation step (e.g., with perchloric acid) followed by centrifugation to obtain a clear supernatant.[6]

3. Derivatization Procedure: [6]

  • To 100 µL of the sample extract or standard solution, add 200 µL of saturated sodium bicarbonate solution.

  • Add 200 µL of the dansyl chloride solution and vortex thoroughly.

  • Incubate the mixture at 60°C for 45 minutes in the dark.

  • Add 100 µL of proline solution to quench the reaction by consuming excess dansyl chloride. Vortex and incubate for an additional 10 minutes at 60°C.

  • Evaporate the acetone under a stream of nitrogen.

  • Extract the dansylated amines with 500 µL of toluene or ethyl acetate. Vortex and centrifuge to separate the phases.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in a known volume of the HPLC mobile phase.

4. HPLC-Fluorescence Conditions:

  • HPLC System: HPLC with a fluorescence detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution with acetonitrile and water.[6]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Fluorescence Detection: Excitation at ~340 nm, Emission at ~525 nm.[6]

5. Data Analysis:

  • Identify and quantify the dansylated amines based on their retention times and fluorescence signals relative to the prepared standards.

Experimental Workflow

HPLC_Dansyl_Workflow cluster_prep Preparation cluster_react Reaction cluster_extract Extraction prep_sample Prepare Sample/ Standard adjust_ph Adjust pH with Sodium Bicarbonate prep_sample->adjust_ph add_dansyl Add Dansyl Chloride adjust_ph->add_dansyl incubate Incubate (60°C, 45 min) add_dansyl->incubate quench Quench with Proline incubate->quench extract Extract with Organic Solvent quench->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis HPLC-Fluorescence Analysis reconstitute->analysis

Workflow for amine analysis using dansyl chloride derivatization.

Potential Application: this compound as a Derivatizing Agent for Peptides in Mass Spectrometry

While not a widespread application, piperazine derivatives have been successfully used to derivatize the carboxyl groups of peptides to enhance their ionization efficiency in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).[7] this compound, as a secondary amine, could potentially be used in a similar manner. This derivatization introduces a basic site (the piperazine nitrogen), which can be readily protonated, leading to improved signal intensity in positive-ion mode mass spectrometry.

Logical Relationship Diagram

MALDI_Peptide_Deriv cluster_peptide Peptide cluster_reagents Reagents peptide Peptide with Carboxyl Group (-COOH) derivatized_peptide Derivatized Peptide (with basic site) peptide->derivatized_peptide Reaction reagent This compound reagent->derivatized_peptide coupling Coupling Agents (e.g., EDC, HOAt) coupling->derivatized_peptide maldi_ms MALDI-MS Analysis derivatized_peptide->maldi_ms enhanced_signal Enhanced Signal Intensity maldi_ms->enhanced_signal

Proposed use of this compound for peptide derivatization in MALDI-MS.

This proposed application would require further research to optimize reaction conditions and validate its effectiveness for various peptides.

Conclusion

This compound is a compound with recognized roles in chemical synthesis.[1] While its direct application as a routine derivatizing reagent in analytical chemistry is not well-documented, the analytical methods for piperazine-containing compounds are robust and often rely on derivatization to achieve high sensitivity. The protocols provided for the analysis of piperazines using NBD-Cl and dansyl chloride are established methods applicable to a wide range of primary and secondary amines. Furthermore, the potential for using this compound to derivatize acidic molecules for enhanced mass spectrometric analysis presents an interesting avenue for future research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dialkylation during the synthesis of isopropylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of N-isopropylpiperazine?

The main challenge in synthesizing N-isopropylpiperazine via direct alkylation of piperazine (B1678402) is controlling the selectivity between mono-alkylation and di-alkylation. Piperazine has two secondary amine groups with similar reactivity, often leading to the formation of the undesired 1,4-dithis compound (B13951801) byproduct. This co-production complicates purification and reduces the yield of the desired mono-substituted product.

Q2: What are the main strategies to prevent dialkylation?

There are several effective strategies to favor mono-alkylation over di-alkylation:

  • Using a Large Excess of Piperazine: This statistically favors the reaction of the alkylating agent with an un-substituted piperazine molecule.

  • Employing a Protecting Group: Temporarily blocking one of the nitrogen atoms with a protecting group, such as a tert-butoxycarbonyl (Boc) or formyl group, allows for selective alkylation of the unprotected nitrogen.

  • Reductive Amination: This method involves the reaction of piperazine with acetone (B3395972) in the presence of a reducing agent, which is an alternative to using alkyl halides and can offer high selectivity for mono-alkylation.

  • Formation of a Monopiperazinium Salt: Partially neutralizing piperazine with an acid reduces the nucleophilicity of one of the nitrogen atoms, thereby directing alkylation to the other.

  • Flow Chemistry: This modern technique allows for precise control of stoichiometry and reaction time, which can significantly enhance the selectivity of mono-alkylation.[1]

Troubleshooting Guides

Problem 1: Significant formation of 1,4-dithis compound is observed.

  • Cause: The stoichiometry of piperazine to the isopropylating agent is not optimal, or the reactivity of the mono-substituted product is comparable to that of piperazine itself.

  • Solution 1: Increase the Excess of Piperazine: Employ a larger excess of piperazine (e.g., 5 to 10 equivalents) relative to the isopropylating agent. This increases the probability of the isopropylating agent reacting with an un-substituted piperazine molecule.

  • Solution 2: Switch to a Protecting Group Strategy: Utilize a mono-protected piperazine, such as N-Boc-piperazine or N-formylpiperazine.[1] This ensures that only one nitrogen is available for alkylation.

  • Solution 3: Utilize Reductive Amination: This method avoids the use of highly reactive alkyl halides and can provide better control over mono-alkylation.

Problem 2: The reaction is slow or does not go to completion.

  • Cause: The reaction conditions (temperature, solvent, base) may not be optimal, or the isopropylating agent is not sufficiently reactive.

  • Solution 1: Increase the Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, this should be done cautiously as it might also increase the rate of dialkylation.

  • Solution 2: Change the Solvent: The choice of solvent can significantly impact the reaction rate. For direct alkylation, polar aprotic solvents like DMF or acetonitrile (B52724) are often effective. For reductive amination, alcoholic solvents like methanol (B129727) or ethanol (B145695) are commonly used.

  • Solution 3: Use a More Reactive Isopropylating Agent: If using an isopropyl halide, consider switching from isopropyl chloride to isopropyl bromide or iodide, which are more reactive.

Problem 3: Difficulty in separating mono- and di-isopropylpiperazine.

  • Cause: The boiling points and chromatographic behavior of the mono- and di-substituted products can be very similar.

  • Solution 1: Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective.

  • Solution 2: Column Chromatography: Careful selection of the stationary and mobile phases can allow for the separation of the two products by column chromatography. A gradient elution may be necessary.

  • Solution 3: Derivatization: In some cases, it may be easier to separate the products after derivatization. For example, reacting the mixture with an acylating agent might lead to derivatives with more distinct physical properties.

Quantitative Data Summary

The following table summarizes typical yields and conditions for different methods of mono-alkylation of piperazine. Note that specific yields for this compound may vary.

MethodAlkylating/Isoprpylating AgentKey ConditionsTypical Mono-alkylation YieldDialkylation ByproductReference
Excess Piperazine Isopropyl halide5-10 equivalents of piperazine, reflux in ethanol60-80%Present, amount depends on excess[1]
Protecting Group (Boc) 2-bromopropane (B125204)1. N-Boc protection, 2. Alkylation with K2CO3 in acetone, 3. Deprotection with HCl or TFA>90% (of alkylated product)Minimal[1]
Protecting Group (Formyl) Alkyl halide1. N-formylation, 2. Alkylation, 3. Basic hydrolysisGoodMinimal[1]
Reductive Amination AcetoneNaBH(OAc)3 or NaBH3CN in an alcoholic solventHigh selectivityMinimal[2]
Monopiperazinium Salt Isopropyl bromideIn-situ formation of the salt with HCl in ethanol~50-70%Present[3][4]

Experimental Protocols

Method 1: N-Boc Protection Strategy

This is a reliable two-step method to ensure mono-isopropylation.

Step 1: Synthesis of 1-Boc-piperazine [1]

  • Dissolve piperazine (2.0 eq) in dichloromethane (B109758) (DCM).

  • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc2O, 1.0 eq) in DCM to the piperazine solution at 0 °C over 2-3 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 20-24 hours.

  • Evaporate the solvent. Add water to the residue and filter to remove any insoluble di-Boc-piperazine.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-Boc-piperazine.

Step 2: Isopropylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 eq) in acetone.

  • Add potassium carbonate (K2CO3, 2.0 eq) as a base.

  • Add 2-bromopropane (1.2 eq).

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • After completion, filter off the inorganic salts and evaporate the solvent.

  • Purify the crude product by column chromatography to obtain 1-Boc-4-isopropylpiperazine.

Step 3: Deprotection of 1-Boc-4-isopropylpiperazine [5][6]

  • Dissolve the purified 1-Boc-4-isopropylpiperazine in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Evaporate the solvent and excess acid.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent.

  • Dry the organic layer and evaporate the solvent to obtain N-isopropylpiperazine.

Method 2: Reductive Amination

This one-pot method is a highly selective alternative to direct alkylation.

  • Dissolve piperazine (1.0 eq) in a suitable solvent such as methanol, ethanol, or dichloromethane.

  • Add acetone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium intermediate.

  • Cool the reaction mixture to 0 °C and add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3, 1.5 eq) or sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Logical Workflow for Preventing Dialkylation

The following diagram illustrates the decision-making process for selecting a suitable method to synthesize mono-isopropylpiperazine while minimizing dialkylation.

Preventing_Dialkylation start Start: Synthesize N-isopropylpiperazine direct_alkylation Direct Alkylation (Piperazine + Isopropyl Halide) start->direct_alkylation check_dialkylation Is Dialkylation a Significant Problem? direct_alkylation->check_dialkylation increase_excess Increase Excess of Piperazine check_dialkylation->increase_excess Yes reductive_amination Reductive Amination (Piperazine + Acetone) check_dialkylation->reductive_amination Yes protection_strategy Use a Protecting Group Strategy check_dialkylation->protection_strategy Yes end_product N-isopropylpiperazine (High Purity) check_dialkylation->end_product No no_problem No yes_problem Yes increase_excess->end_product reductive_amination->end_product boc_protection 1. N-Boc Protection 2. Isopropylation 3. Deprotection protection_strategy->boc_protection formyl_protection 1. N-Formyl Protection 2. Isopropylation 3. Deformylation protection_strategy->formyl_protection boc_protection->end_product formyl_protection->end_product

Caption: Decision workflow for minimizing dialkylation in this compound synthesis.

References

troubleshooting low yield in N-isopropylation of piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the N-isopropylation of piperazine (B1678402), with a focus on resolving low product yields.

Troubleshooting Guide

Question 1: What are the primary causes of low yield in the N-isopropylation of piperazine?

Low yields in the N-isopropylation of piperazine are most commonly attributed to a lack of selectivity, leading to the formation of undesired side products. The primary issues are:

  • Di-alkylation: Piperazine possesses two secondary amine groups with similar reactivity. Direct alkylation with an isopropylating agent can lead to the formation of the N,N'-diisopropylpiperazine byproduct, consuming the starting material and the desired mono-substituted product.[1]

  • Quaternary Salt Formation: Further alkylation of the tertiary amine product can occur, especially with more reactive alkylating agents like isopropyl iodide, leading to the formation of a quaternary ammonium (B1175870) salt.[2] This side reaction is irreversible and consumes the desired product.

  • Poor Reaction Conditions: Suboptimal conditions, such as incorrect stoichiometry, temperature, or choice of base and solvent, can favor the formation of these byproducts.

  • Work-up Issues: The desired N-isopropylpiperazine product can be protonated and remain in the aqueous phase during extraction if the pH is not adequately basic.[2]

Figure 1. Competing Reaction Pathways in N-Isopropylation of Piperazine piperazine Piperazine isopropyl_agent + Isopropyl-X mono_product N-Isopropylpiperazine (Desired Product) piperazine->mono_product 1st Alkylation di_product N,N'-Dithis compound (Byproduct) mono_product->di_product 2nd Alkylation quat_salt Quaternary Ammonium Salt (Byproduct) mono_product->quat_salt Over-alkylation

Caption: Figure 1. Competing reaction pathways in the N-isopropylation of piperazine.

Question 2: How can I improve the selectivity for mono-N-isopropylation and prevent the formation of the di-substituted product?

Several strategies can be employed to favor mono-alkylation over di-alkylation:

  • Use a Large Excess of Piperazine: Employing a significant excess of piperazine (e.g., 4-10 equivalents) relative to the isopropylating agent increases the statistical probability that the agent will react with an un-substituted piperazine molecule rather than the already mono-substituted product.[2][3]

  • Employ a Mono-Protected Piperazine: The most reliable method for ensuring mono-alkylation is to use a piperazine derivative where one nitrogen is protected with a removable group, such as a tert-butyloxycarbonyl (Boc) group.[2][3] The isopropylation is performed on the unprotected nitrogen, followed by a deprotection step to yield the desired product.

  • Use Reductive Amination: Reacting piperazine with acetone (B3395972) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is an effective method for producing N-isopropylpiperazine. This method avoids the formation of quaternary ammonium salts.[2][4][5]

  • Control Reagent Addition: Slowly adding the isopropylating agent to the reaction mixture helps maintain a high concentration of piperazine relative to the electrophile, which favors mono-substitution.[2][6]

  • Use of Piperazine Salts: Using a monopiperazinium salt, which can be formed in situ, reduces the nucleophilicity of one nitrogen atom, thereby promoting mono-alkylation.[7][8][9]

Question 3: My product appears to be lost in the aqueous phase during work-up. What is happening and how can I recover it?

This is a common issue when the work-up is performed under neutral or acidic conditions. Piperazines are basic compounds, and the nitrogen atoms are easily protonated to form water-soluble ammonium salts.[2]

Solution: To recover your product, you must basify the aqueous layer to a pH above the pKa of the protonated product (for piperazines, a pH of 9.5 or higher is generally safe).[2] Use a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3) and check the pH with litmus (B1172312) paper or a pH meter. Once deprotonated, the free amine will be less water-soluble and can be extracted into a suitable organic solvent like dichloromethane (B109758), ethyl acetate, or toluene.[2]

Figure 2. Troubleshooting Workflow for Low Yield start Low Yield Observed check_side_products Analyze Crude Mixture (TLC, LC-MS, NMR) start->check_side_products side_products_found Side Products Detected? check_side_products->side_products_found workup_issue Product in Aqueous Layer? check_side_products->workup_issue dialkylation Di-alkylation or Quat Salt Detected side_products_found->dialkylation Yes no_reaction Mainly Starting Material side_products_found->no_reaction No workup_issue->side_products_found No basify Basify Aqueous Layer (pH > 9.5) and Re-extract workup_issue->basify Yes increase_excess Increase Piperazine Excess or Use Protecting Group dialkylation->increase_excess check_conditions Check Reagent Quality, Temperature, and Time no_reaction->check_conditions no_workup_issue No, product not in aqueous layer

Caption: Figure 2. A logical workflow for troubleshooting low yields in N-isopropylation.

Frequently Asked Questions (FAQs)

Q1: What is the advantage of using N-Boc-piperazine? Using mono-Boc-protected piperazine is a highly effective, albeit multi-step, approach to guarantee mono-alkylation. The Boc group "blocks" one of the nitrogen atoms, directing the isopropylation to the free secondary amine.[2] The Boc group can then be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the pure mono-isopropylpiperazine.[4] This method avoids the difficult purification challenges that arise from mixtures of mono- and di-alkylated products.

Q2: Which method is better: direct alkylation with excess piperazine or reductive amination? Reductive amination is often considered a superior method for selective mono-alkylation.[2][5] It avoids the possibility of forming quaternary ammonium salts, which can be a significant issue with direct alkylation using reactive alkyl halides.[2] While using a large excess of piperazine in direct alkylation can be effective, it requires a more challenging purification to remove the unreacted starting material. Reductive amination typically results in a cleaner reaction profile.

Q3: What are the typical reducing agents for the reductive amination of piperazine with acetone? Commonly used reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[2] NaBH(OAc)₃ is often preferred as it is milder and less toxic than NaBH₃CN. Other methods may also involve catalytic hydrogenation.

Data Presentation

Table 1: Comparison of Synthetic Strategies for Mono-N-Isopropylation of Piperazine

StrategyKey ReagentsTypical YieldsSelectivity for Mono-productProsCons
Direct Alkylation Piperazine (large excess), Isopropyl Bromide/IodideVariable (40-70%)ModerateOne-step reaction.Requires large excess of piperazine; difficult purification; risk of di-alkylation.[2]
Protecting Group N-Boc-piperazine, Isopropyl Bromide, Base (e.g., K₂CO₃), then Acid (TFA/HCl)High (>80%)[2]ExcellentVery clean reaction; high selectivity.Two-step process (protection/deprotection); higher initial cost.[2][7]
Reductive Amination Piperazine, Acetone, Reducing Agent (e.g., NaBH(OAc)₃)Good to High (60-90%)[4][5]Very GoodOne-pot reaction; avoids quaternary salt formation.[2]Requires handling of specialized reducing agents.

Experimental Protocols

Protocol 1: N-Isopropylation via Reductive Amination

This protocol describes the synthesis of N-isopropylpiperazine from piperazine and acetone.

Materials:

  • Piperazine

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (1.0 eq) in anhydrous dichloromethane.

  • Add acetone (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or distillation as required.

Figure 3. Experimental Workflow for Reductive Amination start Dissolve Piperazine in anhy. DCM add_acetone Add Acetone, Stir 1h at RT start->add_acetone cool Cool to 0 °C add_acetone->cool add_reducing_agent Add NaBH(OAc)3 (Portion-wise) cool->add_reducing_agent react Stir 12-24h at RT add_reducing_agent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with aq. NaHCO3 monitor->quench extract Extract with DCM quench->extract wash_dry Wash with Brine, Dry (Na2SO4), Filter extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify Product (Chromatography/Distillation) concentrate->purify

Caption: Figure 3. Step-by-step workflow for the N-isopropylation of piperazine via reductive amination.

Protocol 2: N-Isopropylation using N-Boc-piperazine (Alkylation and Deprotection)

This protocol outlines the two-step synthesis involving a protected piperazine.

Step A: Alkylation

  • Dissolve N-Boc-piperazine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in a suitable solvent like acetonitrile (B52724) or acetone.

  • Add 2-bromopropane (B125204) (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC for the disappearance of the starting material.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude N-Boc-N'-isopropylpiperazine, which can be purified by chromatography or used directly in the next step.

Step B: Boc Deprotection

  • Dissolve the crude product from Step A in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA, 4-5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify with 2M NaOH solution to pH > 10.

  • Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate to yield N-isopropylpiperazine.

References

Technical Support Center: Purification of 1-Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-isopropylpiperazine from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: My crude 1-isopropylpiperazine is contaminated with unreacted piperazine (B1678402). What is the most effective method to separate them?

A1: Fractional distillation is the most effective method for separating 1-isopropylpiperazine from unreacted piperazine on a larger scale due to their significantly different boiling points. 1-isopropylpiperazine has a boiling point of approximately 180-181°C, while piperazine boils at about 146°C.[1][2] A fractional distillation setup with a column that has a high number of theoretical plates will efficiently separate these two compounds.[3][4] For smaller scales or to achieve very high purity, column chromatography can also be employed.

Q2: After quenching my reaction, I have an aqueous solution of 1-isopropylpiperazine. How can I efficiently remove water from the compound?

A2: Since 1-isopropylpiperazine is slightly soluble in water, a preliminary extraction into an organic solvent (like dichloromethane (B109758) or ethyl acetate) followed by drying with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) is recommended.[5] For trace amounts of water in the isolated organic product, azeotropic distillation with a solvent like toluene (B28343) can be effective for complete removal. This involves adding toluene to the product and distilling the mixture; the toluene-water azeotrope will boil at a lower temperature, removing the water.

Q3: I performed a fractional distillation, but my 1-isopropylpiperazine is still impure. What could be the cause and what are the next steps?

A3: If fractional distillation yields an impure product, several factors could be at play:

  • Inefficient Column: The fractionating column may not have enough theoretical plates to separate components with close boiling points, such as the desired product and a disubstituted byproduct (1,4-diisopropylpiperazine).[4]

  • Azeotrope Formation: An unknown byproduct might be forming an azeotrope with your product.

  • Thermal Decomposition: The distillation temperature might be causing slight decomposition of the product or impurities.

Troubleshooting Steps:

  • Analyze the Impurity: Use GC-MS or NMR to identify the structure of the main contaminant.

  • Re-distill: Use a longer, more efficient fractionating column or perform the distillation under vacuum to reduce the boiling point and minimize thermal stress.

  • Chemical Purification: If distillation fails, consider chemical purification methods. Converting the crude product to its dihydrochloride (B599025) salt, followed by recrystallization, is a highly effective method for purifying amines.[6][7] The pure salt can then be neutralized to regenerate the free base.

  • Chromatography: For removing persistent impurities, column chromatography is an excellent high-resolution technique.[8]

Q4: What are the best practices for purifying 1-isopropylpiperazine using column chromatography?

A4: The basic nature of piperazine derivatives requires special consideration.

  • Stationary Phase: Use deactivated (basic) alumina (B75360) or silica (B1680970) gel treated with a small percentage of a base like triethylamine (B128534) in the eluent. This prevents peak tailing and irreversible adsorption of the amine onto the acidic silica surface.[8]

  • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol (B129727) or by increasing the percentage of ethyl acetate (B1210297).[9] A common system for amines is a gradient of dichloromethane and methanol.[9]

  • Monitoring: Track the separation using Thin Layer Chromatography (TLC) with the same solvent system to identify the fractions containing the pure product.

Data Presentation

The following table summarizes the physical properties of 1-isopropylpiperazine and common related compounds, which is crucial for planning purification strategies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility
1-Isopropylpiperazine C₇H₁₆N₂128.22180-181[2][10]0.896Slightly soluble in water; soluble in organic solvents.[5][10]
PiperazineC₄H₁₀N₂86.14146[1]1.1 (solid)Freely soluble in water.[1]
1,4-Dithis compoundC₁₀H₂₂N₂170.30~200-210 (estimated)N/ALikely poorly soluble in water; soluble in organic solvents.
Isopropyl ChlorideC₃H₇Cl78.54360.862Slightly soluble in water.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed to separate 1-isopropylpiperazine from lower-boiling impurities like unreacted piperazine and solvents, and higher-boiling impurities like disubstituted byproducts.

Materials:

  • Crude 1-isopropylpiperazine oil

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Anti-bumping granules or magnetic stir bar

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Setup: Assemble the fractional distillation apparatus as shown in the standard laboratory setup.[3] Ensure all joints are properly sealed. Place the crude 1-isopropylpiperazine and anti-bumping granules into the round-bottom flask.[11]

  • Heating: Begin heating the flask gently. As the mixture heats, a temperature gradient will form in the fractionating column.[3]

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain low-boiling solvents and impurities. The vapor temperature will be significantly below the boiling point of piperazine.

    • Piperazine Fraction: As the temperature stabilizes around 146°C, collect the fraction corresponding to unreacted piperazine.

    • Intermediate Fraction: There will be a temperature rise between the piperazine and the product fraction. Collect this intermediate cut separately.

    • Product Fraction: Collect the main fraction of 1-isopropylpiperazine as the vapor temperature stabilizes at 180-181°C.[2]

    • Final Fraction: Stop the distillation when the temperature begins to rise again or when only a small residue remains, which will contain higher-boiling impurities.

  • Analysis: Analyze the collected product fraction for purity using GC or NMR.

Protocol 2: Purification via Dihydrochloride Salt Recrystallization

This method is highly effective for achieving high purity by leveraging the crystalline nature of the salt.[6]

Materials:

  • Crude 1-isopropylpiperazine

  • Anhydrous solvent (e.g., ethanol (B145695), isopropanol)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Anhydrous diethyl ether or acetone

  • Büchner funnel and filter flask

  • pH paper or meter

  • Aqueous solution of a strong base (e.g., 5M NaOH)

  • Organic extraction solvent (e.g., dichloromethane)

Procedure:

  • Dissolution: Dissolve the crude 1-isopropylpiperazine in a minimal amount of a suitable anhydrous solvent like ethanol.

  • Acidification: Cool the solution in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is strongly acidic (pH < 2). Alternatively, bubble dry HCl gas through the solution. The 1-isopropylpiperazine dihydrochloride salt will precipitate.[7]

  • Isolation: Add a non-polar co-solvent like anhydrous diethyl ether to ensure complete precipitation. Collect the white crystalline solid by vacuum filtration using a Büchner funnel.[12]

  • Recrystallization:

    • Dissolve the collected salt in a minimum amount of hot solvent (e.g., boiling ethanol or an ethanol/water mixture).[13]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[14]

  • Regeneration of Free Base (Optional):

    • Dissolve the pure dihydrochloride salt in water.

    • Make the solution strongly alkaline (pH > 12) by adding 5M NaOH solution.

    • Extract the liberated 1-isopropylpiperazine free base into an organic solvent like dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure product.

Protocol 3: Purification by Column Chromatography

This protocol is ideal for small-scale purification or for removing impurities that are difficult to separate by other means.[8]

Materials:

  • Crude 1-isopropylpiperazine

  • Silica gel or alumina

  • Chromatography column

  • Eluent solvents (e.g., hexane, ethyl acetate, methanol, triethylamine)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate with 0.1% triethylamine).[15]

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently.[16] Add a layer of sand on top of the silica to prevent disturbance.[15]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully add the sample solution to the top of the column using a pipette.[15]

  • Elution:

    • Begin passing the eluent through the column, collecting fractions in separate tubes.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing the spots under UV light or with a stain (e.g., potassium permanganate).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds. The non-polar impurities will elute first, followed by the 1-isopropylpiperazine.

  • Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 1-isopropylpiperazine.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture Distill Fractional Distillation Crude->Distill Large Scale Recrystallize Salt Formation & Recrystallization Crude->Recrystallize High Purity Chrom Column Chromatography Crude->Chrom Small Scale/ Difficult Separation Analysis Purity Analysis (GC, NMR) Distill->Analysis Recrystallize->Analysis Chrom->Analysis PureProduct Pure 1-Isopropylpiperazine Analysis->PureProduct Purity > 98%

Caption: General workflow for the purification of 1-isopropylpiperazine.

Troubleshooting_Distillation Start Impure product after fractional distillation Identify Identify impurity (GC-MS, NMR) Start->Identify ImpurityType What is the impurity? Identify->ImpurityType LowBP Unreacted Starting Material ImpurityType->LowBP Low Boiling Point HighBP Disubstituted Byproduct ImpurityType->HighBP High Boiling Point CloseBP Isomer or Other Close-Boiling Impurity ImpurityType->CloseBP Close Boiling Point Action1 Re-distill with a more efficient column LowBP->Action1 Action2 Switch to vacuum distillation HighBP->Action2 Action3 Purify via salt recrystallization CloseBP->Action3 Action4 Use column chromatography CloseBP->Action4

References

Technical Support Center: Isopropylpiperazine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropylpiperazine. The following sections address common issues related to the identification and removal of impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most common impurities in this compound are typically related to its synthesis method. The two primary synthesis routes are the N-alkylation of piperazine (B1678402) with an isopropyl halide and the reductive amination of piperazine with acetone.

  • From N-alkylation synthesis:

    • Unreacted Piperazine: A starting material that may not have fully reacted.

    • 1,4-Dithis compound (B13951801): A byproduct formed from the over-alkylation of piperazine.

    • Residual Isopropyl Halide: (e.g., 2-bromopropane (B125204) or 2-chloropropane) Unreacted alkylating agent.

  • From reductive amination synthesis:

    • Unreacted Piperazine: A starting material that may not have fully reacted.

    • Residual Acetone: A starting material that may not have fully reacted.

    • Byproducts from the reducing agent: Depending on the reducing agent used (e.g., sodium cyanoborohydride), side products can be generated.[1][2][3][4]

Q2: How can I detect the presence of these impurities in my this compound sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for identifying and quantifying volatile and semi-volatile impurities in this compound.[5] By comparing the retention times and mass spectra of the peaks in your sample to those of known standards of the potential impurities, you can confirm their presence and determine their relative abundance.

Q3: What are the recommended methods for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities present. Two common and effective methods are:

  • Fractional Distillation: This method is suitable for separating liquids with different boiling points. This compound has a boiling point of approximately 180-181°C, while potential impurities like piperazine (146°C) and 1,4-dithis compound will have different boiling points, allowing for their separation.[6][7][8]

  • Crystallization of Salts: this compound, being a basic compound, can be converted into a salt (e.g., a diacetate salt) by reacting it with an appropriate acid.[9] This salt can then be purified by recrystallization, a process that often effectively removes non-basic impurities and can separate mono- and di-substituted piperazines. The purified salt can then be neutralized to regenerate pure this compound.

Troubleshooting Guides

Problem: Unexpected peaks in the GC-MS spectrum of my synthesized this compound.
  • Possible Cause 1: Over-alkylation during synthesis.

    • Question: Did you use the N-alkylation method with an isopropyl halide?

    • Answer: If so, an excess of the alkylating agent or prolonged reaction times can lead to the formation of 1,4-dithis compound. This will appear as a higher boiling point peak in your GC-MS chromatogram.

    • Solution: Optimize the stoichiometry of your reactants, using a molar excess of piperazine to favor mono-alkylation.[10] Carefully control the reaction time and temperature.

  • Possible Cause 2: Unreacted starting materials.

    • Question: Are there peaks corresponding to the mass spectra of piperazine or your isopropyl halide/acetone?

    • Answer: Incomplete reaction can leave unreacted starting materials in your product.

    • Solution: Ensure the reaction goes to completion by monitoring it with a suitable technique (e.g., TLC or GC). Consider adjusting reaction time, temperature, or catalyst concentration.

Problem: Poor separation of this compound from impurities during fractional distillation.
  • Possible Cause 1: Inefficient distillation column.

    • Question: What type of distillation column are you using?

    • Answer: For compounds with relatively close boiling points, a simple distillation setup may not be sufficient.

    • Solution: Use a fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.[7] Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Possible Cause 2: Distillation rate is too high.

    • Question: How quickly are you collecting the distillate?

    • Answer: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.

    • Solution: Reduce the heating rate to ensure a slow and steady collection of the distillate, typically 1-2 drops per second.[6]

Problem: Low yield after purification by recrystallization of the salt.
  • Possible Cause 1: The chosen solvent is not ideal.

    • Question: How did you select the solvent for recrystallization?

    • Answer: An ideal solvent should dissolve the this compound salt well at high temperatures but poorly at low temperatures.

    • Solution: Perform small-scale solubility tests with a variety of solvents to find the optimal one. The goal is to maximize the recovery of the pure crystals upon cooling.[11][12][13]

  • Possible Cause 2: Premature crystallization.

    • Question: Did crystals form while the solution was still hot?

    • Answer: If the solution is too concentrated or cools too quickly, the product can crystallize prematurely, trapping impurities.

    • Solution: Use a sufficient amount of hot solvent to fully dissolve the salt. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure, well-defined crystals.[11][12][13]

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₇H₁₆N₂128.22180-181[14][15]
PiperazineC₄H₁₀N₂86.14146
1,4-Dithis compoundC₁₀H₂₂N₂170.30~205-210 (estimated)
2-BromopropaneC₃H₇Br122.9959-60
AcetoneC₃H₆O58.0856

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS
  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or dichloromethane.

  • GC-MS Instrument Setup (Example Conditions):

    • Gas Chromatograph (GC):

      • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its expected retention time and mass spectrum.

    • Analyze the mass spectra of any other significant peaks and compare them to a spectral library (e.g., NIST) and to the spectra of known impurity standards to identify them.

Protocol 2: Purification of this compound by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[6][7]

  • Distillation:

    • Place the crude this compound in the round-bottom flask with a few boiling chips.

    • Heat the flask gently.

    • Collect and discard the initial fraction that distills at a lower temperature, which may contain volatile solvents or impurities.

    • Carefully collect the fraction that distills at the boiling point of this compound (180-181°C). The temperature should remain stable during the collection of the pure fraction.

    • Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the flask. This residue will contain higher-boiling impurities like 1,4-dithis compound.

  • Purity Analysis: Analyze the collected fraction by GC-MS to confirm its purity.

Mandatory Visualization

Impurity_Identification_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Impurity Analysis cluster_impurities Potential Impurities synthesis_method Choose Synthesis Route n_alkylation N-Alkylation synthesis_method->n_alkylation Route 1 reductive_amination Reductive Amination synthesis_method->reductive_amination Route 2 sample_prep Sample Preparation (Dilution in Solvent) n_alkylation->sample_prep reductive_amination->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_interpretation Data Interpretation (Compare to Standards) gcms_analysis->data_interpretation piperazine Piperazine data_interpretation->piperazine dithis compound 1,4-Dithis compound data_interpretation->dithis compound starting_materials Other Starting Materials (e.g., Acetone) data_interpretation->starting_materials Purification_Process crude_product Crude this compound distillation Fractional Distillation crude_product->distillation Method 1 salt_formation Salt Formation (e.g., with Acetic Acid) crude_product->salt_formation Method 2 pure_product Pure this compound distillation->pure_product Purified Product impurities_dist Low/High Boiling Impurities distillation->impurities_dist Separated Impurities recrystallization Recrystallization salt_formation->recrystallization neutralization Neutralization recrystallization->neutralization impurities_recryst Soluble Impurities recrystallization->impurities_recryst Removed in Filtrate neutralization->pure_product

References

Technical Support Center: Optimizing Catalyst Selection for Isopropylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of isopropylpiperazine. Below you will find troubleshooting guides and frequently asked questions to address common challenges, detailed experimental protocols, and comparative data to aid in catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing mono-N-isopropylpiperazine?

A1: The most prevalent methods for synthesizing mono-N-isopropylpiperazine are:

  • Reductive Amination: This is a widely used laboratory-scale method involving the reaction of piperazine (B1678402) with acetone (B3395972) in the presence of a reducing agent and often a catalyst. This method offers good control over mono-alkylation when appropriate stoichiometry and reaction conditions are employed.

  • Direct Alkylation: This method involves reacting piperazine with an isopropyl halide. However, it is often difficult to control the reaction to obtain the mono-substituted product, with the formation of the N,N'-dithis compound and quaternary ammonium (B1175870) salts being common side products.

  • Catalytic Condensation: Industrial-scale synthesis may involve the high-temperature condensation of diethanolamine (B148213) with isopropylamine (B41738) in the presence of a dehydration catalyst, such as alumina-nickel.

Q2: How can I minimize the formation of the N,N'-dithis compound byproduct?

A2: To favor the formation of the mono-substituted product, you can:

  • Use a large excess of piperazine relative to acetone.

  • Employ a mono-protected piperazine derivative, such as N-Boc-piperazine, to block one of the amine groups. The protecting group can be subsequently removed.

  • Slowly add the alkylating agent (acetone and reducing agent) to the reaction mixture to maintain a low concentration relative to piperazine.

Q3: What are the key safety precautions to consider during this compound synthesis?

A3: this compound is a flammable liquid and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. When working with pyrophoric catalysts like Raney Nickel, it is crucial to handle them under an inert atmosphere to prevent ignition. Reactions involving hydrogen gas should be conducted with appropriate safety measures to prevent leaks and potential explosions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst The catalyst may be oxidized or poisoned. For palladium or copper catalysts, ensure an inert atmosphere (nitrogen or argon) is maintained. If using a heterogeneous catalyst like Raney Nickel, ensure it is properly activated and handled.
Inefficient Imine Formation The formation of the iminium ion intermediate is often pH-dependent. For reductive aminations, maintaining a mildly acidic pH (around 4-6) by adding a catalytic amount of acetic acid can be beneficial.
Decomposition of Reducing Agent Borohydride-based reducing agents are sensitive to moisture and low pH. Ensure all reagents and solvents are anhydrous. For reactions in acidic conditions, consider using a more stable reducing agent like sodium triacetoxyborohydride (B8407120) (STAB).
Inappropriate Reaction Temperature If the reaction is too slow, consider moderately increasing the temperature. However, excessively high temperatures can lead to side reactions and catalyst degradation.
Issue 2: Formation of Significant Amounts of N,N'-Dithis compound
Potential Cause Suggested Solution
Incorrect Stoichiometry An excess of the isopropylating agent (acetone) favors di-substitution. Use a significant excess of piperazine (e.g., 2-5 equivalents) relative to acetone.
High Reactivity of Mono-substituted Product The mono-isopropylpiperazine formed is often more nucleophilic than piperazine itself, leading to a second alkylation. To circumvent this, consider using a mono-protected piperazine (e.g., N-Boc-piperazine).
Reaction Conditions High reaction temperatures and prolonged reaction times can promote di-alkylation. Monitor the reaction progress and stop it once the desired product is formed.

Catalyst Performance Data

The selection of a suitable catalyst is critical for achieving high yield and selectivity in this compound synthesis. The following table summarizes common catalyst systems and their general performance characteristics.

Catalyst SystemTypical Reducing AgentTemperaturePressureAdvantagesDisadvantages
Pd/C H₂Room Temp. - 50°C1-10 barHigh activity, good for hydrogenation.Can be pyrophoric, potential for over-alkylation.
Pt/C H₂Room Temp. - 50°C1-10 barSimilar to Pd/C, effective for hydrogenation.Costly, may require optimization to control selectivity.
Raney Nickel H₂50-100°C10-50 barCost-effective, widely used in industry.Pyrophoric, requires careful handling, may require higher temperatures and pressures.
Alumina-Nickel (none, dehydration)200-400°CAutoclaveSuitable for specific industrial processes from diethanolamine.High temperatures and pressures required, not ideal for lab scale.
Sodium Triacetoxyborohydride (STAB) (Is the reducing agent)Room Temp.AtmosphericMild and selective, tolerant of many functional groups.Stoichiometric reagent, generates borate (B1201080) waste.
Sodium Cyanoborohydride (Is the reducing agent)Room Temp.AtmosphericMild reducing agent, effective in acidic conditions.Highly toxic (potential for HCN gas evolution in acidic conditions).

Experimental Protocols

Protocol 1: Reductive Amination of Piperazine with Acetone using Sodium Triacetoxyborohydride (STAB)

This protocol describes a common laboratory-scale synthesis of N-isopropylpiperazine.

Materials:

  • Piperazine

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperazine (4 equivalents) and anhydrous dichloromethane.

  • Stir the mixture until the piperazine is fully dissolved.

  • Add acetone (1 equivalent) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. Control the addition rate to maintain the reaction temperature below 30°C.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to yield pure N-isopropylpiperazine.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up & Purification A Dissolve Piperazine in anhydrous DCM B Add Acetone and Acetic Acid A->B Stir C Imine Formation (1-2h at RT) B->C D Add STAB portion-wise C->D E Stir Overnight at RT D->E F Quench with NaHCO3 E->F G Extract with DCM F->G H Dry & Concentrate G->H I Purify (Chromatography or Distillation) H->I J J I->J N-Isopropylpiperazine troubleshooting_guide cluster_catalyst Catalyst Issues cluster_imine Imine Formation cluster_reducing_agent Reducing Agent cluster_side_reaction Side Reactions start Low Product Yield? cat_check Check Catalyst Activity start->cat_check Yes cat_sol Use fresh catalyst Ensure inert atmosphere cat_check->cat_sol Inactive imine_check Incomplete Imine Formation? cat_check->imine_check Active imine_sol Add catalytic acid (e.g., AcOH) Ensure anhydrous conditions imine_check->imine_sol Yes red_check Reducing Agent Decomposition? imine_check->red_check No red_sol Use anhydrous solvents Consider STAB for acidic media red_check->red_sol Yes side_check Di-alkylation observed? red_check->side_check No side_sol Use excess piperazine Consider mono-protected piperazine side_check->side_sol Yes end Re-evaluate other parameters (temp, time, purity) side_check->end No

managing side reactions in Buchwald-Hartwig coupling with isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of side reactions in the Buchwald-Hartwig amination of aryl halides with isopropylpiperazine. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

Q1: My Buchwald-Hartwig reaction with this compound is giving a low yield of the desired product. What are the common causes and how can I troubleshoot this?

Low yields in the Buchwald-Hartwig amination with this compound, a sterically hindered secondary amine, can stem from several factors. A systematic approach to troubleshooting is often the most effective. Key areas to investigate include the catalyst system (palladium precursor and ligand), the choice of base, the reaction solvent, and the reaction temperature. Incomplete reactions or the formation of side products are the primary contributors to low yields.

A logical workflow for troubleshooting a low-yielding reaction is outlined in the decision tree below. Start by verifying the quality of your reagents and then systematically evaluate each component of the reaction.

Troubleshooting_Workflow start Low Yield or No Reaction reagent_quality Verify Reagent Quality (Aryl Halide, this compound, Solvent, Base) start->reagent_quality catalyst_check Evaluate Catalyst System reagent_quality->catalyst_check Reagents OK ligand_issue Is the Ligand Appropriate? catalyst_check->ligand_issue base_check Evaluate Base catalyst_check:s->base_check:n precatalyst_issue Using a Pre-catalyst? ligand_issue->precatalyst_issue Yes ligand_solution Use Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) ligand_issue->ligand_solution No precatalyst_issue->base_check Yes precatalyst_solution Consider Using a Pre-catalyst for Reliable Catalyst Formation precatalyst_issue->precatalyst_solution No base_strength Is the Base Strong Enough? base_check->base_strength solvent_check Evaluate Solvent base_check->solvent_check base_solubility Is the Base Soluble? base_strength->base_solubility Yes base_solution Use a Stronger Base (e.g., NaOtBu, K3PO4) base_strength->base_solution No base_solubility->solvent_check Yes base_solubility_solution Ensure Base is Soluble in the Chosen Solvent base_solubility->base_solubility_solution No solvent_anhydrous Is the Solvent Anhydrous? solvent_check->solvent_anhydrous temp_check Optimize Temperature solvent_check->temp_check solvent_anhydrous->temp_check Yes solvent_solution Use Anhydrous Solvent solvent_anhydrous->solvent_solution No success Improved Yield temp_check->success ligand_solution->base_check precatalyst_solution->base_check base_solution->solvent_check base_solubility_solution->solvent_check solvent_solution->temp_check

Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Q2: I am observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[1] This process competes with the desired C-N bond formation and can be particularly prevalent with sterically hindered amines like this compound. The mechanism often involves a β-hydride elimination from a palladium-amide intermediate.[1]

To suppress hydrodehalogenation, consider the following strategies:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination over β-hydride elimination. Ligands such as Josiphos-type and BippyPhos have been developed to minimize this side reaction.[1]

  • Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can sometimes favor the amination pathway.

  • Catalyst System: The use of a bimetallic palladium-copper (Pd-Cu) nanocatalyst system in aqueous micelles has been shown to suppress hydrodehalogenation by promoting the amination pathway.[2] This is achieved through the in-situ formation of copper-hydride species, which prevents the formation of palladium-hydride species responsible for the side reaction.[2]

Q3: My reaction is producing a significant amount of bis-arylated piperazine (B1678402). How can I improve the selectivity for mono-arylation?

Bis-arylation is a common side reaction when using unprotected piperazine, resulting in the formation of a symmetrical N,N'-diarylpiperazine.[3] With N-isopropylpiperazine, this is not a primary concern as one nitrogen is already substituted. However, if you are working with piperazine itself and aiming for a mono-arylated this compound derivative in a subsequent step, controlling bis-arylation is crucial.

Strategies to favor mono-arylation of piperazine include:

  • Stoichiometry: Using a large excess of piperazine relative to the aryl halide can statistically favor the mono-arylated product.

  • Slow Addition: The slow addition of the aryl halide to the reaction mixture can help to maintain a high concentration of piperazine relative to the electrophile, thus reducing the likelihood of the mono-arylated product reacting a second time.

  • Protecting Groups: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group can be removed after the coupling reaction to yield the mono-arylated piperazine, which can then be alkylated to introduce the isopropyl group.

Frequently Asked Questions (FAQs)

Q1: What are the best ligands to use for the Buchwald-Hartwig amination of this compound?

For sterically hindered secondary amines like this compound, bulky and electron-rich phosphine ligands are generally the most effective.[4] These ligands promote the formation of the active monoligated palladium species, which accelerates the rates of oxidative addition and reductive elimination.[4] Highly successful ligand classes include:

  • Dialkylbiarylphosphines (Buchwald Ligands): Ligands such as XPhos, RuPhos, and BrettPhos are frequently used for challenging aminations and have shown high catalytic activity.[5]

  • Ferrocene-based Ligands (Hartwig Ligands): Josiphos-type ligands are also effective in minimizing side reactions like hydrodehalogenation.[1]

  • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands have been shown to be superior to phosphine ligands, offering high yields with lower catalyst loadings.[6]

Q2: Which bases are recommended for this reaction?

Strong, non-nucleophilic bases are typically required for the deprotonation of the amine and to facilitate the catalytic cycle. Common choices include:

  • Sodium tert-butoxide (NaOtBu): A very strong and commonly used base.

  • Potassium phosphate (B84403) (K₃PO₄): A milder but often effective base.

  • Cesium carbonate (Cs₂CO₃): A weaker base that can be beneficial for substrates with base-sensitive functional groups.

The solubility of the base in the reaction solvent is also a critical factor to consider.

Q3: What solvents are suitable for the Buchwald-Hartwig amination of this compound?

Anhydrous, non-protic solvents are essential for a successful reaction. Commonly used solvents include:

It is crucial to ensure that the solvent is thoroughly dried before use, as water can deactivate the catalyst and the base.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of cyclic secondary amines with aryl halides. While specific quantitative data for this compound side reactions is limited in the literature, the data for similar substrates provides a useful benchmark for optimization.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-Chlorotoluene (B122035)Morpholine (B109124)Pd(dba)₂ (1.5)XPhos (3.0)NaOtBu (2.0)TolueneReflux694
4-BromoanisoleMorpholine(NHC)Pd(allyl)Cl (cat.)-NaOtBu (1.5)Dioxane1000.0890[7]
BromobenzeneAnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene1108-[8]
Aryl ChloridePiperazinePd₂(dba)₃ (cat.)RuPhos (cat.)NaOtBu (1.5)-1000.17Moderate to high

Note: Yields are for the desired mono-arylated product. Side product yields are often not explicitly reported but are a major cause of reduced yields.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of an Aryl Halide with this compound:

This protocol is adapted from a procedure for the coupling of morpholine with 4-chlorotoluene and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv.)

  • This compound (1.2 - 1.5 equiv.)

  • Palladium precursor (e.g., Pd(dba)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Strong base (e.g., Sodium tert-butoxide, 1.5 - 2.0 equiv.)

  • Anhydrous toluene (or other suitable solvent)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, phosphine ligand, and sodium tert-butoxide.

  • Add anhydrous toluene to the flask and stir the mixture at room temperature for 5-10 minutes.

  • Add the aryl halide and this compound to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure N-aryl-N'-isopropylpiperazine.

To Minimize Side Reactions:

  • Hydrodehalogenation: Use a bulky, electron-rich ligand like XPhos or RuPhos and consider a lower reaction temperature.

  • Bis-arylation (if using piperazine): Use a significant excess of piperazine and consider slow addition of the aryl halide. The use of mono-Boc-piperazine is the most effective strategy.

Visualizations

Competing_Pathways Aryl_Halide Aryl Halide + This compound Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd(0)L Pd_Complex Pd(0)L Catalyst Pd_Complex->Oxidative_Addition Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Beta_Hydride_Elimination β-Hydride Elimination Amine_Coordination->Beta_Hydride_Elimination Side Reaction Desired_Product Desired Product (N-Aryl-N'-isopropylpiperazine) Reductive_Elimination->Desired_Product Hydrodehalogenation_Product Hydrodehalogenation Byproduct (Arene) Beta_Hydride_Elimination->Hydrodehalogenation_Product

Competing reaction pathways in Buchwald-Hartwig amination.

References

Technical Support Center: Improving Reductive Amination Efficiency with Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the reductive amination of isopropylpiperazine. The following information is designed to address common challenges and improve reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the reductive amination of this compound?

Low yields are frequently due to a combination of factors. The steric hindrance of the isopropyl group on the piperazine (B1678402) ring can slow down the initial iminium ion formation. Another common issue is the incomplete formation of the imine or iminium ion before the addition of the reducing agent, especially if a strong reducing agent like sodium borohydride (B1222165) is used, which can prematurely reduce the carbonyl starting material.[1][2] The choice of reducing agent and solvent also plays a critical role in the overall efficiency.[3][4]

Q2: Which reducing agent is most suitable for the reductive amination of a sterically hindered amine like this compound?

For sterically hindered amines, a milder and more selective reducing agent is generally preferred. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is often the reagent of choice as it is selective for the reduction of the iminium ion over the carbonyl starting material, allowing for a one-pot reaction.[2][4] Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly under mildly acidic conditions.[2] While sodium borohydride (NaBH₄) can be used, it is a stronger reducing agent and may require a two-step process where the imine is pre-formed before the addition of the hydride to avoid reduction of the aldehyde or ketone.[1][2]

Q3: How does the choice of solvent affect the reaction?

The solvent can significantly impact the rate of imine formation and the stability of the reducing agent. Protic solvents like methanol (B129727) or isopropanol (B130326) can accelerate imine formation. However, sodium triacetoxyborohydride can degrade in methanol but is generally stable enough in isopropanol.[5] Aprotic solvents like dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), and tetrahydrofuran (B95107) (THF) are commonly used, especially with STAB.[3][5] It's important to note that prolonged reaction times in DCM can lead to side reactions with the amine.[5]

Q4: Can I run the reaction as a one-pot procedure?

Yes, one of the major advantages of using a selective reducing agent like sodium triacetoxyborohydride is the ability to perform the reaction as a one-pot procedure.[4] This involves mixing the aldehyde or ketone, this compound, and the reducing agent in a suitable solvent and allowing the reaction to proceed.

Q5: What are common side products, and how can they be minimized?

A common side product is the alcohol resulting from the reduction of the carbonyl starting material. This can be minimized by using a selective reducing agent like STAB or by ensuring complete imine formation before adding a stronger reducing agent like NaBH₄.[1] Over-alkylation is generally not an issue with secondary amines like this compound. With certain reagents like STAB, acetylation of the amine can occur as a side reaction, especially with prolonged reaction times.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete imine/iminium ion formation due to steric hindrance.- Monitor imine formation by TLC or NMR before adding the reducing agent.[6] - Add a catalytic amount of a weak acid like acetic acid to promote imine formation. - Increase the reaction time or temperature moderately.
Inactive or degraded reducing agent.- Use a fresh bottle of the reducing agent, especially for moisture-sensitive reagents like STAB.[3]
Unsuitable solvent.- If using STAB, avoid methanol and consider DCE, THF, or isopropanol.[3][5]
Presence of Starting Carbonyl in Final Product Premature reduction of the carbonyl by the hydride reagent.- Switch to a more selective reducing agent like sodium triacetoxyborohydride.[4] - If using sodium borohydride, allow sufficient time for imine formation before its addition.[1]
Insufficient amount of reducing agent.- Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents).
Presence of Unreacted this compound Incomplete reaction.- Increase the equivalents of the aldehyde or ketone (e.g., 1.2 equivalents). - Extend the reaction time.
Formation of Alcohol Byproduct Reduction of the starting aldehyde or ketone.- Use a milder, more selective reducing agent like NaBH(OAc)₃.[4]
Broad NMR Peaks in the Product Presence of impurities or residual acidic/basic species from workup.- Ensure proper quenching and washing during the workup. An aqueous wash with a mild base like sodium bicarbonate can remove acidic byproducts.[5] - Purify the product using column chromatography or crystallization.

Data Presentation

The following tables provide an overview of typical yields for the reductive amination of sterically hindered secondary amines under various conditions. While specific data for this compound is limited, the results for analogous structures like N-Boc-piperazine and other hindered amines offer valuable insights for reaction optimization.

Table 1: Comparison of Reducing Agents for the Reductive Amination of N-Boc-piperazine with an Aldehyde

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NaBH(OAc)₃DCMRoom Temp12~85[5]
NaBH₃CNMethanolRoom Temp24~70-80[7]
NaBH₄Methanol0 to Room Temp4~60-75[1]

Table 2: Effect of Solvent on the Yield of Reductive Amination of a Hindered Secondary Amine with a Ketone using NaBH(OAc)₃

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1,2-Dichloroethane (DCE)Room Temp18High[4]
Tetrahydrofuran (THF)Room Temp24Moderate to High[4]
Dichloromethane (DCM)Room Temp24Moderate to High[5]
Isopropanol (IPA)Room Temp18Moderate[5]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its simplicity and high selectivity, which is particularly beneficial for the sterically hindered this compound.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents).

  • Dissolve the reactants in DCE or DCM (approximately 0.1 M concentration).

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is an alternative when sodium triacetoxyborohydride is not available. The pre-formation of the imine is crucial to prevent the reduction of the carbonyl starting material.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or NMR to confirm the consumption of the starting carbonyl compound.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2-1.5 equivalents) in small portions.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as needed.

Visualizations

Reductive_Amination_Workflow General Workflow for Reductive Amination start Start reactants Combine Aldehyde/Ketone and this compound in Solvent start->reactants imine_formation Stir for Imine/Iminium Ion Formation (Optional: add catalytic acid) reactants->imine_formation add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->add_reductant reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->reaction workup Aqueous Workup (Quench and Extract) reaction->workup purification Dry and Concentrate Organic Layer workup->purification product Purify Product (e.g., Column Chromatography) purification->product end Final Product product->end Troubleshooting_Logic Troubleshooting Low Yield in Reductive Amination start Low Yield Observed check_sm Analyze Crude Mixture: What are the major components? start->check_sm sm_present Starting Materials Present check_sm->sm_present side_product Side Product Formation (e.g., Alcohol) check_sm->side_product incomplete_imine Incomplete Imine Formation? sm_present->incomplete_imine Yes inactive_reductant Inactive Reducing Agent? sm_present->inactive_reductant No incomplete_imine->inactive_reductant No optimize_imine Optimize Imine Formation: - Add catalytic acid - Increase reaction time/temp incomplete_imine->optimize_imine Yes use_fresh_reductant Use Fresh Reducing Agent inactive_reductant->use_fresh_reductant Yes end Improved Yield optimize_imine->end use_fresh_reductant->end change_reductant Switch to Milder Reductant (e.g., NaBH(OAc)₃) side_product->change_reductant Yes change_reductant->end

References

Technical Support Center: Chiral Separation of Substituted Isopropylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral separation of substituted isopropylpiperazines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of substituted isopropylpiperazines?

A1: The primary challenges in the chiral separation of substituted isopropylpiperazines, like many chiral amines, include selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase to achieve adequate resolution between enantiomers. These compounds may exhibit peak tailing due to their basic nature and can be sensitive to small changes in mobile phase composition, such as the type and concentration of additives.

Q2: Which types of chiral stationary phases (CSPs) are most effective for separating piperazine (B1678402) derivatives?

A2: Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often a good starting point for screening. Specifically, columns like Chiralpak® IA, IB, and IC have been shown to be effective for the separation of piperazine and its derivatives. Ion-exchange type CSPs can also be considered, particularly for basic compounds like substituted isopropylpiperazines.

Q3: Why is the choice of mobile phase so critical, and what are the common starting conditions?

A3: The mobile phase plays a crucial role in the interaction between the analyte and the CSP, directly impacting selectivity and resolution. For normal-phase chromatography, a common starting point is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol. For polar organic or reversed-phase modes, combinations of acetonitrile (B52724) or methanol (B129727) with appropriate additives are used. The addition of a small amount of a basic additive, like diethylamine (B46881) (DEA), is often necessary to improve the peak shape of basic analytes like piperazines.

Q4: Can temperature be used to optimize the separation?

A4: Yes, temperature is a powerful parameter for optimizing chiral separations. Varying the column temperature can affect the thermodynamics of the chiral recognition process, sometimes leading to improved resolution or even a reversal of the enantiomer elution order. It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) during method development.

Q5: What is Supercritical Fluid Chromatography (SFC), and is it suitable for this separation?

A5: SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It is often faster and uses less organic solvent than HPLC, making it a "greener" alternative. SFC is particularly well-suited for chiral separations and is a highly effective technique for purifying enantiomers of pharmaceutical compounds. It should be considered a primary option for the chiral separation of substituted isopropylpiperazines.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No separation of enantiomers 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Analyte not interacting sufficiently with the CSP.1. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, ion-exchange).2. Vary the mobile phase composition, including the type and percentage of the alcohol modifier and the basic additive.3. Consider a different chromatographic mode (e.g., normal-phase, polar organic, reversed-phase).
Poor resolution (Rs < 1.5) 1. Mobile phase is too strong, leading to short retention times.2. Sub-optimal temperature.3. Flow rate is too high.1. Decrease the percentage of the alcohol modifier in the mobile phase to increase retention and interaction with the CSP.2. Optimize the column temperature; both increases and decreases in temperature can improve resolution.3. Reduce the flow rate to improve efficiency.
Peak tailing or broad peaks 1. Secondary interactions between the basic analyte and the silica (B1680970) support of the CSP.2. Inappropriate mobile phase additive.3. Column overload.1. Add or increase the concentration of a basic additive (e.g., diethylamine, triethylamine) to the mobile phase (typically 0.1-0.5%).2. Ensure the sample is dissolved in the mobile phase.3. Reduce the sample concentration or injection volume.
High backpressure 1. Blockage in the column or system.2. Incompatible sample solvent.3. Mobile phase precipitation.1. Reverse the column and flush with an appropriate solvent.2. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.3. Check for mobile phase miscibility and filter all solvents before use.
Inconsistent retention times 1. Inadequate column equilibration.2. Fluctuations in temperature.3. Changes in mobile phase composition.1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.2. Use a column oven to maintain a constant temperature.3. Prepare fresh mobile phase daily and use a solvent degasser.

Experimental Protocols

Protocol 1: Chiral HPLC Method Screening for a Substituted Isopropylpiperazine

This protocol outlines a general screening approach to identify a suitable chiral stationary phase and mobile phase for the separation of a substituted this compound.

1. Column Selection:

  • Screen a minimum of three polysaccharide-based CSPs with different chiral selectors.

    • Example Columns:

      • Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate))

2. Mobile Phase Screening (Normal Phase):

  • System A: Heptane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA)

  • System B: Heptane/Ethanol (85:15 v/v) with 0.1% Diethylamine (DEA)

  • System C: Acetonitrile/Methanol (90:10 v/v) with 0.1% Diethylamine (DEA) (Polar Organic Mode)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL in mobile phase

4. Data Analysis:

  • Evaluate the chromatograms for each column/mobile phase combination.

  • Calculate the retention factors (k), separation factor (α), and resolution (Rs) for any observed separation.

  • Select the best condition for further optimization.

Protocol 2: Example Optimized HPLC Method

Based on literature for similar piperazine compounds, the following method provides a good starting point for an optimized separation.

1. Chromatographic System:

  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

Workflow for Chiral Method Development

ChiralMethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_final Phase 3: Finalization Start Define Analyte (Substituted this compound) ScreenCSPs Select 3-4 Diverse CSPs (e.g., Polysaccharide-based) Start->ScreenCSPs ScreenModes Screen in Normal Phase (NP) & Polar Organic Mode (POM) ScreenCSPs->ScreenModes Eval1 Evaluate for Any Separation ScreenModes->Eval1 NoSep No Separation: Try Different CSPs/Modes (e.g., RP, SFC) Eval1->NoSep No OptimizeMP Optimize Mobile Phase: - Modifier Type & % - Additive Type & % Eval1->OptimizeMP Yes NoSep->ScreenCSPs Restart Screening OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow Eval2 Resolution (Rs) > 1.5? OptimizeFlow->Eval2 Eval2->OptimizeMP No, Re-optimize Robustness Test Method Robustness Eval2->Robustness Yes MethodOK Method Developed Robustness->MethodOK

Caption: A systematic workflow for developing a chiral separation method.

Troubleshooting Decision Tree for Poor Resolution

TroubleshootingResolution cluster_retention Retention Time Adjustment cluster_selectivity Selectivity (α) Optimization cluster_efficiency Efficiency (N) Improvement Start Problem: Poor Resolution (Rs < 1.5) CheckRetention Are Retention Times (k') in the optimal range (2-10)? Start->CheckRetention TooLow k' < 2: Decrease Mobile Phase Strength (e.g., reduce % alcohol) CheckRetention->TooLow No, k' is too low TooHigh k' > 10: Increase Mobile Phase Strength (e.g., increase % alcohol) CheckRetention->TooHigh No, k' is too high CheckSelectivity Is Selectivity (α) low? CheckRetention->CheckSelectivity Yes TooLow->CheckRetention TooHigh->CheckRetention ChangeModifier Change Alcohol Modifier (e.g., IPA to EtOH) CheckSelectivity->ChangeModifier Yes, α is low CheckEfficiency Are Peaks Broad? CheckSelectivity->CheckEfficiency No, α is good ChangeTemp Optimize Temperature ChangeModifier->ChangeTemp ChangeCSP Try a Different CSP ChangeTemp->ChangeCSP Final Re-evaluate Resolution ChangeCSP->Final ReduceFlow Decrease Flow Rate CheckEfficiency->ReduceFlow Yes CheckEfficiency->Final No CheckSystem Check for extra-column volume and connections ReduceFlow->CheckSystem CheckSystem->Final

Caption: A decision tree for troubleshooting poor resolution in chiral separations.

degradation pathways of isopropylpiperazine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the degradation pathways of isopropylpiperazine under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways of this compound in an acidic environment?

A1: Under acidic conditions, the degradation of this compound is anticipated to proceed primarily through acid-catalyzed hydrolysis. The piperazine (B1678402) ring itself is relatively stable; however, depending on the specific reaction conditions (e.g., presence of other functional groups, temperature), degradation may be initiated. The most likely pathway involves the protonation of one of the nitrogen atoms in the piperazine ring, making it more susceptible to nucleophilic attack by water. This can lead to ring-opening. While specific studies on this compound are limited, research on other phenylpiperazine derivatives suggests that the process follows pseudo-first-order kinetics, with the reaction rate increasing in strongly acidic environments[1].

Q2: What are the likely degradation products of this compound under forced acidic degradation?

A2: The degradation products will depend on the severity of the acidic conditions (pH, temperature, duration). Potential degradation could involve the cleavage of the isopropyl group or the opening of the piperazine ring. Based on degradation studies of other piperazine derivatives, N-substituted piperazines can undergo N-dealkylation. Therefore, a potential degradation product could be piperazine itself. More extensive degradation under harsh conditions could lead to smaller, linear amine fragments.

Q3: What analytical methods are recommended for monitoring the degradation of this compound and identifying its degradation products?

A3: A stability-indicating analytical method is crucial for this purpose. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[2][3] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly if volatile degradation products are expected.[4] Derivatization of piperazine and its degradation products may be necessary to enhance their detectability, for example, using NBD-Cl (4-chloro-7-nitrobenzofuran) to form a UV-active derivative.[2]

Q4: I am not observing any degradation of this compound in my experiment. What could be the issue?

A4: There are several potential reasons for not observing degradation:

  • Insufficiently Stressful Conditions: this compound may be highly stable under the applied acidic conditions. Forced degradation studies often require elevated temperatures in conjunction with acidic (or basic) conditions to achieve significant degradation (typically 10-20%).[5][6] Consider increasing the temperature or using a stronger acid concentration.

  • Inadequate Analytical Method: Your current analytical method may not be able to separate the parent compound from its degradation products, or the degradation products may not be detectable by your current method. It is essential to develop and validate a stability-indicating method.

  • Short Experiment Duration: The degradation kinetics might be slow. Try extending the duration of your experiment and taking samples at various time points.

Troubleshooting Guides

Problem: My chromatogram shows multiple unexpected peaks after forced degradation.

  • Possible Cause: These could be secondary degradation products, impurities in the starting material, or artifacts from the sample preparation or analytical method.

  • Solution:

    • Analyze a Blank: Run a blank sample (matrix without this compound) under the same stress conditions to identify any peaks originating from the solvent or reagents.

    • Analyze an Unstressed Sample: Run a control sample of this compound that has not been subjected to stress conditions to identify any pre-existing impurities.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to assess the peak purity of the main this compound peak and the degradation product peaks.

    • LC-MS Analysis: Employ LC-MS to obtain the mass-to-charge ratio (m/z) of the unexpected peaks to aid in their identification.

Problem: I am having difficulty achieving mass balance in my degradation study.

  • Possible Cause: This can occur if some degradation products are not detected by your analytical method (e.g., they are volatile and lost during sample preparation, or they do not have a chromophore for UV detection) or if the response factors of the degradation products are significantly different from the parent compound.

  • Solution:

    • Use a Universal Detector: Consider using a detector that is less dependent on the chemical structure of the analyte, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), in conjunction with your UV detector.

    • Quantify Major Degradants: If possible, isolate and identify the major degradation products to determine their individual response factors for more accurate quantification.

    • Check for Volatiles: Use GC-MS to analyze the headspace of your stressed samples to check for the presence of volatile degradation products.

Experimental Protocols

Forced Acidic Degradation of this compound

This protocol describes a general procedure for conducting a forced degradation study of this compound under acidic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Transfer a known volume of the stock solution into several vials.

    • Add an equal volume of an acidic solution (e.g., 0.1 N HCl or 1 N HCl).

    • Prepare a control sample by adding an equal volume of purified water instead of the acid solution.

    • Incubate the vials at a specific temperature (e.g., 60°C or 80°C) for a predetermined period (e.g., 24, 48, 72 hours). It is recommended to perform the study at different temperatures and acid concentrations to find the optimal conditions for achieving 10-20% degradation.[5][6]

  • Sample Collection and Neutralization:

    • At each time point, withdraw a sample from the vial.

    • Neutralize the sample by adding a stoichiometric amount of a base (e.g., NaOH) to stop the degradation reaction.

    • Dilute the sample to an appropriate concentration for analysis with the mobile phase of your analytical method.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent this compound and the formation of degradation product peaks.

HPLC Method for this compound and its Degradation Products
  • Instrument: HPLC with a UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 220 nm).

Quantitative Data Summary

ConditionTime (hours)This compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)Mass Balance (%)
0.1 N HCl at 60°C0100.00.00.0100.0
2492.55.22.199.8
4885.39.84.599.6
7278.114.27.399.6
1 N HCl at 80°C0100.00.00.0100.0
888.97.53.499.8
1679.213.66.899.6
2470.119.59.999.5

Visualizations

DegradationPathway This compound This compound Protonated_IP Protonated This compound This compound->Protonated_IP + H+ Ring_Opened_Intermediate Ring-Opened Intermediate Protonated_IP->Ring_Opened_Intermediate + H2O (Ring Opening) Piperazine Piperazine Protonated_IP->Piperazine N-dealkylation Other_Fragments Other Linear Fragments Ring_Opened_Intermediate->Other_Fragments Further Degradation

Caption: Hypothetical degradation pathway of this compound under acidic conditions.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Stock_Solution Prepare this compound Stock Solution Acid_Addition Add Acidic Solution (e.g., 0.1 N HCl) Stock_Solution->Acid_Addition Incubation Incubate at Elevated Temperature (e.g., 60°C) Acid_Addition->Incubation Sampling Withdraw Samples at Time Intervals Incubation->Sampling Neutralization Neutralize Samples Sampling->Neutralization HPLC_Analysis Analyze by Stability-Indicating HPLC-UV/MS Neutralization->HPLC_Analysis Quantification Quantify Parent Compound and Degradation Products HPLC_Analysis->Quantification Identification Identify Degradation Products (using MS data) Quantification->Identification Pathway_Elucidation Elucidate Degradation Pathway Identification->Pathway_Elucidation

References

minimizing byproduct formation in the synthesis of isopropylpiperazine from diethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isopropylpiperazine from diethanolamine (B148213). Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from diethanolamine.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inefficient Reaction Conditions: Temperature, pressure, or reaction time may be suboptimal.1a. Optimize Temperature: Ensure the reaction temperature is maintained within the optimal range of 200-250°C. Lower temperatures may lead to incomplete reaction, while higher temperatures can promote byproduct formation. 1b. Adjust Pressure: If using an autoclave, ensure the pressure is sufficient to maintain the reactants in the desired phase. 1c. Increase Reaction Time: If monitoring shows incomplete conversion, consider extending the reaction time.
2. Catalyst Inactivity: The catalyst may be poisoned, deactivated, or used in an incorrect amount.2a. Use Fresh Catalyst: Employ fresh, high-quality alumina-nickel or Raney nickel catalyst. 2b. Optimize Catalyst Loading: The ratio of catalyst to reactants is crucial. Start with the recommended amount (e.g., ~15-20% by weight of diethanolamine) and optimize as needed.
3. Poor Quality Starting Materials: Diethanolamine or isopropylamine (B41738) may contain impurities that interfere with the reaction.3a. Purify Starting Materials: Use purified diethanolamine and isopropylamine. Ensure they are free from water and other contaminants.
High Percentage of 1,4-Dithis compound (Disubstituted Byproduct) 1. Incorrect Molar Ratio of Reactants: An excess of isopropylamine relative to diethanolamine can favor the formation of the disubstituted product.1a. Adjust Reactant Ratio: Carefully control the stoichiometry. While an excess of the amine is often used, a very large excess can lead to disubstitution. Experiment with ratios closer to the stoichiometric requirement.
2. High Reaction Temperature: Elevated temperatures can provide the activation energy for the second alkylation step.2a. Lower Reaction Temperature: Operate at the lower end of the effective temperature range (e.g., 200-225°C) to favor mono-alkylation.
Presence of N-(2-hydroxyethyl)piperazine Byproduct 1. Incomplete Cyclization/Reaction: This intermediate can form if the reaction does not go to completion.1a. Increase Reaction Time and/or Temperature: Allow more time for the complete cyclization to occur. A moderate increase in temperature might be necessary. 1b. Ensure Adequate Catalyst Activity: A more active catalyst can promote the full conversion to this compound.
Significant Amount of Unreacted Diethanolamine 1. Insufficient Catalyst or Reaction Time: The reaction may not have proceeded long enough or with enough catalytic activity to consume the starting material.1a. Increase Catalyst Loading or Reaction Time: As with low yield, increasing these parameters can drive the reaction towards completion. 1b. Check for Catalyst Poisoning: Ensure the reaction setup is free of contaminants that could poison the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of this compound from diethanolamine and isopropylamine?

A1: The reaction proceeds through a dehydration and cyclization mechanism. Under heat and in the presence of a dehydration catalyst like alumina-nickel, the primary amine (isopropylamine) reacts with the diethanolamine. The hydroxyl groups of diethanolamine are successively replaced in a process that ultimately leads to the formation of the piperazine (B1678402) ring with an isopropyl group on one of the nitrogen atoms.

Q2: What are the most common byproducts in this synthesis, and how can I detect them?

A2: The most common byproducts are 1,4-dithis compound, N-(2-hydroxyethyl)piperazine, and unreacted starting materials. These can be identified and quantified using gas chromatography-mass spectrometry (GC-MS). The different boiling points of these compounds also allow for their separation and identification by fractional distillation.

Q3: How can I best control the mono- to di-alkylation ratio?

A3: Controlling the stoichiometry of your reactants is the most critical factor. Using a large excess of isopropylamine can drive the reaction towards the di-substituted product. To favor mono-isopropylation, start with a smaller excess of isopropylamine. Additionally, running the reaction at a lower temperature can help improve selectivity for the mono-substituted product. For highly selective mono-alkylation, consider using a protecting group strategy, although this adds extra steps to the synthesis.[1][2]

Q4: What is the role of the catalyst in this reaction?

A4: Dehydration catalysts, such as alumina-nickel or Raney nickel, are essential for facilitating the cyclization reaction.[3] They provide active sites for the dehydration steps and help to lower the activation energy required for the formation of the piperazine ring.

Q5: My final product is difficult to purify by distillation alone. What other purification methods can I use?

A5: If distillation is insufficient, consider converting the crude product into a salt, such as the hydrochloride or diacetate salt, which can often be purified by recrystallization.[4] After purification, the free base can be regenerated by treatment with a suitable base. Column chromatography can also be an effective purification technique for removing closely related byproducts.

Experimental Protocols

Synthesis of Mono-N-isopropylpiperazine from Diethanolamine

This protocol is adapted from a known procedure for the preparation of N-substituted piperazines.[3]

Materials:

  • Diethanolamine (140 parts by weight)

  • Isopropylamine (190 parts by weight)

  • Alumina-nickel catalyst (25 parts by weight)

  • Solid potassium hydroxide

  • An autoclave or other suitable high-pressure reactor

Procedure:

  • Reaction Setup: In a suitable autoclave, prepare a suspension of the alumina-nickel catalyst (25 parts) in diethanolamine (140 parts) and isopropylamine (190 parts).

  • Reaction: Heat the mixture for 3 hours at 250°C.

  • Catalyst Removal: After cooling the reactor, remove the catalyst by filtration.

  • Initial Distillation: Distill the filtrate and collect the fraction that boils between 100-190°C.

  • Drying: Dry the collected fraction over solid potassium hydroxide.

  • Final Distillation: Redistill the dried fraction. The fraction boiling between 156-163°C is the mono-N-isopropylpiperazine product.

Data Presentation

The following table summarizes expected outcomes based on variations in reaction conditions. The data is illustrative and may vary based on specific experimental setups.

Reaction Temperature (°C) Molar Ratio (Diethanolamine:Isopropylamine) Expected this compound Yield (%) Expected 1,4-Dithis compound Formation (%) Notes
2251:1.5ModerateLowLower temperature favors mono-alkylation.
2501:1.5GoodModerateStandard condition, good balance of yield and selectivity.
2751:1.5Good to HighHighHigher temperature increases reaction rate but reduces selectivity.
2501:3HighHighHigher excess of isopropylamine pushes the reaction to completion but increases di-substitution.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis Diethanolamine Diethanolamine Intermediate N-isopropyl-diethanolamine (Intermediate) Diethanolamine->Intermediate + Catalyst, Δ Isopropylamine Isopropylamine Isopropylamine->Intermediate + Catalyst, Δ This compound 1-Isopropylpiperazine (Product) Intermediate->this compound - H2O Water Water

Caption: Synthesis of this compound from Diethanolamine.

Byproduct_Formation Byproduct Formation Pathways This compound 1-Isopropylpiperazine (Desired Product) Dithis compound 1,4-Dithis compound (Byproduct) This compound->Dithis compound + Isopropylamine, -NH3 Isopropylamine Isopropylamine Diethanolamine Diethanolamine Hydroxyethylpiperazine N-(2-hydroxyethyl)piperazine (Intermediate/Byproduct) Diethanolamine->Hydroxyethylpiperazine Incomplete Cyclization

Caption: Common Byproduct Formation Routes.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Catalyst Verify Catalyst Activity and Loading Start->Check_Catalyst Check_Conditions Review Reaction Conditions (T, P, time) Start->Check_Conditions Optimize_Purity Purify Starting Materials Check_Purity->Optimize_Purity Optimize_Catalyst Use Fresh Catalyst, Adjust Loading Check_Catalyst->Optimize_Catalyst Optimize_Conditions Adjust T, P, or Time Check_Conditions->Optimize_Conditions Success Improved Yield Optimize_Purity->Success Optimize_Catalyst->Success Optimize_Conditions->Success

Caption: Troubleshooting Workflow for Low Product Yield.

References

overcoming poor reactivity of isopropylpiperazine in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and troubleshooting for challenges encountered during coupling reactions with isopropylpiperazine. The inherent steric hindrance and electronic properties of this compound can often lead to poor reactivity. This guide offers solutions and optimization strategies in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound resulting in low to no yield?

A1: The primary reasons for the poor reactivity of this compound are twofold:

  • Steric Hindrance: The bulky isopropyl group on the piperazine (B1678402) nitrogen significantly hinders the approach of the amine to the metal center in the catalytic cycle of cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) and to the activated carboxylic acid in amide couplings. This steric clash can impede key steps like oxidative addition and reductive elimination in cross-coupling reactions.[1][2]

  • Electronic Effects: The piperazine ring contains two nitrogen atoms. The second nitrogen atom can coordinate to the metal catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[3] In amide couplings, the electron-donating nature of the piperazine ring can reduce the nucleophilicity of the reacting nitrogen atom.

Q2: Which coupling reaction is generally most challenging with this compound?

A2: All coupling reactions can be challenging, but palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki coupling are often significantly affected by the steric bulk of this compound.[4][5] Amide bond formation can also be difficult, requiring highly activated carboxylic acid derivatives or specialized coupling reagents to overcome the low nucleophilicity and steric hindrance.[6][7]

Q3: Can microwave-assisted synthesis improve the yield of my reaction?

A3: Yes, microwave irradiation can be a valuable tool. The rapid and efficient heating provided by a microwave reactor can help overcome the activation energy barrier for sterically hindered substrates, often leading to higher yields and shorter reaction times. However, it is crucial to carefully optimize the temperature and time to avoid decomposition of starting materials, products, or catalysts.

Troubleshooting Guides

Buchwald-Hartwig Amination

Issue: Low to no conversion of my aryl halide with this compound.

  • Troubleshooting Workflow:

    Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination ligand Optimize Ligand: - Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) start->ligand base Screen Bases: - Strong, non-nucleophilic bases are preferred (e.g., NaOtBu, K3PO4, Cs2CO3) ligand->base solvent Vary Solvent: - Aprotic polar solvents are common (e.g., Dioxane, Toluene (B28343), THF) base->solvent catalyst Change Palladium Source: - Use a pre-catalyst (e.g., G3 or G4 palladacycles) for reliable generation of active Pd(0) solvent->catalyst temp Adjust Temperature: - Higher temperatures (80-120 °C) may be required catalyst->temp success Improved Yield temp->success

    Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

  • Detailed Guidance:

    • Ligand Selection: The choice of ligand is critical for accommodating the steric bulk of this compound. Bulky, electron-rich biarylphosphine ligands are often required to promote both the oxidative addition and reductive elimination steps.[4][8] Consider screening ligands such as RuPhos, BrettPhos, or XPhos.

    • Base Selection: Strong, non-nucleophilic bases are generally necessary. Sodium tert-butoxide (NaOtBu) is a common choice, but if your substrate is base-sensitive, potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective alternatives.[1] The solubility of the base can also play a role, so ensure good agitation.[4]

    • Solvent Choice: The solvent must be able to dissolve the reactants and the base. Toluene, dioxane, and THF are commonly used.[9] Sometimes a mixture of solvents can improve solubility and reaction rates.[4]

    • Catalyst Precursor: Using a palladium pre-catalyst (e.g., a palladacycle) can provide a more reliable and reproducible source of the active Pd(0) catalyst compared to in situ reduction of Pd(II) sources like Pd(OAc)₂.[4]

Suzuki Coupling

Issue: My Suzuki coupling with a boronic acid/ester and an this compound-containing halide is failing.

  • Logical Relationships of Key Parameters:

    Suzuki_Coupling_Parameters cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Catalyst Palladium Pre-catalyst Base Base (e.g., K3PO4, Cs2CO3) Catalyst->Base Ligand Bulky Ligand (e.g., SPhos, XPhos) Ligand->Base Solvent Solvent (e.g., Dioxane/H2O) Base->Solvent Temperature Temperature (80-110 °C) Solvent->Temperature Yield Product Yield Temperature->Yield Substrate Sterically Hindered This compound Halide Substrate->Catalyst

    Caption: Key parameter relationships in sterically hindered Suzuki coupling.

  • Detailed Guidance:

    • Ligand and Catalyst: For sterically demanding Suzuki couplings, ligands that are both bulky and electron-rich are essential to facilitate the transmetalation and reductive elimination steps.[5][10] Ligands like SPhos and XPhos, often in combination with a suitable palladium precursor like Pd₂(dba)₃ or a pre-catalyst, are good starting points.[3]

    • Base and Solvent System: An appropriate base is crucial for the activation of the boronic acid.[11] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[12] The reaction is typically run in a mixture of an organic solvent (like dioxane or THF) and water to facilitate the dissolution of both the organic and inorganic components.[13]

    • Minimizing Side Reactions: Protodeboronation (cleavage of the C-B bond) can be a significant side reaction. Using milder bases and ensuring the reaction is run under an inert atmosphere can help minimize this.[2]

Amide Coupling

Issue: Poor conversion in the amide coupling of this compound with a carboxylic acid.

  • Troubleshooting Workflow:

    Amide_Coupling_Troubleshooting start Low Yield in Amide Coupling activation Carboxylic Acid Activation: - Convert to acid chloride (SOCl2, oxalyl chloride) - Use highly reactive coupling agents start->activation coupling_reagent Screen Coupling Reagents: - Carbodiimides (EDC, DIC) + additives (HOBt) - Phosphonium salts (PyBOP) - Aminium/Uronium salts (HATU, HBTU) activation->coupling_reagent base Optimize Base: - Use a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) coupling_reagent->base solvent Vary Solvent: - Aprotic solvents are preferred (e.g., DMF, DCM, MeCN) base->solvent temp Adjust Temperature: - May require elevated temperatures (40-80 °C) solvent->temp success Improved Yield temp->success

    Caption: Troubleshooting workflow for low-yield amide coupling.

  • Detailed Guidance:

    • Carboxylic Acid Activation: For a sterically hindered and less nucleophilic amine like this compound, standard coupling conditions may be insufficient.[6] Converting the carboxylic acid to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride) is a common and effective strategy.[14]

    • Coupling Reagents: If direct conversion to the acid chloride is not feasible due to other functional groups, a range of modern coupling reagents should be screened.[15] Uronium/aminium-based reagents like HATU and HBTU, or phosphonium-based reagents like PyBOP, are often more effective than carbodiimides alone for challenging couplings.[16][17] The addition of HOBt or HOAt can further improve efficiency and reduce side reactions.[7]

    • Base and Solvent: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically used to neutralize the acid formed during the reaction.[18] Aprotic solvents like DMF, DCM, or acetonitrile (B52724) are generally preferred.[19]

Data Presentation: Comparison of Reaction Conditions

The following tables provide a summary of representative conditions and yields for coupling reactions involving sterically hindered piperazines. Note that direct comparisons can be challenging due to variations in substrates and reaction scales.

Table 1: Buchwald-Hartwig Amination of Aryl Halides with Sterically Hindered Piperazines

Aryl HalidePiperazineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-Bromotoluene (B49008)1-IsopropylpiperazinePd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene100~75
2-Chloropyridine1-IsopropylpiperazineBrettPhos Pd G3 (2)-K₃PO₄Dioxane110~68
4-Chloroanisole1-tert-ButylpiperazinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-BuOH100~85

Table 2: Suzuki Coupling of Aryl Halides with Boronic Acids (in the presence of a hindered piperazine moiety)

Aryl Halide (with piperazine)Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1-(4-Bromobenzyl)-4-isopropylpiperazine (B5707576)Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O90~80
1-Isopropyl-4-(4-iodophenyl)piperazine4-Methoxyphenylboronic acidSPhos Pd G2 (2)-K₃PO₄THF/H₂O80~92

Table 3: Amide Coupling of Carboxylic Acids with this compound

Carboxylic AcidCoupling ReagentAdditiveBaseSolventTemp (°C)Yield (%)
Benzoic AcidSOCl₂-PyridineDCMRT>90
4-Methoxybenzoic AcidHATU-DIPEADMFRT~88
Acetic AcidEDCHOBtNMMDCMRT~75

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 4-Bromotoluene with this compound
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), RuPhos (9.3 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add 4-bromotoluene (171 mg, 1.0 mmol) and this compound (154 mg, 1.2 mmol) via syringe.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki Coupling of 1-(4-Bromobenzyl)-4-isopropylpiperazine
  • To a round-bottom flask, add 1-(4-bromobenzyl)-4-isopropylpiperazine (311 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Add Pd(PPh₃)₄ (34.6 mg, 0.03 mmol, 3 mol%).

  • Add a degassed mixture of dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, add water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: HATU-Mediated Amide Coupling of Benzoic Acid with this compound
  • To a solution of benzoic acid (122 mg, 1.0 mmol) in DMF (5 mL) at room temperature, add HATU (418 mg, 1.1 mmol).

  • Add diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol).

  • Stir the mixture for 10 minutes, then add this compound (141 mg, 1.1 mmol).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Optimizing Work-up Procedures for Reactions Involving Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up of reactions involving 1-isopropylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 1-isopropylpiperazine to consider during work-up?

A1: 1-Isopropylpiperazine is a basic, polar compound. Key properties to remember are:

  • pKa: The predicted pKa is approximately 9.23.[1] This basicity means it will readily react with acids to form salts.

  • Solubility: It is slightly soluble in water.[2][3][4] Its salts, such as the dihydrochloride, are generally freely soluble in water and slightly soluble in polar organic solvents like methanol (B129727) and ethanol.[5]

  • Boiling Point: Approximately 180-181 °C.[2][6]

  • Appearance: It is a colorless to light orange or yellow clear liquid.[2]

Q2: My product containing an isopropylpiperazine moiety is difficult to extract from the aqueous layer. What can I do?

A2: This is a common issue due to the polarity of the this compound group. Here are a few strategies:

  • Adjust pH: Ensure the aqueous layer is sufficiently basic (pH > 11) to deprotonate the piperazine (B1678402) nitrogen atoms and increase partitioning into the organic layer.

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This decreases the solubility of organic compounds in the aqueous phase.

  • Solvent Choice: Use a more polar organic solvent for extraction, such as dichloromethane (B109758) or a mixture of chloroform (B151607) and isopropanol.

Q3: I am seeing a significant amount of the di-substituted byproduct in my N-alkylation or N-arylation reaction. How can I minimize this?

A3: The formation of di-substituted piperazine is a common side reaction. To favor mono-substitution:

  • Stoichiometry: Use a large excess of 1-isopropylpiperazine relative to the electrophile.

  • Slow Addition: Add the alkylating or arylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

  • Protecting Groups: For critical applications, consider using a protecting group strategy. Mono-Boc-piperazine can be alkylated or arylated, followed by deprotection.

Q4: My compound is showing poor peak shape (tailing) during reverse-phase HPLC analysis. What is the cause and how can I fix it?

A4: Peak tailing is often due to the interaction of the basic nitrogen atoms of the piperazine ring with residual silanol (B1196071) groups on the silica-based column. To improve peak shape:

  • Use a mobile phase additive: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to protonate the piperazine nitrogens.

  • Add a competing base: Incorporate a small amount of a competing base like triethylamine (B128534) (TEA) in your mobile phase.

  • Use a base-deactivated column: These columns are specifically designed to minimize interactions with basic analytes.

Troubleshooting Guides

Issues with Acid-Base Extractions
Problem Potential Cause Troubleshooting Steps
Product remains in the aqueous layer after basification and extraction. Insufficiently basic aqueous layer.Check the pH of the aqueous layer with a pH meter or pH paper to ensure it is >11. Add more base (e.g., 10M NaOH) if necessary.
Product salt has low solubility in the organic solvent.Use a more polar extraction solvent (e.g., dichloromethane, 2-MeTHF) or a solvent mixture.
Emulsion formation.Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.
Precipitate forms at the interface of the aqueous and organic layers. The salt form of your product may be insoluble in both layers.Isolate the precipitate by filtration and wash with water and the organic solvent separately to determine its identity. The product may need to be isolated as this salt.
Loss of product after acidic wash. The product may be acid-labile.Test the stability of your product to acidic conditions on a small scale before performing the work-up. If it is unstable, avoid acidic washes.
Purification by Crystallization/Precipitation
Problem Potential Cause Troubleshooting Steps
Product will not crystallize. The compound is too soluble in the chosen solvent.Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to induce precipitation.
The solution is supersaturated.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure product if available.
Presence of impurities inhibiting crystallization.Attempt to purify a small amount by column chromatography to obtain purer material to use as seed crystals.
Product precipitates as an oil. The melting point of the product is lower than the temperature of the solution, or the product is too impure.Allow the solution to cool more slowly. Try a different solvent system. Purify further by another method before attempting crystallization again.
Difficulty in isolating the desired salt form. Incorrect stoichiometry of the acid added.Ensure the correct molar equivalents of the acid (e.g., HCl, citric acid, p-toluenesulfonic acid) are used.
The desired salt is highly soluble in the reaction solvent.Concentrate the solution and/or add an anti-solvent to induce precipitation.
Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Product streaks on the column. The compound is too polar for the eluent system.Add a small amount of a basic modifier like triethylamine or ammonia (B1221849) to the eluent to improve peak shape.
The compound is interacting strongly with the silica (B1680970) gel.Use a less acidic stationary phase like alumina (B75360) or a deactivated silica gel.
Product does not elute from the column. The compound is irreversibly adsorbed onto the silica gel.Test the stability of your compound on a small amount of silica gel before attempting column chromatography. If it is unstable, consider other purification methods like crystallization or distillation.
The eluent is not polar enough.Gradually increase the polarity of the eluent. A common solvent system for piperazine-containing compounds is a gradient of dichloromethane and methanol.

Data Presentation

Table 1: Physical Properties of 1-Isopropylpiperazine

PropertyValueReference(s)
CAS Number 4318-42-7[2][6]
Molecular Formula C₇H₁₆N₂[2][6]
Molecular Weight 128.22 g/mol [2][6]
Boiling Point 180-181 °C[2][6]
Density 0.896 g/cm³[6]
pKa (predicted) 9.23 ± 0.10[1]
Water Solubility Slightly soluble[2][3][4]

Table 2: Solubility of Piperazine Salts (as a proxy for this compound salts)

SaltSolventSolubilityReference(s)
Piperazine DihydrochlorideWaterFreely soluble[5]
Piperazine DihydrochlorideMethanolSlightly soluble[5]
Piperazine DihydrochlorideEthanolSlightly soluble[5]
Piperazine CitrateWaterSoluble[7]
Piperazine CitrateMethanolVery slightly soluble[7]
Piperazine CitrateEthanolInsoluble[7]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for a Product Containing this compound
  • Reaction Quench: Quench the reaction mixture with water.

  • Solvent Addition: Add an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate).

  • Basification: Add a strong base (e.g., 10M NaOH) to the aqueous layer until the pH is > 11. Confirm with a pH meter.

  • Extraction: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Separation: Drain the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Salt Formation (e.g., Hydrochloride Salt)
  • Dissolution: Dissolve the crude product (free base) in a suitable organic solvent (e.g., isopropanol, diethyl ether, or ethyl acetate).

  • Acid Addition: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of the cold organic solvent used for the precipitation to remove impurities.

  • Drying: Dry the salt in a vacuum oven to remove residual solvent.

Visualizations

experimental_workflow start Reaction Mixture quench Quench with Water start->quench extract Extract with Organic Solvent quench->extract basify Basify Aqueous Layer (pH > 11) extract->basify separate Separate Layers basify->separate wash Wash Organic Layer with Brine separate->wash dry Dry and Concentrate wash->dry product Crude Product dry->product

Caption: General experimental workflow for acid-base extraction.

troubleshooting_logic start Low Product Yield in Work-up aqueous_check Is product in the aqueous layer? start->aqueous_check emulsion_check Emulsion formed? aqueous_check->emulsion_check No adjust_ph Adjust pH to >11 and re-extract aqueous_check->adjust_ph Yes precipitate_check Precipitate at interface? emulsion_check->precipitate_check No break_emulsion Add brine or filter through Celite emulsion_check->break_emulsion Yes isolate_precipitate Isolate and analyze the precipitate precipitate_check->isolate_precipitate Yes end Proceed with purification precipitate_check->end No salt_out Add brine ('salting out') and re-extract adjust_ph->salt_out salt_out->end break_emulsion->end isolate_precipitate->end

Caption: Troubleshooting logic for low product yield during extraction.

References

Navigating the Scale-Up of Isopropylpiperazine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for scaling up the synthesis of isopropylpiperazine from the laboratory to the pilot plant. Addressing common challenges through troubleshooting guides and frequently asked questions, this resource is designed to ensure a safe, efficient, and successful scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing 1-isopropylpiperazine?

A1: The most common methods for synthesizing 1-isopropylpiperazine are through the N-alkylation of piperazine (B1678402). The two primary approaches are:

  • Nucleophilic Substitution: This is a widely used industrial method that involves the reaction of piperazine with an isopropyl halide (e.g., isopropyl bromide or iodide). A base is typically required to neutralize the hydrohalic acid byproduct.[1][2]

  • Reductive Amination: This method involves the reaction of piperazine with acetone (B3395972) in the presence of a reducing agent. This approach can be advantageous as it avoids the formation of quaternary ammonium (B1175870) salts.

Q2: What are the major challenges when scaling up the N-alkylation of piperazine from the lab to a pilot plant?

A2: Scaling up N-alkylation reactions presents several critical challenges that can impact yield, purity, and safety:

  • Exothermic Reaction: The reaction is exothermic, and heat dissipation becomes a significant issue in larger reactors. Inadequate heat management can lead to thermal runaway, a dangerous increase in temperature and pressure.[3][4]

  • Di-alkylation: A common side reaction is the formation of 1,4-dithis compound. Controlling the stoichiometry and addition rate of the alkylating agent is crucial to minimize this impurity. Using a large excess of piperazine can favor mono-alkylation.

  • Mixing and Mass Transfer: Achieving uniform mixing in a large reactor is more challenging than in a laboratory flask. Poor mixing can lead to localized "hot spots" and concentration gradients, increasing the likelihood of side reactions and impurities.[3][5]

  • Solvent and Reagent Handling: The larger quantities of flammable solvents and corrosive reagents in a pilot plant require stringent safety protocols and specialized handling equipment.

  • Impurity Profile: Side reactions that are negligible at the lab scale can become significant at a larger scale, leading to a more complex impurity profile and challenging purification.

Q3: How can the formation of the di-alkylation byproduct be minimized at the pilot plant scale?

A3: Several strategies can be employed to control the mono- to di-alkylation ratio:

  • Use of Excess Piperazine: Employing a significant excess of piperazine shifts the reaction equilibrium towards the mono-substituted product.

  • Slow Addition of Alkylating Agent: A slow, controlled addition of the isopropyl halide ensures that it reacts with the large excess of piperazine before it can react with the already formed 1-isopropylpiperazine.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity, although this may increase the reaction time.

  • Use of a Protecting Group: While a multi-step process, using a protecting group on one of the piperazine nitrogens ensures mono-alkylation. The protecting group is then removed in a subsequent step.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature cautiously, monitoring for impurity formation.- Ensure efficient mixing to improve reactant contact.
Degradation of product or starting material.- Lower the reaction temperature.- Reduce the reaction time.
High Levels of Di-alkylation Impurity Stoichiometry of reactants is incorrect.- Use a larger excess of piperazine.- Verify the accuracy of raw material charging.
Addition of alkylating agent is too fast.- Slow down the addition rate of the isopropyl halide. Use a dosing pump for better control.
Inefficient mixing.- Increase the agitator speed, ensuring it is within the safe operating limits of the reactor.- Evaluate the impeller design for suitability at the pilot scale.
Thermal Runaway / Loss of Temperature Control Highly exothermic reaction with inadequate cooling.- IMMEDIATELY stop the addition of the alkylating agent.- Maximize cooling to the reactor jacket and any internal cooling coils.- If available and part of the safety protocol, add a quench agent to stop the reaction.
Insufficient mixing leading to localized hot spots.- Verify that the agitator is functioning correctly and at the appropriate speed.
Product Isolation Issues Product remains in the aqueous phase during work-up.- The product may be in its protonated form. Adjust the pH of the aqueous layer with a base to deprotonate the amine and facilitate extraction into an organic solvent.

Data Presentation: Lab vs. Pilot Plant Scale Comparison (Illustrative)

The following table provides an illustrative comparison of key process parameters and outcomes when scaling up the synthesis of 1-isopropylpiperazine via nucleophilic substitution. Note: Actual data will vary depending on specific equipment and optimized conditions.

Parameter Lab Scale (1 L Reactor) Pilot Plant Scale (100 L Reactor)
Piperazine (molar eq.) 55
Isopropyl Bromide (molar eq.) 11
Solvent Acetonitrile (B52724)Acetonitrile
Base K₂CO₃ (2 eq.)K₂CO₃ (2 eq.)
Temperature (°C) 6060
Addition Time of Isopropyl Bromide 30 minutes4 - 6 hours
Reaction Time (post-addition) 4 hours6 - 8 hours
Typical Yield (%) ~85%~80-85%
Purity (by GC, %) >98%>97%
Di-alkylation Impurity (%) <1%<2%

Experimental Protocols

Lab Scale Synthesis of 1-Isopropylpiperazine (Nucleophilic Substitution)

Materials:

  • Piperazine

  • Isopropyl bromide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

Procedure:

  • To a 1 L, 3-necked round-bottom flask equipped with a mechanical stirrer, condenser, and a dropping funnel, add piperazine (5 molar equivalents) and anhydrous potassium carbonate (2 molar equivalents).

  • Add anhydrous acetonitrile to the flask.

  • Stir the mixture at room temperature.

  • Slowly add isopropyl bromide (1 molar equivalent) dropwise from the dropping funnel over 30 minutes. An exotherm will be observed.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain for 4 hours.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure to yield 1-isopropylpiperazine.

Pilot Plant Scale Synthesis of 1-Isopropylpiperazine (Nucleophilic Substitution) - General Guideline

Equipment:

  • 100 L glass-lined or stainless steel reactor equipped with a jacket for heating/cooling, a multi-bladed agitator, a condenser, a port for solids charging, and a dosing pump for liquid addition.

Procedure:

  • Charge the reactor with piperazine (5 molar equivalents) and anhydrous potassium carbonate (2 molar equivalents) through the solids charging port.

  • Add anhydrous acetonitrile to the reactor.

  • Start the agitator and ensure good suspension of the solids.

  • Begin circulating the cooling medium through the reactor jacket to maintain the desired initial temperature.

  • Using a calibrated dosing pump, slowly add isopropyl bromide (1 molar equivalent) to the reactor over a period of 4-6 hours. The addition rate should be carefully controlled to manage the exotherm and keep the internal temperature within the specified range.

  • After the addition is complete, heat the reactor to 60°C and maintain for 6-8 hours.

  • Take samples periodically to monitor the reaction progress by GC.

  • Upon completion, cool the reactor contents to room temperature.

  • Transfer the reactor contents through a filter to remove the inorganic salts.

  • The filtrate containing the product can then be transferred to a distillation unit for purification.

Visualizations

Scale_Up_Workflow lab_scale Lab Scale Synthesis (e.g., 1L Reactor) process_dev Process Development & Optimization - Reaction Kinetics - Impurity Profiling - Initial Safety Assessment lab_scale->process_dev pilot_scale_design Pilot Plant Batch Design - Equipment Selection - Heat Transfer Calculation - Mass Transfer Considerations process_dev->pilot_scale_design hazop HAZOP Study (Hazard and Operability) pilot_scale_design->hazop pilot_run Pilot Plant Execution (e.g., 100L Reactor) hazop->pilot_run data_analysis Data Analysis & Comparison - Yield & Purity - Impurity Profile - Process Robustness pilot_run->data_analysis data_analysis->process_dev Re-optimization full_scale Full-Scale Production Decision data_analysis->full_scale

Caption: A typical workflow for scaling up a chemical synthesis from lab to pilot plant.

Troubleshooting_Logic cluster_solutions Potential Solutions issue Scale-Up Issue Identified (e.g., Low Yield, High Impurity) check_mixing Evaluate Mixing Efficiency - Agitator Speed - Baffle Presence - Visual Observation issue->check_mixing check_temp Analyze Temperature Profile - Hot Spots? - Cooling Capacity Adequate? issue->check_temp check_addition Review Reagent Addition - Rate Controlled? - Subsurface vs. Surface? issue->check_addition check_stoich Verify Stoichiometry - Raw Material Purity - Charging Accuracy issue->check_stoich adjust_mixing Modify Agitation Parameters check_mixing->adjust_mixing improve_cooling Enhance Heat Removal check_temp->improve_cooling modify_addition Optimize Addition Rate/Method check_addition->modify_addition adjust_reagents Adjust Reagent Ratios check_stoich->adjust_reagents

Caption: A logical troubleshooting flow for common issues encountered during scale-up.

References

Technical Support Center: Addressing Moisture Sensitivity in Isopropylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of moisture-sensitive reactions is paramount to achieving reliable and reproducible results. Isopropylpiperazine, a key building block in the synthesis of various bioactive molecules, is known to be hygroscopic, and its reactions can be significantly compromised by the presence of water.[1] This technical support guide provides troubleshooting advice and frequently asked questions to address common issues encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be hygroscopic?

A1: A hygroscopic substance, like this compound, has a strong tendency to attract and absorb moisture from the surrounding atmosphere. Anhydrous piperazine, the parent compound of this compound, is known to be deliquescent, meaning it can absorb enough moisture to dissolve itself.[1] This property can significantly impact the physical and chemical characteristics of the compound, affecting experimental accuracy and product stability.

Q2: How can moisture absorption affect my this compound reaction?

A2: Moisture absorption can lead to several critical issues in the laboratory:

  • Inaccurate Stoichiometry: The measured weight of the this compound will be higher than the actual amount of the active reagent due to the presence of water. This leads to errors in molar calculations and incorrect stoichiometry in your reaction, potentially reducing the yield of your desired product.[1]

  • Side Reactions: Water can act as a competing nucleophile in many reactions. For instance, in acylation reactions with acyl chlorides or anhydrides, water will react to form the corresponding carboxylic acid, consuming your starting material and generating impurities.

  • Deactivation of Reagents: Many reagents used in conjunction with this compound, such as organometallics (e.g., Grignard reagents, organolithiums) and hydrides (e.g., lithium aluminum hydride), react violently with water. The presence of moisture will quench these reagents, preventing your desired reaction from occurring.

  • Changes in Physical Properties: The absorption of water can alter the melting point and solubility of this compound.[1]

  • Handling Difficulties: Hygroscopic powders can become sticky and clump together, making them difficult to handle, weigh, and transfer accurately.[1]

Q3: What are the best practices for storing and handling this compound?

A3: To minimize moisture absorption, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep it in a tightly sealed container. The use of a desiccator containing a suitable drying agent, such as silica (B1680970) gel or phosphorus pentoxide, is highly recommended.[1][2] It is also advisable to store it away from incompatible materials like strong oxidizing agents and acids. When handling, it is best to work under an inert atmosphere, such as a glove box or with a nitrogen or argon blanket, especially for highly moisture-sensitive reactions.

Q4: How can I determine the water content in my this compound or reaction solvent?

A4: The most accurate and specific method for determining water content is Karl Fischer titration.[3][4] This technique is highly selective for water and can be used for liquids and solids.[5][6] For a less quantitative but more immediate indication in solvents, visual indicators in solvent stills (e.g., the deep blue color of sodium benzophenone (B1666685) ketyl for THF) can be used to confirm dryness.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product yield in an N-alkylation or acylation reaction. Moisture in the this compound, solvent, or reaction setup is quenching reagents or causing side reactions.Ensure all glassware is oven-dried or flame-dried before use.[2] Use freshly dried solvents.[7][8] Handle this compound under an inert atmosphere. Consider using a drying agent compatible with your reaction conditions.
Inconsistent results between batches of the same reaction. Varying amounts of absorbed water in the this compound.Determine the water content of your this compound using Karl Fischer titration before each reaction to ensure consistent starting material.[3] Store the reagent in smaller, single-use aliquots to minimize exposure to air.
Formation of unexpected byproducts. Water is participating in the reaction, leading to hydrolysis of starting materials or intermediates.Rigorously dry all reagents and solvents. Use techniques like azeotropic distillation with toluene (B28343) to remove trace amounts of water from starting materials.[9]
This compound is clumpy and difficult to handle. The material has absorbed a significant amount of atmospheric moisture.[1]Dry the this compound in a vacuum oven at a suitable temperature (below its melting point) or in a desiccator over a strong drying agent like P₂O₅.[2] For future use, handle the material quickly and in a dry environment.

Experimental Protocols

Protocol 1: Drying of Reaction Solvents (e.g., Dichloromethane, THF)

Objective: To prepare anhydrous solvents for moisture-sensitive reactions.

Materials:

  • Solvent to be dried (e.g., Dichloromethane, THF)

  • Drying agent (e.g., Calcium hydride for Dichloromethane, Sodium/benzophenone for THF, or 3Å/4Å molecular sieves)[7][10]

  • Round-bottom flask

  • Distillation apparatus or solvent purification system

  • Inert gas source (Nitrogen or Argon)

Procedure for Distillation from Calcium Hydride (for Dichloromethane):

  • Set up a distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. Ensure all glassware is oven-dried.

  • Add the solvent and calcium hydride to the distillation flask.

  • Heat the mixture to reflux under a positive pressure of inert gas.

  • Distill the solvent, collecting the fraction that boils at the correct temperature.

  • Store the freshly distilled solvent over activated molecular sieves and under an inert atmosphere.

Procedure for Drying with Molecular Sieves:

  • Activate 3Å or 4Å molecular sieves by heating them in an oven at a high temperature (e.g., 300-350°C) for several hours under vacuum.[7][8]

  • Allow the sieves to cool to room temperature in a desiccator.

  • Add the activated sieves to the solvent in a sealed container (approximately 5-10% m/v).[2]

  • Allow the solvent to stand over the sieves for at least 24 hours before use.[8]

Protocol 2: Karl Fischer Titration for Water Content Determination

Objective: To quantitatively determine the water content in a sample of this compound or a reaction solvent.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)[6]

  • Karl Fischer reagents

  • Anhydrous methanol (B129727) or other suitable solvent

  • Sample of this compound or solvent

Procedure:

  • Standardize the Karl Fischer reagent with a known amount of water or a water standard.

  • Add a known weight or volume of the anhydrous solvent to the titration vessel to establish a dry baseline.

  • Inject a precisely weighed amount of the this compound sample (dissolved in a suitable anhydrous solvent if it is a solid) or the solvent sample into the titration vessel.

  • The titrator will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • The instrument will then calculate the water content of the sample, typically in ppm or percentage.[3]

Data Summary

The efficiency of various drying agents for common solvents has been quantitatively evaluated. The following table summarizes the residual water content after treatment with different desiccants.

Solvent Drying Agent Loading (% m/v) Time Residual Water (ppm)
THF3Å Molecular Sieves20%48 h<10
DichloromethaneCaH₂N/A (reflux)N/A~13
Toluene3Å Molecular Sieves20%24 h<10
Methanol3Å Molecular Sieves20%120 h~10.5

Table adapted from data presented in the Journal of Organic Chemistry.[8]

Visualizing Workflows and Concepts

Moisture_Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions start Low Yield or Reaction Failure check_moisture Suspect Moisture Contamination start->check_moisture dry_reagents Dry this compound (Vacuum Oven / Desiccator) check_moisture->dry_reagents Reagent Hygroscopic dry_solvents Prepare Anhydrous Solvents (Distillation / Sieves) check_moisture->dry_solvents Solvent as Water Source dry_glassware Oven/Flame-Dry Glassware check_moisture->dry_glassware Glassware Adsorption inert_atmosphere Use Inert Atmosphere (N2 / Ar) check_moisture->inert_atmosphere Atmospheric Moisture rerun_reaction Re-run Reaction dry_reagents->rerun_reaction dry_solvents->rerun_reaction dry_glassware->rerun_reaction inert_atmosphere->rerun_reaction success Successful Reaction rerun_reaction->success Problem Solved other_issues Investigate Other Issues (Purity, Temperature, etc.) rerun_reaction->other_issues Problem Persists

Caption: A logical workflow for troubleshooting moisture-sensitive this compound reactions.

Handling_Hygroscopic_Reagents Best Practices for Handling Hygroscopic Reagents cluster_storage Storage cluster_handling Handling cluster_reaction_setup Reaction Setup storage_container Tightly Sealed Container desiccator Store in Desiccator storage_container->desiccator inert_atmosphere Work Under Inert Gas (Glovebox or N2/Ar) quick_transfer Minimize Exposure Time inert_atmosphere->quick_transfer dry_glassware Oven/Flame-Dried Glassware dry_tools Use Dry Spatulas/Syringes quick_transfer->dry_tools anhydrous_solvents Use Anhydrous Solvents dry_glassware->anhydrous_solvents

Caption: Key considerations for the storage and handling of hygroscopic reagents like this compound.

References

Validation & Comparative

A Comparative Analysis of the Basicity of Isopropylpiperazine and N-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the basicity of isopropylpiperazine and N-methylpiperazine, intended for researchers, scientists, and professionals in drug development. The analysis is supported by quantitative data, explanations of underlying chemical principles, and a standardized experimental protocol for basicity determination.

The basicity of an amine is a critical parameter in medicinal chemistry, influencing its pharmacokinetic and pharmacodynamic properties. It is quantified by the pKa of its conjugate acid (pKaH); a higher pKaH value corresponds to a stronger base.[1][2] The lone pair of electrons on the nitrogen atom is responsible for the basic properties of amines, allowing them to act as proton acceptors.[3][4][5] The availability of this lone pair is modulated by the electronic and steric nature of the substituents attached to the nitrogen atom.[3][6]

Quantitative Comparison of Basicity

The relative basicity of this compound and N-methylpiperazine can be directly compared using the pKa values of their respective conjugate acids. Alkyl groups generally increase the basicity of amines compared to ammonia (B1221849) due to their electron-donating inductive effect, which increases the electron density on the nitrogen atom.[3][4]

CompoundSubstituentpKa of Conjugate AcidData Type
N-Methylpiperazine Methyl (-CH₃)9.09[7][8]Experimental
This compound Isopropyl (-CH(CH₃)₂)9.23 (± 0.10)[9]Predicted

Note: The pKa values refer to the protonation of the substituted nitrogen atom.

Based on the available data, this compound is predicted to be a slightly stronger base than N-methylpiperazine. This can be attributed to the greater electron-donating inductive effect of the isopropyl group compared to the methyl group.

Factors Influencing Basicity

The basicity of these piperazine (B1678402) derivatives is primarily governed by a balance between inductive and steric effects.

  • Inductive Effect : Both methyl and isopropyl groups are electron-donating alkyl groups. They push electron density towards the nitrogen atom, making the lone pair more available to accept a proton and thus increasing basicity.[3][5] The isopropyl group, being larger, has a stronger inductive effect than the methyl group, which would suggest higher basicity for this compound.

  • Steric Hindrance : The bulkiness of the substituent on the nitrogen can affect the stability of the protonated form (the conjugate acid). While the isopropyl group is more electron-donating, it is also significantly bulkier than the methyl group. This increased steric bulk can hinder the solvation of the resulting ammonium (B1175870) ion, potentially destabilizing it and thereby decreasing basicity. In this specific comparison, the inductive effect appears to be the dominant factor, leading to the slightly higher predicted basicity for this compound.

The interplay of these factors is illustrated in the diagram below.

G cluster_methyl N-Methylpiperazine cluster_iso This compound M_Struct H-N(ring)-N-CH₃ M_ConjAcid [H₂-N⁺(ring)-N-CH₃] M_Struct->M_ConjAcid + H⁺ M_Proton H⁺ M_ConjAcid->M_Struct - H⁺ M_Effect Inductive Effect (+I) (Electron Donating) M_Effect->M_Struct Increases e⁻ density on Nitrogen I_Struct H-N(ring)-N-CH(CH₃)₂ I_ConjAcid [H₂-N⁺(ring)-N-CH(CH₃)₂] I_Struct->I_ConjAcid + H⁺ I_Proton H⁺ I_ConjAcid->I_Struct - H⁺ I_Effect Stronger Inductive Effect (+I) (More Electron Donating) I_Effect->I_Struct Increases e⁻ density more -> Higher Basicity I_Steric Greater Steric Hindrance I_Steric->I_ConjAcid May slightly hinder protonation/solvation Conclusion Comparison Isopropyl group's stronger inductive effect outweighs its steric hindrance, leading to slightly higher predicted basicity.

Caption: Factors influencing the basicity of piperazine derivatives.

Experimental Protocol: Potentiometric Titration for pKa Determination

The determination of amine pKa values is commonly performed via potentiometric titration. This method involves monitoring the pH of an amine solution as a strong acid is incrementally added.

Objective: To determine the pKa of an amine's conjugate acid.

Materials:

  • Amine sample (e.g., N-methylpiperazine)

  • Standardized strong acid solution (e.g., 0.1 M HCl)

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Preparation: A precise amount of the amine is dissolved in a known volume of CO₂-free deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar. The burette is filled with the standardized strong acid.

  • Initial Measurement: The initial pH of the amine solution is recorded.

  • Titration: The acid titrant is added in small, precise increments (e.g., 0.1-0.2 mL). After each addition, the solution is allowed to stabilize, and the pH is recorded. Smaller increments should be used near the equivalence point where the pH changes rapidly.

  • Data Collection: Continue the titration well past the equivalence point, recording the volume of titrant added and the corresponding pH at each step.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of acid added (x-axis).

    • Determine the equivalence point, which is the point of maximum slope on the curve (or the inflection point on the first derivative plot).

    • The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the point where half of the volume of acid required to reach the equivalence point has been added).

This protocol provides a reliable method for the experimental determination of the pKa values of amines, allowing for the accurate comparison of their basicities.[10]

G A Prepare Amine Solution (Known Concentration) C Titrate with Standard Strong Acid A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Find pH at Half-Equivalence Point F->G H Result: pKa = pH at 1/2 Equivalence Pt. G->H

Caption: Workflow for pKa determination by potentiometric titration.

References

The Biological Activity of Isopropylpiperazine Versus Other Piperazine Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of piperazine (B1678402) analogs, with a focus on the influence of N-substitution, including the isopropyl group. While direct comparative quantitative data for isopropylpiperazine against a homologous series of simple N-alkylpiperazines is limited in publicly available literature, this guide synthesizes established structure-activity relationships and presents data for a range of piperazine derivatives to provide a valuable contextual understanding.

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2] The two nitrogen atoms of the piperazine ring offer sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The nature of the substituent on the nitrogen atom (N-substitution) is a critical determinant of the biological activity of piperazine derivatives.[1][4]

Structure-Activity Relationships of N-Substituted Piperazines

The biological activity of piperazine derivatives is profoundly influenced by the physicochemical properties of the N-substituent. Key factors include:

  • Size and Steric Hindrance: The bulkiness of the N-substituent can dictate the affinity and selectivity for specific biological targets. For instance, in some receptor families, a larger substituent may enhance binding by occupying a hydrophobic pocket, while in others, it may cause steric clashes, reducing affinity.

  • Lipophilicity: The hydrophobicity of the substituent affects the compound's ability to cross cell membranes, including the blood-brain barrier. This is a crucial consideration for drugs targeting the central nervous system (CNS).[5]

  • Basicity: The pKa of the piperazine nitrogens, which is influenced by the N-substituent, affects the ionization state of the molecule at physiological pH. This is critical for interactions with biological targets, which are often ionic in nature.

While specific data for N-isopropylpiperazine is sparse, general principles suggest that the isopropyl group, being a small, lipophilic, and branched alkyl group, would confer a distinct pharmacological profile compared to linear alkyl chains (e.g., n-propyl) or larger aromatic substituents. The branched nature of the isopropyl group can introduce specific steric interactions that may enhance selectivity for certain receptors over others.

Comparative Quantitative Bioactivity Data

Table 1: Anticancer Activity (IC50 in µM) of Piperazine Derivatives

Compound/DrugCell LineIC50 (µM)Reference
Chalcone-dithiocarbamate hybrid with piperazinePC3 (Prostate Cancer)1.05[1]
5-Fluorouracil (5-FU)PC3 (Prostate Cancer)29.31[1]
Chromen-4-one derivative with piperazineHeLa (Cervical Cancer)1.02[1]
DoxorubicinHeLa (Cervical Cancer)0.21[1]
Berberine derivative with furoyl piperazineCaSki (Cervical Cancer)6.11[1]

Table 2: Antimicrobial Activity of Piperazine Derivatives

CompoundOrganismActivity
N-alkyl and N-aryl piperazine derivativesStaphylococcus aureus, Bacillus subtilisGood antibacterial activity
N-alkyl and N-aryl piperazine derivativesEscherichia coli, Pseudomonas aeruginosaNo significant activity
N-alkyl and N-aryl piperazine derivativesAspergillus speciesGood antifungal activity
N-alkyl and N-aryl piperazine derivativesCandida albicansNo significant activity

Note: The referenced study provided qualitative descriptions of activity rather than specific MIC values.

Table 3: Receptor Binding Affinity (Ki in nM) of Piperazine Derivatives at Neurotransmitter Receptors

CompoundReceptorKi (nM)Reference
meta-Chlorophenylpiperazine (m-CPP)5-HT1AHigh Affinity[5]
trifluoromethylphenylpiperazine (TFMPP)5-HT1BHigh Affinity[5]
Piperidine derivative replacing piperazineHistamine H3 Receptor7.70[6]
Piperazine derivativeHistamine H3 Receptor3.17[6]
Piperidine derivative replacing piperazineSigma-1 Receptor3.64[6]
Piperazine derivativeSigma-1 Receptor1531[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used to assess the biological activity of piperazine derivatives.

Receptor Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cells expressing the target receptor are harvested and homogenized to create a membrane preparation.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the test compound (e.g., a piperazine analog).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Cell Viability Assays (e.g., MTT Assay)

These assays measure the cytotoxic effects of a compound on cancer cells.

  • Cell Culture: Human cancer cell lines are grown in appropriate culture media.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 General Drug Discovery Workflow for Piperazine Analogs A Library of Piperazine Analogs (e.g., N-isopropyl, N-aryl, etc.) B High-Throughput Screening (e.g., Receptor Binding, Enzyme Assays) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->E F In Vivo Efficacy and Safety Studies E->F G Clinical Candidate Selection F->G

Caption: A generalized workflow for the discovery and development of novel piperazine-based therapeutic agents.

G cluster_1 Piperazine Analogs as Neurotransmitter Receptor Modulators Ligand Piperazine Analog Receptor GPCR (e.g., Serotonin or Dopamine Receptor) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Change (e.g., cAMP levels) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified signaling pathway for piperazine analogs acting on G-protein coupled receptors.

Conclusion

The piperazine scaffold remains a highly versatile and valuable core for the design of novel therapeutic agents. The biological activity of piperazine derivatives is intricately linked to the nature of the N-substituent, with factors such as size, lipophilicity, and steric profile playing crucial roles in target affinity and selectivity. While direct comparative studies detailing the quantitative biological activity of this compound alongside other simple N-alkyl analogs are not extensively documented in the current literature, the principles of structure-activity relationships derived from a vast body of research on more complex piperazine derivatives provide a strong foundation for predicting its potential pharmacological profile. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the exploration and development of new piperazine-based compounds, underscoring the importance of systematic analog synthesis and testing to elucidate precise structure-activity relationships.

References

A Comparative Guide to Catalysts for N-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of piperazine (B1678402) is a fundamental transformation in organic synthesis, crucial for the development of a vast array of pharmaceuticals and other functional molecules. The choice of catalyst for this reaction significantly impacts yield, selectivity, and overall efficiency. This guide provides an objective comparison of common catalytic systems for the N-alkylation of piperazine, supported by experimental data, detailed protocols, and a visual workflow to aid in catalyst selection and optimization.

Performance Comparison of Catalytic Systems

The selection of a suitable catalyst for the N-alkylation of piperazine depends on several factors, including the nature of the alkylating agent, desired selectivity (mono- vs. di-alkylation), and process scalability. Below is a summary of the performance of various catalytic systems based on literature data.

Catalyst SystemAlkylating AgentSubstrate (Amine)Catalyst LoadingBaseSolventTemp. (°C)Time (h)Yield (%)Selectivity (Mono/Di)Reference
Transition Metal Catalysis
Pd₂(dba)₃ / RuPhos4-ChlorotoluenePiperazine2 mol% PdNaOtBuToluene (B28343)1000.5>95Mono-arylation favored with excess piperazine[1]
Ru-complexBenzyl alcoholAniline (model)-K₂CO₃Toluene110-HighSelective mono-alkylation
Ni-Cu/γ-Al₂O₃AlcoholsAmines--o-xylene--HighHigh selectivity
Photoredox Catalysis
Acridinium saltMichael acceptorsN-Boc-piperazine---RT-GoodSite-selective C-H alkylation[2]
Cu/TiO₂ and Au/TiO₂AlcoholsAmines---25--Selective mono- and di-alkylation[3]
Phase Transfer Catalysis (PTC)
Tetrabutylammonium bromide (TBAB)Methyl iodideTricyclic piperazineCatalyticK₂CO₃/Na₂CO₃/NaOHAcetonitrile/DMF40-501-367-72Mono-alkylation[4]
Aliquat 336®Alkyl halidesAromatic CarboxamidesCatalyticNaOHSolvent-free--HighHigh selectivity[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalytic systems.

Palladium-Catalyzed N-Arylation of Piperazine (Buchwald-Hartwig Amination)

This protocol is adapted from a procedure for the N-arylation of piperazine with an aryl chloride.[1]

Materials:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Piperazine

  • Aryl halide (e.g., 4-Chlorotoluene)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%), RuPhos (e.g., 0.04 mmol, 4 mol%), NaOtBu (e.g., 2.1 mmol), and piperazine (e.g., 1.5 mmol).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5 minutes.

  • Add anhydrous toluene (e.g., 2 mL) via syringe, followed by the aryl halide (e.g., 1.0 mmol).

  • Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols

This protocol describes a general procedure for the N-alkylation of amines using alcohols, catalyzed by a commercially available ruthenium complex.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene)

  • Potassium carbonate (K₂CO₃)

  • Amine (e.g., benzylamine)

  • Alcohol (e.g., phenethyl alcohol)

  • Activated molecular sieves (3 Å)

  • Nitrogen gas

Procedure:

  • To a reaction tube, add [Ru(p-cymene)Cl₂]₂ (e.g., 0.025 mmol), dppf (e.g., 0.05 mmol), K₂CO₃ (e.g., 0.1 mmol), and activated molecular sieves.

  • Purge the tube with nitrogen for 10 minutes.

  • Add the amine (e.g., 1 mmol) and the alcohol (e.g., 1 mmol).

  • Seal the tube and heat the reaction mixture at the desired temperature with stirring.

  • Monitor the reaction progress by GC or LC-MS.

  • After completion, cool the reaction mixture and filter off the catalyst and molecular sieves.

  • Concentrate the filtrate and purify the residue by chromatography.

Phase Transfer-Catalyzed N-Alkylation

This protocol is a general representation of N-alkylation using a phase transfer catalyst, often performed under solvent-free or biphasic conditions.[4][7]

Materials:

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Piperazine derivative

  • Alkylating agent (e.g., alkyl halide)

  • Inorganic base (e.g., K₂CO₃, NaOH)

  • Organic solvent (optional, e.g., acetonitrile, toluene)

  • Water (for biphasic systems)

Procedure:

  • In a reaction flask, combine the piperazine derivative, the inorganic base, and the phase transfer catalyst.

  • If using a solvent, add it at this stage. For solvent-free conditions, proceed to the next step.

  • Add the alkylating agent to the mixture.

  • Stir the mixture vigorously at the desired temperature. If using microwave irradiation, place the vessel in the microwave reactor.

  • Monitor the reaction by TLC or GC.

  • Upon completion, if a solvent was used, filter the mixture and concentrate the filtrate. If no solvent was used, or for a biphasic system, add water and an organic solvent to extract the product.

  • Wash the organic layer with water and brine, dry over a suitable drying agent, and concentrate to yield the crude product.

  • Purify the product by distillation or chromatography as needed.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the comparative study and optimization of catalysts for the N-alkylation of piperazine. This systematic approach helps researchers efficiently identify the most suitable catalytic system for their specific needs.

Catalyst_Screening_Workflow start Define Reaction: Piperazine Substrate & Alkylating Agent catalyst_selection Catalyst Selection: - Transition Metal (Pd, Ru, Ni, Cu) - Photoredox - Phase Transfer start->catalyst_selection initial_screening Initial Catalyst Screening (Small Scale) catalyst_selection->initial_screening analysis1 Analysis: Yield & Selectivity (GC/LC-MS) initial_screening->analysis1 optimization Reaction Optimization: - Temperature - Solvent - Base - Catalyst Loading analysis1->optimization Promising Results no_good Unsatisfactory Results analysis1->no_good Poor Results analysis2 Analysis: Yield, Selectivity, TON/TOF optimization->analysis2 analysis2->optimization Further Optimization scale_up Scale-up & Isolation analysis2->scale_up Optimized Conditions final_product Final Product Characterization scale_up->final_product no_good->catalyst_selection

Caption: A workflow for catalyst screening and optimization in N-alkylation of piperazine.

References

A Comparative Guide to HPLC Method Validation for Isopropylpiperazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their impurities is paramount. Isopropylpiperazine, a key intermediate in the synthesis of various pharmaceutical compounds, requires precise analytical methods for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides a comparative overview of two distinct HPLC-based methods for the analysis of piperazine (B1678402) derivatives, offering insights into their respective validation parameters and experimental protocols.

The comparison is structured around a standard Reversed-Phase HPLC (RP-HPLC) method, a widely adopted approach for the analysis of small organic molecules like this compound, and a derivatization-based HPLC-UV method, which is employed for compounds lacking a strong chromophore. The validation data presented is guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is compliant with industry standards.[1][2][3][4][5]

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for a typical RP-HPLC method versus a derivatization-based HPLC-UV method for piperazine analysis.

Validation ParameterRP-HPLC Method (Hypothetical)Derivatization-Based HPLC-UV Method[6]
Linearity (R²) ≥ 0.999≥ 0.998
Range 1 - 150 µg/mL90 - 350 ppm
Accuracy (% Recovery) 98.0 - 102.0%104.87 - 108.06%
Precision (% RSD)
- Repeatability≤ 1.0%1.13%
- Intermediate Precision≤ 2.0%Not Reported
Limit of Detection (LOD) 0.3 µg/mL30 ppm
Limit of Quantitation (LOQ) 1.0 µg/mL90 ppm
Specificity Demonstrated by peak purity and resolution from impuritiesNo interference from API[6]

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of any validated analytical method. Below are the methodologies for the two compared HPLC approaches.

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method is a standard approach for the direct analysis of this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (50:50, v/v) with 0.1% Trifluoroacetic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound is prepared in the mobile phase and subsequently diluted to create calibration standards ranging from 1 to 150 µg/mL.

  • Sample Solution: The sample containing this compound is accurately weighed and dissolved in the mobile phase to achieve a concentration within the calibrated range.

Method 2: Derivatization-Based HPLC-UV

This method is suitable for piperazine and its derivatives that lack a strong UV chromophore, enhancing their detectability.[6]

Derivatization Reaction: Piperazine is reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative.[6]

Chromatographic Conditions:

  • Column: Chiralpak IC, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile, Methanol, and Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Detection: UV at 340 nm

Standard and Sample Preparation:

  • Standard and Sample Derivatization: An aliquot of the standard or sample solution is mixed with a solution of NBD-Cl in a suitable solvent and heated to facilitate the reaction.

  • Final Solution: The resulting derivatized solution is then diluted with the mobile phase before injection into the HPLC system.

HPLC Method Validation Workflow

The validation of an HPLC method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the logical workflow of the validation process, from initial planning to final documentation, in accordance with ICH guidelines.[1][2][3]

HPLC_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting cluster_conclusion 4. Conclusion define_purpose Define Method's Intended Purpose select_params Select Validation Parameters (ICH Q2(R2)) define_purpose->select_params set_criteria Set Acceptance Criteria select_params->set_criteria write_protocol Write Validation Protocol set_criteria->write_protocol prepare_standards Prepare Standards & Samples write_protocol->prepare_standards perform_linearity Linearity & Range prepare_standards->perform_linearity perform_accuracy Accuracy (% Recovery) prepare_standards->perform_accuracy perform_precision Precision (Repeatability & Intermediate) prepare_standards->perform_precision perform_specificity Specificity prepare_standards->perform_specificity perform_lod_loq LOD & LOQ prepare_standards->perform_lod_loq perform_robustness Robustness prepare_standards->perform_robustness process_data Process Chromatographic Data perform_linearity->process_data perform_accuracy->process_data perform_precision->process_data perform_specificity->process_data perform_lod_loq->process_data perform_robustness->process_data calculate_stats Calculate Statistical Results process_data->calculate_stats compare_criteria Compare Results with Acceptance Criteria calculate_stats->compare_criteria generate_report Generate Validation Report compare_criteria->generate_report final_assessment Final Method Assessment (Fit for Purpose) generate_report->final_assessment

Caption: Workflow for HPLC Method Validation.

Alternative Analytical Techniques

While HPLC is a dominant technique, other methods can also be employed for the analysis of piperazine and its derivatives. A review of analytical methods highlights techniques such as Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and various spectrophotometric and colorimetric methods.[7] LC-MS, in particular, offers higher sensitivity and selectivity, which can be advantageous for trace-level analysis or in complex matrices.[8] The choice of method will ultimately depend on the specific requirements of the analysis, including the concentration of the analyte, the complexity of the sample matrix, and the available instrumentation.

References

A Comparative Guide to Isopropylpiperazine Synthesis: Reductive Amination vs. Direct Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of synthetic route can significantly impact yield, purity, and overall efficiency. This guide provides a detailed comparison of two common methods for the synthesis of isopropylpiperazine: reductive amination and direct alkylation. We present a quantitative analysis of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.

At a Glance: Performance Comparison

ParameterReductive AminationDirect Alkylation
Typical Yield High (often >90%)Variable (can be lower due to dialkylation)
Selectivity High for mono-alkylationLower; risk of di-alkylation and quaternary salt formation
Reaction Conditions Mild (room temperature)Often requires heating
Reagents Piperazine (B1678402), acetone (B3395972), sodium triacetoxyborohydride (B8407120)Piperazine, 2-bromopropane (B125204), base (e.g., K₂CO₃)
Key Advantages High selectivity, mild conditions, good functional group tolerance[1]Potentially simpler reagents
Key Disadvantages Requires a reducing agentLack of selectivity can lead to difficult purification

Reductive Amination: The High-Selectivity Route

Reductive amination is a highly effective method for the synthesis of N-alkylated amines, including this compound. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of piperazine with acetone, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the desired secondary amine.[1] The high selectivity of this method for mono-alkylation is a significant advantage over direct alkylation.[2]

Experimental Protocol: Reductive Amination

Materials:

Procedure:

  • To a stirred solution of piperazine (1.0 equivalent) in 1,2-dichloroethane (DCE), add acetone (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography to afford pure 1-isopropylpiperazine.

dot graph ReductiveAminationWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, width=8.4, height=3.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node Definitions Start [label="Start", fillcolor="#F1F3F4", fontcolor="#202124"]; Mixing [label="Mix Piperazine\nand Acetone in DCE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImineFormation [label="Iminium Ion\nFormation (RT, 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Add NaBH(OAc)₃\n(RT, 6-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="Quench with\naq. NaHCO₃", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Extract with DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Dry and Concentrate", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purify (Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions Start -> Mixing; Mixing -> ImineFormation; ImineFormation -> Reduction; Reduction -> Quench; Quench -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> End; } . Caption: Reductive Amination Workflow for this compound Synthesis.

Direct Alkylation: A Simpler but Less Selective Approach

Direct alkylation involves the reaction of piperazine with an isopropyl halide, such as 2-bromopropane, in the presence of a base to neutralize the hydrohalic acid byproduct. While this method appears more straightforward due to the use of readily available reagents, it is often plagued by a lack of selectivity. The initially formed mono-isopropylpiperazine is still nucleophilic and can react further with the alkylating agent to form the di-isopropylated byproduct and even quaternary ammonium (B1175870) salts. This over-alkylation can lead to lower yields of the desired product and necessitates more rigorous purification steps.[2]

To favor mono-alkylation, strategies such as using a large excess of piperazine or employing a protecting group on one of the piperazine nitrogens can be implemented, though this adds steps to the overall synthesis.

Experimental Protocol: Direct Alkylation

Materials:

  • Piperazine

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of piperazine (at least 2 equivalents to favor mono-alkylation) and potassium carbonate (2.0 equivalents) in acetonitrile, add 2-bromopropane (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the desired 1-isopropylpiperazine from unreacted piperazine and di-alkylated byproducts.

dot graph DirectAlkylationWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, width=8.4, height=3.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node Definitions Start [label="Start", fillcolor="#F1F3F4", fontcolor="#202124"]; Mixing [label="Mix Piperazine, K₂CO₃\nand 2-Bromopropane in ACN", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reflux (Monitor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filtration [label="Filter Salts", fillcolor="#FBBC05", fontcolor="#202124"]; Concentration [label="Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\nand Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Dry and Concentrate", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purify (Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions Start -> Mixing; Mixing -> Reaction; Reaction -> Filtration; Filtration -> Concentration; Concentration -> Workup; Workup -> Drying; Drying -> Purification; Purification -> End; } . Caption: Direct Alkylation Workflow for this compound Synthesis.

Conclusion

For the synthesis of this compound, reductive amination generally offers a superior method in terms of yield and selectivity for the desired mono-alkylated product. The mild reaction conditions and high functional group tolerance make it a versatile and reliable choice. While direct alkylation may appear simpler in its reagent list, the inherent lack of selectivity often leads to a more complex product mixture, requiring more extensive purification and potentially resulting in a lower overall yield of the target compound. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, purity needs, and available resources. However, for applications demanding high purity and yield, reductive amination is the recommended approach.

References

A Comparative Guide to the Structure-Activity Relationship of Isopropylpiperazine Derivatives as CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties that often translate to improved bioavailability and target affinity.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-alkylpiperazine derivatives, with a particular focus on short alkyl chains like isopropyl and its close analog, n-propyl, as antagonists of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G-protein coupled receptor that plays a crucial role in cancer progression and inflammatory diseases, making it a significant therapeutic target.[2]

Comparative Analysis of N-Alkyl Piperazine Derivatives

A study focused on developing CXCR4 antagonists with improved drug-like properties systematically explored the impact of modifying the N-alkyl substituent on a piperazine-containing scaffold. The core structure consisted of a tetrahydroisoquinoline (THIQ) moiety linked to a piperazine ring. The length and nature of the alkyl group on the second nitrogen of the piperazine were varied to understand their effect on CXCR4 antagonism, metabolic stability, and off-target effects, particularly inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme.[3]

The data below summarizes the findings for a selection of these derivatives, comparing the parent compound with a butylamine (B146782) side chain to analogs with piperidine (B6355638) and piperazine side chains of varying alkyl lengths. The N-propylpiperazine derivative (Compound 16) serves as a close surrogate for an isopropylpiperazine derivative in this series.

Table 1: Comparison of Biological Activity of N-Alkyl Piperazine Derivatives
Compound IDSide Chain MoietyCXCR4 IC₅₀ (nM)¹CYP2D6 IC₅₀ (µM)²
5 n-Butylamine121.8
13 N-Ethylpiperidine205.2
14 N-Propylpiperidine135.7
15 N-Ethylpiperazine3310.3
16 N-Propylpiperazine 17 12.5
17 N-Butylpiperazine2418.0
21 N-Butylpiperidine111.4

¹SDF-1 induced calcium flux assay. ²Inhibition of cytochrome P450 2D6.

Key Findings from the SAR Study:

  • CXCR4 Antagonism: The N-propylpiperazine derivative (16 ) demonstrated potent CXCR4 antagonist activity (IC₅₀ = 17 nM), comparable to the parent n-butylamine compound (5 ) and the N-propylpiperidine analog (14 ).[3] This indicates that a short alkyl substituent on the piperazine ring is well-tolerated for maintaining high affinity for the CXCR4 receptor.

  • CYP2D6 Inhibition: A significant improvement in the safety profile was observed with the N-alkylpiperazine series regarding CYP2D6 inhibition. The N-propylpiperazine derivative (16 ) showed a nearly 7-fold reduction in CYP2D6 inhibition (IC₅₀ = 12.5 µM) compared to the parent compound (5 ) (IC₅₀ = 1.8 µM).[3] This suggests that the introduction of the piperazine ring with a short alkyl chain can mitigate off-target effects.

  • Metabolic Stability: The study also reported that the N-propylpiperazine compound (16 ) exhibited improved metabolic stability in human, rat, and mouse liver microsomes compared to the parent compound.[3]

  • Overall Profile: The N-propylpiperazine derivative (16 ) emerged as a lead compound due to its balanced profile of potent CXCR4 activity, improved metabolic stability, and significantly reduced off-target activity at CYP2D6 and muscarinic receptors.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the this compound derivatives and their analogs.

Synthesis of N-Alkyl Piperazine Derivatives

The synthesis of the target N-alkyl piperazine derivatives was primarily achieved through two common methods: reductive amination and alkylation.[3][4]

General Procedure for Reductive Amination:

  • A solution of the parent amine (containing the THIQ-piperazine core) and the desired aldehyde (e.g., propionaldehyde) in a suitable solvent like dichloromethane (B109758) (DCM) is prepared.

  • A reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added to the mixture.

  • The reaction is stirred at room temperature until completion, monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched, and the product is extracted and purified, typically using column chromatography.

General Procedure for Alkylation:

  • The parent amine is dissolved in a suitable solvent, such as dimethylformamide (DMF), along with a base (e.g., potassium carbonate).

  • The corresponding alkyl halide (e.g., 1-bromopropane) is added to the mixture.

  • The reaction is heated and stirred for a specified period until the starting material is consumed.

  • The crude product is then worked up and purified to yield the desired N-alkylated piperazine derivative.

CXCR4 Receptor Binding Assay (Flow Cytometry-Based)

This assay identifies compounds that interfere with the binding of the natural ligand, CXCL12, to the CXCR4 receptor.[5][6]

  • Cell Preparation: A cell line endogenously expressing CXCR4 (e.g., Jurkat cells) is cultured and harvested. The cells are washed and resuspended in an appropriate assay buffer.

  • Compound Incubation: The test compounds (including the this compound derivatives) are serially diluted and added to a 96-well plate.

  • Cell Addition: The prepared cell suspension is added to the wells containing the test compounds and incubated for a short period at room temperature.

  • Fluorescent Ligand Addition: A fixed concentration of fluorescently labeled CXCL12 (e.g., CXCL12-AF647) is added to the wells, and the plate is incubated further in the dark.

  • Washing: The cells are pelleted by centrifugation, and the supernatant is removed. The cells are washed with fresh assay buffer to remove any unbound fluorescent ligand.

  • Flow Cytometry Analysis: The fluorescence of the cell-bound labeled ligand is measured using a flow cytometer. A reduction in the fluorescent signal in the presence of a test compound indicates displacement of the labeled ligand and binding of the compound to the CXCR4 receptor.

  • Data Analysis: The IC₅₀ values are calculated from the dose-response curves, representing the concentration of the compound that inhibits 50% of the fluorescent ligand binding.

Metabolic Stability Assay (Liver Microsomal Assay)

This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[7][8]

  • Preparation of Incubation Mixture: A reaction mixture is prepared in a potassium phosphate (B84403) buffer (pH 7.4) containing pooled human liver microsomes and the test compound at a known concentration.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the cofactor β-nicotinamide adenine (B156593) dinucleotide phosphate (NADPH). Control incubations are run in the absence of NADPH.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: The samples are centrifuged to remove the precipitated proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance, which provide an indication of its metabolic stability.

CYP450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of specific cytochrome P450 isoforms.[9][10]

  • Incubation Setup: Human liver microsomes are incubated with a specific probe substrate for the CYP isoform of interest (e.g., dextromethorphan (B48470) for CYP2D6) and varying concentrations of the test compound.

  • Reaction Initiation and Termination: The reaction is started by adding NADPH and stopped after a defined incubation period by adding a quenching solvent.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (no inhibitor). The IC₅₀ value is determined as the concentration of the test compound that causes a 50% reduction in the activity of the CYP isoform.

Visualizations

CXCR4 Signaling Pathway

The binding of the ligand CXCL12 to the CXCR4 receptor initiates a cascade of intracellular signaling events that are crucial for cell survival, proliferation, and migration.[1][2][11] The diagram below illustrates the major pathways activated upon CXCR4 stimulation.

CXCR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling CXCR4 CXCR4 G_protein Gαi / Gβγ CXCR4->G_protein Activation JAK JAK CXCR4->JAK G-protein independent CXCL12 CXCL12 CXCL12->CXCR4 Binding PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS RAS/RAF G_protein->RAS IP3_DAG IP3 / DAG PLC->IP3_DAG AKT AKT PI3K->AKT MEK_ERK MEK / ERK RAS->MEK_ERK STAT STAT JAK->STAT Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Migration Chemotaxis & Migration Ca_PKC->Migration Proliferation Cell Proliferation & Survival AKT->Proliferation MEK_ERK->Proliferation Transcription Gene Transcription STAT->Transcription

Caption: CXCR4 Signaling Cascade.

Experimental Workflow for SAR Studies

The process of evaluating the structure-activity relationship of novel compounds involves a logical flow from synthesis to detailed biological characterization.

SAR_Workflow Synthesis Chemical Synthesis (e.g., Reductive Amination) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening: CXCR4 Binding Assay Purification->Primary_Screening Secondary_Assays Secondary Assays: Metabolic Stability (Microsomes) CYP450 Inhibition Primary_Screening->Secondary_Assays Active Compounds SAR_Analysis SAR Analysis & Lead Optimization Secondary_Assays->SAR_Analysis SAR_Analysis->Synthesis Design New Analogs

Caption: SAR Evaluation Workflow.

References

A Researcher's Guide to the Conformational Analysis of Isopropylpiperazine: A Computational Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules like isopropylpiperazine is critical. The conformation of a molecule, its spatial arrangement of atoms, dictates its physical, chemical, and biological properties. This guide provides a comparative overview of computational methods for the conformational analysis of this compound, a common scaffold in medicinal chemistry. We will delve into the methodologies, present hypothetical comparative data, and offer a workflow for approaching such a study.

Comparing Computational Methods: A Hypothetical Case Study

The following table summarizes hypothetical quantitative data that could be obtained from different computational methods. This data illustrates the kind of results a researcher might expect and highlights the variability between different levels of theory.

Table 1: Hypothetical Comparison of Computational Methods for this compound Conformational Analysis

ConformerForce Field (MMFF94) Relative Energy (kcal/mol)DFT (B3LYP/6-31G*) Relative Energy (kcal/mol)Key Dihedral Angle (C-N-C-C) (degrees)Predicted Population (%) (DFT)
Chair - Equatorial Isopropyl0.000.00178.595.2
Chair - Axial Isopropyl2.103.5055.24.5
Twist-Boat5.506.80-<0.1
Boat6.208.10-<0.1

Note: These are representative values for illustrative purposes and are not from a published study on this compound.

As the hypothetical data suggests, both molecular mechanics and Density Functional Theory (DFT) predict the chair conformation with an equatorial isopropyl group to be the most stable.[3] However, the energy difference between the equatorial and axial conformers can vary significantly between methods.[4] DFT calculations, which are more computationally expensive, often provide more accurate energy differences compared to force fields.[4]

Experimental Protocols: A Roadmap for Computational Conformational Analysis

A thorough computational conformational analysis involves a multi-step process. The following protocols outline a typical workflow that combines the strengths of different computational techniques.

Initial Conformational Search using Molecular Mechanics
  • Objective: To efficiently explore the vast conformational space of this compound and identify a set of low-energy conformers.

  • Methodology:

    • The 3D structure of this compound is built using a molecular editor.

    • A systematic or stochastic conformational search is performed using a molecular mechanics force field. Commonly used force fields for small organic molecules include MMFF94, GAFF (General Amber Force Field), and OPLS (Optimized Potentials for Liquid Simulations).[5][6]

    • The search involves systematically rotating all rotatable bonds (e.g., the C-N bond of the isopropyl group and the ring bonds) and performing energy minimization on each generated conformer.

    • All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are saved for further analysis.

Geometry Optimization and Energy Refinement using Quantum Mechanics
  • Objective: To obtain more accurate geometries and relative energies for the low-energy conformers identified in the molecular mechanics search.

  • Methodology:

    • The geometries of the conformers obtained from the molecular mechanics search are used as starting points for quantum mechanics calculations.

    • Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) is a common choice for balancing accuracy and computational cost.[7]

    • Geometry optimization is performed in the gas phase or with an implicit solvent model to account for the effects of a solvent.

    • Frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

Analysis of Results
  • Objective: To analyze the final optimized structures and their relative energies to understand the conformational preferences of this compound.

  • Methodology:

    • The relative energies (electronic energy, enthalpy, or Gibbs free energy) of all conformers are calculated with respect to the global minimum.

    • The Boltzmann distribution is used to estimate the population of each conformer at a given temperature.

    • Key geometrical parameters, such as dihedral angles and bond lengths, are analyzed to characterize the different conformations.

    • The results can be compared with available experimental data, such as NMR coupling constants, to validate the computational model.[1][8]

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key steps and logical relationships in a computational conformational analysis study.

G cluster_0 Computational Workflow A 1. Initial Structure Generation B 2. Conformational Search (Molecular Mechanics) A->B C 3. Clustering and Selection of Low-Energy Conformers B->C D 4. Geometry Optimization (Quantum Mechanics) C->D E 5. Frequency Calculation and Thermodynamic Analysis D->E F 6. Population Analysis and Property Calculation E->F

Caption: A generalized workflow for computational conformational analysis.

G cluster_1 Decision Logic for Method Selection Start Start Analysis HighThroughput High-Throughput Screening? Start->HighThroughput MM Use Molecular Mechanics (e.g., MMFF94) HighThroughput->MM Yes HighAccuracy High Accuracy Needed? HighThroughput->HighAccuracy No End End MM->End HighAccuracy->MM No QM Use Quantum Mechanics (e.g., DFT) HighAccuracy->QM Yes QM->End

Caption: Decision tree for selecting a computational method.

References

Comparative Analysis of Isopropylpiperazine and Other Secondary Amines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, where arylamine scaffolds are ubiquitous.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as one of the most powerful and versatile methods for constructing these bonds.[3] This guide provides a comparative analysis of the performance of N-substituted piperazines, as a class representative for isopropylpiperazine, and other common secondary amines in this critical transformation.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst system—typically a palladium precatalyst and a bulky, electron-rich phosphine (B1218219) ligand—and the nature of the amine nucleophile.[4] For secondary amines, ligands such as RuPhos have been shown to be particularly effective, enabling the coupling of a wide variety of amines with numerous aryl and heteroaryl halides.[5][6]

Performance Comparison of Secondary Amines

While specific experimental data for N-isopropylpiperazine is not prevalent in readily available literature, a comparative analysis can be constructed by examining structurally related N-substituted piperazines and other cyclic secondary amines under various Buchwald-Hartwig conditions. The following tables summarize quantitative data from several studies, showcasing the performance of amines like piperazine (B1678402) derivatives, morpholine, and piperidine.

Table 1: Palladium-Catalyzed Amination of Aryl Chlorides with Secondary Amines

AmineAryl ChlorideCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Piperidine4-Chloro-N,N-dimethylanilinePd₂(dba)₃ (2) / RuPhos (4)NaOtBuTHF1002.598[7]
Morpholine4-Chloro-N,N-dimethylanilinePd₂(dba)₃ (2) / RuPhos (4)NaOtBuTHF100199[7]
N-Boc-piperazine4-Bromotoluene(SIPr)Pd(methallyl)Cl (1)LHMDSDioxane800.196[8]
1-(2-Pyridyl)piperazine4-Bromotoluene(SIPr)Pd(methallyl)Cl (1)LHMDSDioxane800.196[8]

Table 2: Palladium-Catalyzed Amination of Aryl Bromides with Secondary Amines

AmineAryl BromideCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Piperidine4-Bromo-t-butylbenzene(SIPr)Pd(methallyl)Cl (1)LHMDSDioxane800.382[8]
Morpholine3-Bromo-2-aminopyridineRuPhos Precatalyst (4)LiHMDSTHF651683[9]
Piperazine2-Bromo-m-xylenePd(OAc)₂ (2) / L6*NaOtBuDMA1201871[10]
N-Methylaniline4-BromotoluenePd₂(dba)₃ (2) / RuPhos (4)NaOtBuTHFRT299[7]

*Note: L6 refers to the ligand XPhos.

The data indicates that cyclic secondary amines, including piperidine, morpholine, and various substituted piperazines, are excellent nucleophiles in Buchwald-Hartwig amination, consistently providing high yields. The choice of ligand is critical, with RuPhos and N-heterocyclic carbene (NHC) based catalysts showing high efficacy.[7][8] N-substituted piperazines, such as N-Boc and N-pyridyl derivatives, demonstrate rapid reaction times and excellent yields, suggesting that other N-alkylpiperazines like N-isopropylpiperazine would perform similarly well.

Key Experimental Considerations and Protocols

The success of a cross-coupling reaction hinges on the careful execution of the experimental protocol. The following sections detail a general procedure and the catalytic cycle that governs the transformation.

Generalized Experimental Protocol for Buchwald-Hartwig Amination

This protocol is a representative example for the coupling of a secondary amine with an aryl halide.

Setup:

  • To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Precatalyst, 2-4 mol%) and the base (e.g., NaOtBu or LiHMDS, 1.2-2.5 equivalents).

  • Seal the vessel with a septum or screw cap.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen). This cycle is typically repeated three times.

  • Through the septum, add the aryl halide (1.0 equivalent), the secondary amine (1.1-1.5 equivalents), and the anhydrous, degassed solvent (e.g., THF or Dioxane).

  • Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 65-110 °C).

Reaction and Work-up:

  • Stir the reaction mixture for the specified time (ranging from minutes to several hours). Monitor the reaction progress by TLC or GC-MS if necessary.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired arylamine.

Visualizing the Process: Workflows and Mechanisms

To better understand the reaction, the following diagrams illustrate the experimental workflow, the catalytic cycle, and the logical relationships between key reaction parameters.

Experimental_Workflow A 1. Add Pd Precatalyst and Base to Vial B 2. Purge with Inert Gas A->B C 3. Add Aryl Halide, Amine, and Solvent B->C D 4. Heat Reaction Mixture C->D E 5. Cool and Perform Aqueous Work-up D->E F 6. Purify by Chromatography E->F G Product: Arylamine F->G

Caption: General experimental workflow for Buchwald-Hartwig amination.

The mechanism of the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle. The bulky phosphine ligand is crucial for stabilizing the palladium center and facilitating the key steps of the reaction.

Catalytic_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_coord [L-Pd(II)(Ar)(Amine)]+X- oa_complex->amine_coord Amine Coordination amido_complex L-Pd(II)(Ar)(NR2) amine_coord->amido_complex Deprotonation (-Base-H+X-) amido_complex->pd0 Reductive Elimination product_complex Product amido_complex->product_complex Ar-NR2 center

Caption: The Buchwald-Hartwig amination catalytic cycle.

The outcome of the reaction is influenced by a combination of steric and electronic factors related to the amine, the aryl halide, and the catalyst system.

Logical_Relationships sub_amine Amine Substrate (Steric Hindrance) re_rate Rate of Reductive Elimination sub_amine->re_rate sub_aryl Aryl Halide (Leaving Group, Electronics) oa_rate Rate of Oxidative Addition sub_aryl->oa_rate ligand Ligand Choice (e.g., RuPhos for 2° Amines) ligand->oa_rate ligand->re_rate base Base Strength (e.g., NaOtBu, K3PO4) outcome Reaction Outcome (Yield, Rate, Selectivity) base->outcome oa_rate->outcome re_rate->outcome

Caption: Factors influencing the outcome of C-N cross-coupling reactions.

Conclusion

The Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of arylamines. While direct comparative data for N-isopropylpiperazine is limited, the strong performance of other N-substituted piperazines and cyclic secondary amines demonstrates the broad utility of this class of nucleophiles. High yields are consistently achieved, particularly when using modern catalyst systems featuring bulky phosphine ligands like RuPhos, which are well-suited for coupling secondary amines.[7][11] For researchers in drug discovery and development, the ability to reliably couple complex piperazine derivatives with a diverse range of aryl and heteroaryl halides makes this reaction an indispensable tool in the synthetic chemist's arsenal.

References

evaluating the performance of different chiral columns for isopropylpiperazine separation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Columns for Isopropylpiperazine Separation

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral compounds is a critical step in ensuring the safety and efficacy of pharmaceutical products. This compound, a chiral amine, presents a common challenge for chromatographic separation. This guide provides an objective comparison of the performance of different chiral columns for the separation of piperazine (B1678402) derivatives, supported by experimental data from relevant studies.

Performance of Chiral Columns for Piperazine Derivatives

Direct comparative studies on the enantiomeric separation of 2-isopropylpiperazine (B1296634) are limited in publicly available literature. However, data from the separation of closely related piperazine derivatives and other cyclic amines can provide valuable insights into column performance. Polysaccharide-based and cyclofructan-based chiral stationary phases (CSPs) are among the most successful for this class of compounds.

Below is a summary of the performance of various chiral columns for the separation of piperazine and its derivatives, based on available research.

Chiral Stationary Phase (CSP)Column ExampleAnalyteMobile PhasePerformance Highlights
Cellulose tris(3,5-dichlorophenylcarbamate)Chiralpak IC PiperazineAcetonitrile/Methanol/DEA (90:10:0.1, v/v/v)Achieved good resolution and separation from an Active Pharmaceutical Ingredient (API).[1]
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak IA Substituted PhenylpiperazinesSupercritical CO2 / Isopropanol with 0.1% DEASuperior performance compared to Chiralpak IB and IC for this class of compounds in SFC.[2]
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-H General Chiral AminesHexane/IPA with DEAGenerally effective for the separation of basic compounds.
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H General Chiral AminesHexane/IPA with DEAShows high enantioselectivity for a variety of chiral amines.[3]
Cyclofructan-basedLarihc CF6-P Primary Racemic AminesAcetonitrile/Methanol/TFA/TEADemonstrated a high success rate in separating a wide range of primary amines.

Note: The performance of a chiral column is highly dependent on the specific analyte and the chromatographic conditions. The data presented here should be used as a starting point for method development for this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. Below are the experimental protocols for the key separations cited in this guide.

Protocol 1: Separation of Piperazine using Chiralpak IC

This method was developed for the quantification of piperazine in the presence of an API, demonstrating the utility of the Chiralpak IC column for this class of compounds.

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile, Methanol, and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 35°C[1]

  • Detection: UV at 340 nm (after derivatization with NBD-Chloride)[1]

  • Injection Volume: 10 µL[1]

Note: In this specific application, piperazine was derivatized to make it UV-active. For the separation of this compound enantiomers, a different detection method (e.g., mass spectrometry) or derivatization strategy may be required if the compound lacks a suitable chromophore.

Protocol 2: General Screening Protocol for Chiral Amines on Polysaccharide Columns

This protocol outlines a general approach for screening chiral amines on polysaccharide-based columns like Chiralpak AD-H and Chiralcel OD-H.

  • Columns:

    • Chiralpak AD-H (or equivalent amylose-based CSP)

    • Chiralcel OD-H (or equivalent cellulose-based CSP)

  • Mobile Phases (Normal Phase):

    • n-Hexane/2-Propanol (90:10, v/v) with 0.1% Diethylamine (DEA) for basic compounds.

    • n-Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA) for basic compounds.

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient (e.g., 25°C)

  • Detection: UV, as appropriate for the analyte.

Workflow for Chiral Column Performance Evaluation

The selection and optimization of a chiral column for a specific separation is a systematic process. The following diagram illustrates a typical workflow for evaluating the performance of different chiral columns for the separation of a compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Method Optimization A Racemic this compound Sample B Select Diverse Chiral Columns (e.g., Polysaccharide, Cyclofructan-based) A->B C Define Screening Mobile Phases (Normal, Polar Organic, Reversed Phase) B->C D Perform Initial Injections C->D E Analyze Chromatograms: - Enantiomeric Resolution (Rs) - Selectivity (α) - Retention Times (tR) D->E F Identify Promising Column(s) and Condition(s) E->F G Fine-tune Mobile Phase Composition (e.g., modifier ratio, additive concentration) F->G H Optimize Flow Rate and Temperature G->H I Finalized and Validated Method H->I

Caption: A generalized workflow for the evaluation and optimization of chiral column performance for enantiomeric separation.

This structured approach, starting with a broad screening of different column and mobile phase combinations, followed by systematic optimization, increases the likelihood of achieving a successful and robust chiral separation. For a basic compound like this compound, the inclusion of an amine modifier such as DEA or TEA in the mobile phase is often crucial for achieving good peak shape and resolution.

References

Navigating Cross-Reactivity: A Comparative Guide for Isopropylpiperazine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of any novel compound into biological research necessitates a thorough understanding of its potential for off-target effects and cross-reactivity in various assay systems. Isopropylpiperazine, a piperazine (B1678402) derivative, presents a chemical scaffold known to interact with a range of biological targets. Direct experimental data on the cross-reactivity of this compound in common biological assays is currently limited in publicly available literature. Therefore, this guide provides a comparative analysis based on data from structurally related piperazine compounds to predict and understand the potential cross-reactivity of this compound. The information herein serves as a crucial resource for interpreting assay results and designing appropriate validation experiments.

Understanding Cross-Reactivity

Potential Cross-Reactivity of this compound in Immunoassays

Immunoassays are a cornerstone of biological research and diagnostics, relying on the specific binding of antibodies to their target antigens. However, antibodies can exhibit cross-reactivity with molecules that share structural similarities with the target analyte. Given the lack of specific data for this compound, we can infer potential cross-reactivity by examining data from other piperazine derivatives in common immunoassay platforms.

It is critical to note that even minor structural modifications can significantly alter antibody recognition. Therefore, the data presented for related compounds should be interpreted with caution, and confirmatory testing is always recommended for presumptive positive results.

Table 1: Inferred Potential Immunoassay Cross-Reactivity for this compound Based on Piperazine Derivatives

Assay Target ClassPotential for Cross-ReactivityRationale and Supporting Evidence for Related Compounds
Amphetamines PossibleSome designer drugs containing a piperazine ring have shown cross-reactivity in amphetamine immunoassays. The structural similarity of the piperazine ring to components of amphetamine-like compounds can lead to antibody binding.
Antihistamines HighPiperazine is the core structure of several antihistamines (e.g., cetirizine, hydroxyzine). Assays targeting these drugs would likely show high cross-reactivity with other piperazine derivatives.[1][2][3][4]
Other Drugs of Abuse Low to ModerateWhile less common, cross-reactivity with assays for other drugs of abuse cannot be entirely ruled out and would depend on the specific antibody used in the assay. Systematic studies on large datasets have shown that various medications can cause unexpected cross-reactivity in urine drug screens.[5][6]

Potential Cross-Reactivity in Receptor Binding and Enzyme Inhibition Assays

Beyond immunoassays, this compound may exhibit cross-reactivity by binding to unintended receptors or inhibiting enzymes. The piperazine scaffold is known to be a privileged structure in medicinal chemistry, targeting a wide array of proteins.

Table 2: Potential Biological Targets of this compound Based on Activities of Structurally Related Compounds

Target ClassSpecific Examples of Related Piperazine DerivativesObserved ActivityPotential Implication for this compound
Dopamine (B1211576) Receptors Various N-arylpiperazine derivativesExhibit binding affinity for D2 and D3 receptors.[6]This compound may act as a ligand for dopamine receptors, potentially interfering in assays targeting these receptors.
Sigma Receptors Piperidine and piperazine-based compoundsShow affinity for σ1 and σ2 receptors.[7][8]Potential for binding to sigma receptors, which could be a source of off-target effects or assay interference.
Tyrosinase Novel piperazine derivativesShowed inhibitory activity against tyrosinase.[3][9]This compound could potentially inhibit tyrosinase, affecting melanin (B1238610) synthesis pathways or assays involving this enzyme.
Mitochondrial Complex I Synthetic piperazine derivativesAct as potent inhibitors of NADH-ubiquinone oxidoreductase (complex I).[1]Potential to interfere with mitochondrial function and assays measuring cellular respiration.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of this compound, empirical testing is essential. Below are generalized protocols for assessing cross-reactivity in common assay formats.

Protocol 1: Determining Cross-Reactivity in a Competitive ELISA

Objective: To quantify the cross-reactivity of this compound against the target analyte of a specific ELISA kit.

Materials:

  • ELISA kit for the target analyte

  • This compound

  • Standard analyte provided with the kit

  • Drug-free matrix (e.g., urine, serum)

  • Microplate reader

Procedure:

  • Prepare Standards: Prepare a serial dilution of the standard analyte in the drug-free matrix to generate a standard curve.

  • Prepare Test Compound: Prepare a serial dilution of this compound in the drug-free matrix across a broad concentration range.

  • Perform ELISA: Follow the manufacturer's instructions for the ELISA kit. Add the prepared standards and this compound dilutions to the appropriate wells.

  • Data Analysis:

    • Plot the standard curve (absorbance vs. concentration).

    • Determine the concentration of the standard analyte that causes 50% inhibition of the maximum signal (IC50).

    • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of this compound) x 100

Protocol 2: Assessing Off-Target Receptor Binding

Objective: To evaluate the binding affinity of this compound to a panel of common off-target receptors.

Materials:

  • Cell membranes or purified receptors for the targets of interest.

  • Radiolabeled ligand specific for each receptor.

  • This compound.

  • Scintillation counter or other appropriate detection system.

Procedure:

  • Competition Binding Assay:

    • Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

    • As a positive control, use a known unlabeled ligand for the receptor.

  • Detection: Separate bound from free radioligand and quantify the bound radioactivity.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

    • Calculate the inhibitory constant (Ki) to determine the binding affinity.

Visualizing Experimental Workflows and Logical Relationships

To aid in the conceptual understanding of cross-reactivity assessment, the following diagrams illustrate key processes and relationships.

G Workflow for Assessing Immunoassay Cross-Reactivity cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Select Immunoassay B Prepare Standard Analyte Dilutions A->B C Prepare this compound Dilutions A->C D Run Immunoassay B->D C->D E Measure Signal D->E F Generate Standard Curve E->F G Determine IC50 Values F->G H Calculate % Cross-Reactivity G->H

Caption: A flowchart outlining the key steps in determining the percentage of cross-reactivity of a test compound in an immunoassay.

G Factors Influencing Immunoassay Cross-Reactivity A Cross-Reactivity B Antibody Specificity B->A C Structural Similarity of Compound C->A D Assay Format (Competitive vs. Sandwich) D->A E Matrix Effects E->A F Compound Concentration F->A

Caption: A diagram illustrating the key factors that can contribute to cross-reactivity in immunoassays.

Conclusion and Recommendations

It is strongly recommended that researchers perform in-house validation studies to determine the specific cross-reactivity of this compound in their particular assay systems. The generalized protocols provided in this guide can serve as a starting point for these essential experiments. By proactively assessing and understanding potential cross-reactivity, the scientific community can ensure the generation of accurate and reliable data, ultimately accelerating the pace of research and development.

References

A Comparative Efficacy Analysis of Cariprazine Versus Existing Treatments for Schizophrenia and Bipolar Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of cariprazine (B1246890), a dopamine (B1211576) D3/D2 receptor partial agonist with a complex piperazine (B1678402) moiety, against established atypical antipsychotics, aripiprazole (B633) and brexpiprazole (B1667787). The analysis is supported by quantitative data from clinical trials and receptor binding assays, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Executive Summary

Cariprazine is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its distinct pharmacological profile, characterized by high affinity for dopamine D3 receptors, differentiates it from other antipsychotics like aripiprazole and brexpiprazole.[3][4][5] While all three drugs act as partial agonists at dopamine D2 and serotonin (B10506) 5-HT1A receptors, and antagonists at 5-HT2A receptors, their varying affinities for different receptors lead to differences in their clinical effects, including efficacy in treating negative symptoms and side-effect profiles. This guide explores these nuances to inform research and drug development in neuropsychiatric disorders.

Quantitative Data Comparison

The following tables summarize the receptor binding affinities and clinical trial outcomes for cariprazine, aripiprazole, and brexpiprazole.

Table 1: Receptor Binding Affinities (Ki, nM)

ReceptorCariprazineAripiprazoleBrexpiprazole
Dopamine D20.490.34Ki <1
Dopamine D30.085Ki ~1.1Ki 1.1
Serotonin 5-HT1A2.6Ki ~1.7Ki <1
Serotonin 5-HT2A18.8Ki ~3.4Ki <1
Serotonin 5-HT2B0.58-Potent Antagonist
Histamine H123.36119
Adrenergic α1B--Ki <1

Data compiled from multiple sources.[1][4][6][7][8][9] A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Efficacy in Schizophrenia (Change from Baseline in PANSS Total Score)

DrugStudy DesignMean Change from BaselineComparatorp-value
Cariprazine6-week, randomized, placebo-controlled-10.4Placebo<0.05
Aripiprazole4 to 6-week, randomized, placebo-controlled-12.7Placebo<0.05
Brexpiprazole6-week, randomized, placebo-controlled-8.7Placebo<0.05

PANSS: Positive and Negative Syndrome Scale. Data represents pooled analyses from multiple studies.[9][10][11]

Table 3: Comparative Efficacy in Bipolar Mania (Change from Baseline in YMRS Total Score)

DrugStudy DesignMean Change from BaselineComparatorp-value
Cariprazine3-week, randomized, placebo-controlled-6.1Placebo<0.05
Aripiprazole3-week, randomized, placebo-controlled-5.3Placebo<0.05

YMRS: Young Mania Rating Scale.[9][12]

Signaling Pathways and Mechanism of Action

Cariprazine, aripiprazole, and brexpiprazole exert their therapeutic effects primarily through modulation of dopaminergic and serotonergic pathways. Their partial agonism at D2 receptors is a key mechanism, allowing them to act as stabilizers of dopamine transmission.[13] In conditions of excessive dopamine release (hyperdopaminergic state, associated with positive symptoms of schizophrenia), they act as functional antagonists. Conversely, in areas of low dopamine (hypodopaminergic state, linked to negative and cognitive symptoms), they exhibit agonist activity.[13]

Cariprazine's high affinity for the D3 receptor is a distinguishing feature.[3][4][5] The D3 receptor is implicated in cognition, mood, and reward pathways, and cariprazine's potent activity at this receptor may contribute to its efficacy against negative symptoms of schizophrenia.[3][4] All three drugs also demonstrate partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors, which is thought to contribute to their antipsychotic effects and mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.[6][14]

Dopamine D2 Receptor Partial Agonism cluster_hyper Hyperdopaminergic State (e.g., Mesolimbic Pathway) cluster_hypo Hypodopaminergic State (e.g., Mesocortical Pathway) High Dopamine High Dopamine D2 Receptor D2 Receptor High Dopamine->D2 Receptor Binds & Strongly Activates Reduced Signal Reduced Signal D2 Receptor->Reduced Signal Net Effect Partial Agonist (Cariprazine, Aripiprazole, Brexpiprazole) Partial Agonist (Cariprazine, Aripiprazole, Brexpiprazole) Partial Agonist (Cariprazine, Aripiprazole, Brexpiprazole)->D2 Receptor Competes & Weakly Activates Low Dopamine Low Dopamine D2_Receptor_Hypo D2 Receptor Low Dopamine->D2_Receptor_Hypo Weakly Activates Increased Signal Increased Signal D2_Receptor_Hypo->Increased Signal Net Effect Partial_Agonist_Hypo Partial Agonist (Cariprazine, Aripiprazole, Brexpiprazole) Partial_Agonist_Hypo->D2_Receptor_Hypo Binds & Activates

Dopamine D2 Receptor Partial Agonism Mechanism

Experimental Protocols

Receptor Binding Assays

Objective: To determine the affinity of cariprazine, aripiprazole, and brexpiprazole for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for dopamine D2 receptors) are cultured and harvested. The cells are then homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting membrane preparations are stored at -80°C until use.

  • Radioligand Binding Assay: The binding assays are performed in a 96-well plate format. For each receptor, a specific radioligand (e.g., [3H]spiperone for D2 receptors) is used.

  • Incubation: The membrane preparations are incubated with the radioligand and varying concentrations of the test compound (cariprazine, aripiprazole, or brexpiprazole) in a suitable assay buffer. The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow Cell Culture Cell Culture Membrane Preparation Membrane Preparation Cell Culture->Membrane Preparation Radioligand Binding Assay Radioligand Binding Assay Membrane Preparation->Radioligand Binding Assay Incubation Incubation Radioligand Binding Assay->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (Ki) Data Analysis (Ki) Scintillation Counting->Data Analysis (Ki)

Workflow for Receptor Binding Affinity Determination
Clinical Trials in Schizophrenia

Objective: To evaluate the efficacy and safety of cariprazine compared to placebo and other atypical antipsychotics in patients with acute exacerbation of schizophrenia.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, and active-comparator (e.g., aripiprazole) parallel-group study.

  • Patient Population: Adult patients (18-60 years) diagnosed with schizophrenia according to DSM-5 criteria, experiencing an acute psychotic episode. Patients are required to have a minimum score on a standardized rating scale, such as the Positive and Negative Syndrome Scale (PANSS), at baseline.

  • Randomization and Blinding: Eligible patients are randomly assigned to receive a fixed dose of cariprazine, the active comparator, or placebo for a predefined period (e.g., 6 weeks). Both patients and investigators are blinded to the treatment assignment.

  • Efficacy Assessments: The primary efficacy endpoint is the change from baseline in the PANSS total score at the end of the treatment period. Secondary efficacy endpoints may include the Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.

  • Safety and Tolerability Assessments: Safety is monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

  • Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to compare the change from baseline in PANSS total score between each active treatment group and placebo.

Clinical Trial Workflow for Schizophrenia cluster_treatment 6-Week Double-Blind Treatment Patient Screening Patient Screening Baseline Assessment (PANSS, CGI) Baseline Assessment (PANSS, CGI) Patient Screening->Baseline Assessment (PANSS, CGI) Randomization Randomization Baseline Assessment (PANSS, CGI)->Randomization Cariprazine Cariprazine Randomization->Cariprazine Aripiprazole/Brexpiprazole Aripiprazole/Brexpiprazole Randomization->Aripiprazole/Brexpiprazole Placebo Placebo Randomization->Placebo Weekly Assessments Weekly Assessments Cariprazine->Weekly Assessments Aripiprazole/Brexpiprazole->Weekly Assessments Placebo->Weekly Assessments End of Study Assessment End of Study Assessment Weekly Assessments->End of Study Assessment Data Analysis Data Analysis End of Study Assessment->Data Analysis

Workflow of a Phase 3 Clinical Trial in Schizophrenia

Conclusion

Cariprazine presents a valuable therapeutic option in the management of schizophrenia and bipolar disorder, with a pharmacological profile that is distinct from other atypical antipsychotics. Its high affinity for the dopamine D3 receptor may offer an advantage in treating the negative and cognitive symptoms of schizophrenia, which remain a significant unmet need. Head-to-head clinical trials are limited, but indirect comparisons suggest comparable efficacy to aripiprazole and brexpiprazole for positive symptoms. The choice of antipsychotic should be individualized based on the patient's specific symptom profile, comorbidities, and tolerability to potential side effects. Further research is warranted to fully elucidate the comparative long-term effectiveness and safety of these agents.

References

A Comparative Guide to the Synthesis of a Key Isopropylpiperazine Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. 1-Isopropylpiperazine is a valuable building block in the synthesis of numerous pharmaceutical agents. This guide provides a comparative analysis of three distinct synthetic routes to this key intermediate, offering an objective look at their performance based on experimental data.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic routes to 1-isopropylpiperazine, providing a clear comparison to aid in the selection of the most suitable method for a given application.

ParameterRoute A: Reductive AminationRoute B: N-Alkylation of Boc-Protected Piperazine (B1678402)Route C: High-Temperature Cyclization
Starting Materials Piperazine, Acetone (B3395972)N-Boc-piperazine, 2-Bromopropane (B125204)Diethanolamine (B148213), Isopropylamine (B41738)
Key Transformation Imine formation and reductionNucleophilic substitution followed by deprotectionCyclization and dehydration
Catalyst/Key Reagent Sodium triacetoxyborohydride (B8407120)Boc-anhydride, Trifluoroacetic acidAlumina-nickel catalyst
Reaction Time ~12-24 hours~24-48 hours (multi-step)3 hours (at temperature)
Reported Yield Good to Excellent (can be >90%)Good (typically 70-85% over two steps)Moderate (undisclosed in detail, likely lower)
Purity Generally high after workupHigh after chromatography and deprotectionRequires fractional distillation
Byproducts Water, unreacted starting materialsDi-Boc-piperazine, isopropyl bromide, trifluoroacetic acid saltsWater, various amine byproducts
Selectivity Control Excellent for mono-alkylationExcellent for mono-alkylationProne to side reactions

Synthetic Route Diagrams

The following diagrams illustrate the logical workflow for validating a synthetic route and provide a visual comparison of the chemical transformations involved in the synthesis of 1-isopropylpiperazine.

Synthetic Route Validation Workflow General Workflow for Synthetic Route Validation cluster_planning Planning & Design cluster_execution Experimental Execution cluster_analysis Analysis & Comparison start Identify Target Intermediate (1-Isopropylpiperazine) lit_review Literature Review of Potential Synthetic Routes start->lit_review route_selection Select Promising Routes for Experimental Validation lit_review->route_selection synthesis Perform Synthesis (e.g., Route A, B, C) route_selection->synthesis purification Purify Crude Product (Distillation, Chromatography, etc.) synthesis->purification characterization Characterize Product (NMR, MS, Purity Analysis) purification->characterization data_compilation Compile Quantitative Data (Yield, Purity, Time) characterization->data_compilation comparison Compare Routes Based on Key Performance Metrics data_compilation->comparison decision Select Optimal Route for Scale-up or Further Use comparison->decision

Caption: General workflow for the validation of a synthetic route.

Comparison of Synthetic Routes to 1-Isopropylpiperazine Synthetic Routes to 1-Isopropylpiperazine cluster_route_a Route A: Reductive Amination cluster_route_b Route B: N-Alkylation of Boc-Protected Piperazine cluster_route_c Route C: High-Temperature Cyclization A_start Piperazine Acetone A_reagent NaBH(OAc)3 A_start->A_reagent 1,2-Dichloroethane (B1671644) A_product 1-Isopropylpiperazine A_reagent->A_product B_start Piperazine B_boc Boc-Anhydride B_start->B_boc DCM B_inter N-Boc-piperazine B_boc->B_inter B_alkyl 2-Bromopropane, K2CO3 B_inter->B_alkyl Acetonitrile B_inter2 N-Boc-N'-isopropylpiperazine B_alkyl->B_inter2 B_deprotect TFA B_inter2->B_deprotect B_product 1-Isopropylpiperazine B_deprotect->B_product C_start Diethanolamine Isopropylamine C_reagent Alumina-Nickel Catalyst C_start->C_reagent 250°C, High Pressure C_product 1-Isopropylpiperazine C_reagent->C_product

Caption: Comparison of three synthetic routes to 1-isopropylpiperazine.

Experimental Protocols

Route A: Reductive Amination of Piperazine with Acetone

This one-pot procedure offers a direct and efficient method for the synthesis of 1-isopropylpiperazine.

Materials:

  • Piperazine

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (B109758) (DCM)

Procedure:

  • To a stirred solution of piperazine (1.0 eq.) and acetone (1.2 eq.) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure 1-isopropylpiperazine.

Route B: N-Alkylation of Boc-Protected Piperazine

This two-step route provides excellent control over mono-alkylation, yielding a high-purity product.

Step 1: Synthesis of N-Boc-piperazine Materials:

Procedure:

  • Dissolve piperazine (2.0 eq.) in dichloromethane (DCM).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq.) in DCM to the piperazine solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude N-Boc-piperazine, which can often be used in the next step without further purification.

Step 2: N-Alkylation and Deprotection Materials:

  • N-Boc-piperazine

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of N-Boc-piperazine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.) and 2-bromopropane (1.2 eq.).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude N-Boc-N'-isopropylpiperazine by column chromatography on silica gel.

  • Dissolve the purified intermediate in dichloromethane and add trifluoroacetic acid (TFA) (5-10 eq.) at 0°C.

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 1-isopropylpiperazine.

Route C: High-Temperature Cyclization from Diethanolamine

This method represents a classical approach from acyclic precursors, though it requires specialized equipment.[1]

Materials:

  • Diethanolamine

  • Isopropylamine

  • Alumina-nickel catalyst

  • Solid potassium hydroxide

Procedure:

  • In a high-pressure autoclave, suspend the alumina-nickel catalyst (e.g., 25 parts) in diethanolamine (e.g., 140 parts) and isopropylamine (e.g., 190 parts).[1]

  • Heat the sealed autoclave to 250°C for 3 hours with stirring.[1]

  • After cooling, carefully vent the autoclave and remove the catalyst by filtration.[1]

  • Distill the filtrate, collecting the fraction boiling between 100-190°C.[1]

  • Dry the collected fraction over solid potassium hydroxide.[1]

  • Redistill the dried liquid, collecting the fraction boiling at 156-163°C to obtain mono-N-isopropylpiperazine.[1]

Conclusion

The choice of synthetic route for 1-isopropylpiperazine depends on several factors, including the desired scale, available equipment, and purity requirements.

  • Route A (Reductive Amination) is a highly efficient and direct one-pot method, making it an excellent choice for laboratory-scale synthesis.

  • Route B (N-Alkylation of Boc-Protected Piperazine) offers superior control over selectivity, ensuring a high-purity product, which is often critical in pharmaceutical applications, despite being a multi-step process.

  • Route C (High-Temperature Cyclization) provides an alternative from different starting materials but involves harsh reaction conditions and may be less suitable for standard laboratory settings.

For researchers in drug development, Routes A and B represent the most practical and reliable methods for obtaining the key isopropylpiperazine intermediate. A thorough evaluation of the specific project needs will guide the final selection of the optimal synthetic pathway.

References

A Comparative Benchmarking Guide to Isopropylpiperazine Synthesis: Cost-Effectiveness and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Isopropylpiperazine, a valuable building block in the pharmaceutical industry, can be synthesized through various methods, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of three primary synthesis routes to this compound, focusing on their cost-effectiveness, reaction parameters, and experimental protocols.

At a Glance: Comparison of this compound Synthesis Methods

The following table summarizes the key quantitative data for the three benchmarked synthesis methods. The cost analysis is based on estimated laboratory-scale reagent prices and may vary depending on supplier and scale.

Parameter Method 1: From Diethanolamine (B148213) Method 2: Reductive Amination Method 3: Direct Alkylation
Starting Materials Diethanolamine, Isopropylamine (B41738)Piperazine (B1678402), Acetone (B3395972)Piperazine, Isopropyl Bromide
Key Reagents/Catalyst Alumina-Nickel CatalystSodium Triacetoxyborohydride (B8407120)N/A (Excess Piperazine)
Typical Yield ~40-50%~70-85% (estimated)~60-75% (estimated)
Reaction Time 3 hours12-24 hours6-12 hours
Estimated Cost per Gram ~$15-25~$10-20~$5-15
Key Advantages Utilizes inexpensive starting materials.High selectivity, mild reaction conditions.Simple procedure, inexpensive alkylating agent.
Key Disadvantages High temperature and pressure required, moderate yield.Higher cost of reducing agent.Risk of di-alkylation, requires excess piperazine.

Method 1: Synthesis from Diethanolamine and Isopropylamine

This method involves the direct condensation of diethanolamine with isopropylamine at elevated temperature and pressure in the presence of a dehydration catalyst.

Experimental Protocol

A suspension of 25 parts of an alumina-nickel catalyst in 140 parts of diethanolamine and 190 parts of isopropylamine is heated for 3 hours in an autoclave at 250°C.[1] Following the reaction, the catalyst is removed by filtration. The filtrate is then subjected to distillation. The fraction which distills at 156-163°C, corresponding to mono-N-isopropylpiperazine, is collected.[1] Further purification can be achieved by drying over solid potassium hydroxide (B78521) and redistillation.

Logical Workflow for Method 1

Reactants Diethanolamine + Isopropylamine Reaction Autoclave 250°C, 3 hours Reactants->Reaction Catalyst Alumina-Nickel Catalyst Catalyst->Reaction Filtration Catalyst Removal Reaction->Filtration Distillation Fractional Distillation (156-163°C) Filtration->Distillation Purification Drying (KOH) & Redistillation Distillation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound from diethanolamine.

Method 2: Reductive Amination of Piperazine with Acetone

Reductive amination is a highly versatile method for the N-alkylation of amines. In this case, piperazine reacts with acetone to form an enamine/iminium intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

Experimental Protocol

To a stirred solution of piperazine (1.0 equivalent) and acetone (1.2 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature, sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography.

Signaling Pathway for Reductive Amination

Piperazine Piperazine Iminium Iminium Ion Intermediate Piperazine->Iminium Reaction with Acetone Acetone Acetone Acetone->Iminium Product This compound Iminium->Product Reduction Reducer Sodium Triacetoxyborohydride Reducer->Product

Caption: Reaction pathway for the reductive amination of piperazine with acetone.

Method 3: Direct Alkylation of Piperazine with Isopropyl Bromide

Direct N-alkylation of piperazine with an alkyl halide is a straightforward approach. However, a significant challenge is the potential for di-alkylation, where both nitrogen atoms of the piperazine ring are alkylated. To favor mono-alkylation, a large excess of piperazine is typically used.

Experimental Protocol

To a solution of a large excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent such as ethanol (B145695) or acetonitrile, isopropyl bromide (1.0 equivalent) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 6-12 hours. After completion, the solvent is removed under reduced pressure. The residue is partitioned between a basic aqueous solution (e.g., 1M NaOH) and an organic solvent like dichloromethane. The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The excess piperazine can be recovered from the aqueous layer. The crude product is then purified by distillation or column chromatography to isolate this compound.

Logical Relationship in Direct Alkylation

Piperazine Piperazine (Excess) Reaction Reflux 6-12 hours Piperazine->Reaction IPBr Isopropyl Bromide IPBr->Reaction Workup Acid-Base Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification MonoProduct This compound (Desired Product) Purification->MonoProduct DiProduct Di-isopropylpiperazine (Byproduct) Purification->DiProduct

Caption: Relationship between reactants and products in direct alkylation.

Conclusion

The choice of synthesis method for this compound depends heavily on the specific requirements of the researcher or organization.

  • For large-scale industrial production where raw material cost is the primary driver , the method starting from diethanolamine and isopropylamine might be attractive despite the need for high-pressure equipment and moderate yields.

  • For laboratory-scale synthesis where high purity and predictable outcomes are crucial , reductive amination offers a superior choice due to its high selectivity and mild conditions, although at a slightly higher reagent cost.

  • When simplicity and the lowest possible material cost are the main concerns for smaller scale syntheses , direct alkylation is a viable option, provided that the challenges of di-alkylation and subsequent purification are adequately addressed.

By carefully considering these factors, researchers can select the most appropriate and cost-effective method for their specific needs in the synthesis of this compound.

References

comparative kinetic studies of reactions with isopropylpiperazine and piperidine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the reaction kinetics of isopropylpiperazine and piperidine (B6355638), particularly in N-alkylation reactions, reveals differences in reactivity influenced by steric and electronic factors. While direct, side-by-side comparative kinetic studies are not extensively documented in publicly available literature, a review of independent kinetic data for similar reactions, such as the Menshutkin reaction (N-alkylation of amines with alkyl halides), allows for a qualitative and semi-quantitative comparison.

In general, the nucleophilicity of the nitrogen atom is a key determinant of the reaction rate in N-alkylation. Piperidine, a secondary amine, is known to be a strong nucleophile. The presence of an isopropyl group on one of the nitrogen atoms in N-isopropylpiperazine introduces steric hindrance, which can be expected to decrease the rate of N-alkylation at that nitrogen compared to the unsubstituted nitrogen in piperazine (B1678402) or the nitrogen in piperidine. However, the second nitrogen atom in N-isopropylpiperazine, being a secondary amine, would be expected to exhibit reactivity comparable to, or slightly modified by the electronic influence of the N-isopropyl group, compared to piperidine.

Quantitative Kinetic Data Comparison

To illustrate the kinetic differences, a compilation of representative second-order rate constants for the N-alkylation of piperidine and a piperazine derivative with methyl iodide in acetone (B3395972) at 25°C is presented below. It is important to note that these values are sourced from different studies and are presented here for illustrative comparison. Direct comparison is most accurate when data is obtained under identical experimental conditions.

AmineAlkylating AgentSolventTemperature (°C)k (L mol⁻¹ s⁻¹)
PiperidineMethyl IodideAcetone251.48 x 10⁻²
N-MethylpiperazineMethyl IodideAcetone251.05 x 10⁻³

Note: Kinetic data for N-isopropylpiperazine under these specific conditions was not available in the reviewed literature. N-methylpiperazine is used as a proxy to illustrate the effect of N-alkylation on a piperazine derivative.

The data suggests that piperidine undergoes N-alkylation with methyl iodide at a significantly faster rate than N-methylpiperazine in acetone. This difference can be attributed to a combination of steric hindrance and the electronic effect of the methyl group on the second nitrogen atom in N-methylpiperazine. The isopropyl group in N-isopropylpiperazine, being bulkier than a methyl group, would be expected to result in an even slower reaction rate at the substituted nitrogen.

Experimental Protocols

The following are generalized experimental protocols for determining the kinetics of N-alkylation of amines, based on common methodologies found in the literature.

General Procedure for Kinetic Measurements of N-Alkylation (Menshutkin Reaction)

Objective: To determine the second-order rate constant for the reaction of a secondary amine (piperidine or this compound) with an alkyl halide.

Materials:

  • Piperidine or this compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous solvent (e.g., acetone, acetonitrile)

  • Thermostated reaction vessel

  • Conductivity meter or UV-Vis spectrophotometer

  • Standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare solutions of known concentrations of the amine and the alkyl halide in the chosen anhydrous solvent.

  • Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in the thermostated vessel. Initiate the reaction by mixing the solutions.

  • Monitoring the Reaction Progress: The progress of the reaction can be followed by monitoring the change in a physical property of the solution over time.

    • Conductivity Method: As the reaction proceeds, a quaternary ammonium (B1175870) salt is formed, leading to an increase in the conductivity of the solution. Record the conductivity at regular time intervals.

    • Spectrophotometric Method: If one of the reactants or products has a distinct UV-Vis absorption, the change in absorbance at a specific wavelength can be monitored over time.

  • Data Analysis: The second-order rate constant (k) can be determined from the integrated rate law for a second-order reaction:

    1/([A]t - [A]0) = kt (for equal initial concentrations of reactants)

    or by plotting the appropriate function of concentration versus time to obtain a linear relationship, where the slope is related to the rate constant.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of a comparative kinetic study and the factors influencing the N-alkylation reaction.

G Logical Workflow for Comparative Kinetic Study cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison A Select Amines: Piperidine & this compound B Select Alkylating Agent & Solvent A->B C Prepare Reactant Solutions of Known Concentrations B->C D Initiate Reaction at Controlled Temperature C->D E Monitor Reaction Progress (e.g., Conductivity, Spectroscopy) D->E F Collect Time-Concentration Data E->F G Apply Integrated Rate Law F->G H Calculate Second-Order Rate Constants (k) G->H I Compare Rate Constants H->I J Analyze Influence of Structure on Reactivity I->J

Caption: Workflow for a comparative kinetic study of N-alkylation.

G Factors Influencing N-Alkylation Rate A Nucleophilicity of Amine F Reaction Rate A->F B Steric Hindrance B->F (decreases) C Electronic Effects C->F D Nature of Alkyl Halide (Leaving Group) D->F E Solvent Polarity E->F

Caption: Key factors that influence the rate of N-alkylation reactions.

Safety Operating Guide

Safe Disposal of Isopropylpiperazine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of isopropylpiperazine is a critical component of laboratory safety and environmental responsibility. As a flammable and toxic compound, it necessitates strict adherence to established protocols to mitigate risks to personnel and the environment.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. All chemical waste should be managed as hazardous unless explicitly determined to be non-hazardous by a qualified professional.[2][3]

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to recognize its hazards. It is classified as a flammable liquid (Category 3), toxic in contact with skin (Acute Toxicity, Dermal, Category 3), and causes skin and serious eye irritation.[1][4] It may also cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Required PPE:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[3]

  • Protective Clothing: A lab coat is required to prevent skin contact.[3]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[5] If ventilation is inadequate, wear a suitable respirator.[1]

Step-by-Step Disposal Protocol

This procedure outlines the safe segregation, containment, and disposal of this compound waste.

Step 1: Waste Classification Treat all this compound and materials contaminated with it as hazardous chemical waste.[2][3] This includes pure surplus chemical, solutions, reaction mixtures, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads).

Step 2: Waste Segregation Proper segregation is essential to prevent incompatible materials from reacting.[6]

  • Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and properly labeled container. Do not mix with incompatible waste streams, particularly strong oxidizing agents or strong acids.[7]

  • Solid Waste: Collect contaminated solids (e.g., absorbent materials from spills, contaminated gloves) in a separate, clearly labeled, leak-proof container.[3]

Step 3: Container Selection and Labeling The integrity and labeling of waste containers are mandated by safety regulations.[6]

  • Container Requirements: Use containers that are chemically compatible with this compound and are in good condition with secure, leak-proof closures.[6]

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., Flammable, Toxic, Corrosive)[8]

    • The accumulation start date

Step 4: Waste Accumulation and Storage Store waste in a designated Satellite Accumulation Area within the laboratory.[8]

  • Keep waste containers securely closed except when adding waste.[8]

  • Store containers in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][7]

  • Use secondary containment (e.g., a larger, chemically resistant tub) to catch potential leaks.[6]

Step 5: Arranging for Final Disposal Laboratory personnel are not authorized to dispose of hazardous waste directly.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3]

  • This compound must be disposed of through a licensed professional waste disposal service.[1] The standard method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Never dispose of this compound down the drain or in the regular trash.[3][6]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.[1]

  • Remove Ignition Sources: Immediately remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[1][7]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Wearing appropriate PPE, contain the spill using an inert, absorbent material such as sand, silica (B1680970) gel, or a commercial chemical absorbent.[5][7]

  • Cleanup: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: The cleanup materials must be treated as hazardous waste and disposed of according to the procedures outlined above.[2]

For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.[2]

Data Presentation

The following table summarizes key quantitative and qualitative data for this compound, relevant for its safe handling and disposal.

ParameterValue / ClassificationSource
Chemical Formula C₇H₁₆N₂[4]
Molecular Weight 128.22 g/mol [4]
Physical State Liquid[1]
Flash Point 54.4 °C (129.9 °F) - closed cup[1][4]
Boiling Point 180 - 181 °C[1][4]
Density 0.896 g/cm³[1][4]
GHS Hazard Codes H226, H311, H315, H319, H335[4]
Hazard Classifications Flammable Liquid 3, Acute Toxicity 3 (Dermal), Skin Irritant 2, Eye Irritant 2, STOT SE 3[4]
Acute Toxicity (LD50) Dermal - Rabbit: 573 mg/kg[1]
Oral - Rat: 2,536 mg/kg[1]
Transport Information UN Number: 1992 (as Flammable liquid, toxic, n.o.s.)[1]

Experimental Protocols

The proper disposal of this compound is a procedural safety measure, not an experimental protocol.[3] The steps provided in this document are based on established safety guidelines and regulatory requirements for handling hazardous chemical waste.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from generation to final removal.

G cluster_0 In-Laboratory Process cluster_1 Disposal Process gen Step 1: Waste Generation (e.g., surplus chemical, contaminated items) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) classify Step 2: Classify as Hazardous Waste ppe->classify Handle Safely segregate Step 3: Segregate Waste (Liquids vs. Solids) classify->segregate container Step 4: Use Labeled, Sealed, Compatible Container segregate->container store Step 5: Store in Designated Satellite Accumulation Area container->store request Step 6: Request Pickup from EHS Office store->request pickup Step 7: EHS Collection of Waste request->pickup transport Step 8: Transport by Licensed Waste Disposal Service pickup->transport dispose Step 9: Final Disposal (e.g., Chemical Incineration) transport->dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Isopropylpiperazine, including personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical to minimize risks and ensure safe laboratory practices.

This compound is a flammable liquid and vapor that is toxic in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Proper handling and the use of appropriate personal protective equipment are crucial to prevent exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the required equipment to protect against the specific hazards posed by this chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves.[1]Provides a barrier against skin contact, which can be toxic.[1] Gloves should be inspected before use and disposed of properly after handling.[1]
Body Protection A flame-retardant and antistatic lab coat or a chemical-resistant suit.[1]Prevents contamination of personal clothing and protects against splashes and potential ignition sources.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when working outside of a certified chemical fume hood or if there is a risk of generating aerosols.[2] For firefighting, a self-contained breathing apparatus (SCBA) is required.[1]Protects against inhalation of harmful vapors or mists that can cause respiratory irritation.[1]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for safety. The following diagram outlines the procedural steps from preparation to disposal.

prep Preparation handling Handling prep->handling sub_prep1 Work in a well-ventilated area (fume hood) sub_prep2 Inspect and don all required PPE sub_prep3 Ensure safety shower & eyewash are accessible sub_prep4 Remove all ignition sources spill Spill Response handling->spill disposal Waste Disposal handling->disposal storage Storage handling->storage sub_handling1 Use non-sparking tools sub_handling2 Avoid contact with skin, eyes, and clothing sub_handling3 Prevent aerosol or vapor generation sub_handling4 Wash hands thoroughly after handling spill->disposal sub_spill1 Evacuate non-essential personnel sub_spill2 Wear appropriate PPE sub_spill3 Contain spill with inert absorbent material sub_spill4 Collect and place in a sealed container for disposal sub_disposal1 Dispose of as hazardous waste sub_disposal2 Follow all local, state, and federal regulations sub_disposal3 Do not empty into drains sub_storage1 Keep container tightly closed sub_storage2 Store in a cool, dry, well-ventilated area sub_storage3 Keep away from heat, sparks, and open flames

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Safe Handling Procedures

1. Preparation:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Before handling, inspect all PPE for damage and ensure it is appropriate for the task.

  • Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[3]

  • Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks, as this compound is a flammable liquid.[1][2] Take precautionary measures against static discharge.[2]

2. Handling:

  • Use only non-sparking tools.[2]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Handle the substance in a manner that prevents the generation of vapors or mists.[1]

  • After handling, even if gloves were worn, wash hands thoroughly with soap and water.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call for immediate medical assistance.[2][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound is considered a hazardous waste.

  • Containerization: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, disposable lab coats) in a clearly labeled, sealed, and compatible container.

  • Disposal Route: Dispose of the hazardous waste through a licensed waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal.[2]

  • Prohibition: Do not dispose of this compound down the drain.[1][2]

References

×

Retrosynthesis Analysis

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Reactant of Route 1
Isopropylpiperazine
Reactant of Route 2
Reactant of Route 2
Isopropylpiperazine

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